molecular formula C5H10ClF2NO B3323216 4,4-Difluoropiperidin-3-ol hydrochloride CAS No. 1620656-05-4

4,4-Difluoropiperidin-3-ol hydrochloride

Cat. No.: B3323216
CAS No.: 1620656-05-4
M. Wt: 173.59
InChI Key: QAPULPLRJGHBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoropiperidin-3-ol hydrochloride (CAS 1186688-54-9) is a fluorinated piperidine derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C 5 H 10 ClF 2 NO and a molecular weight of 173.59 , this compound serves as a versatile and valuable building block for the synthesis of more complex molecules. Compounds based on the 4,4-difluoropiperidine scaffold are frequently investigated for their potential biological activity. Research indicates that such derivatives can be designed to target a range of therapeutic areas. Specifically, related 4,4-difluoropiperidine compounds described in patents are explored for the treatment of disorders of the nervous system, psychiatric conditions, and sleep diseases . The incorporation of fluorine atoms and specific functional groups on the piperidine ring can significantly influence a molecule's potency, metabolic stability, and binding affinity to biological targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate precautions. Please refer to the Safety Data Sheet for comprehensive handling and hazard information. It is recommended to store the product under an inert atmosphere at 2-8°C .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoropiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-3-4(5)9;/h4,8-9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPULPLRJGHBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186688-54-9
Record name 4,4-difluoropiperidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4,4-Difluoropiperidin-3-ol hydrochloride (CAS 1186688-54-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4-Difluoropiperidin-3-ol hydrochloride, a valuable fluorinated building block for the pharmaceutical and agrochemical industries. We will delve into its chemical properties, the strategic rationale for its use, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds

The piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a staple in drug design. The strategic introduction of fluorine atoms onto this scaffold, as seen in 4,4-Difluoropiperidin-3-ol, imparts a range of beneficial properties.

The gem-difluoromethylene (CF₂) group is a particularly powerful motif in medicinal chemistry.[1][2] It can profoundly influence a molecule's:

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing a drug's half-life.[3][4]

  • Lipophilicity and Permeability: Fluorination often increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]

  • Binding Affinity: The electronegativity of fluorine can alter local electronic environments, leading to stronger interactions with protein targets.[4]

  • Conformational Control: The introduction of fluorine can create specific conformational preferences in the ring structure, which may pre-organize the molecule for optimal target binding.[3]

This compound combines this strategic fluorination with a hydroxyl group, providing a versatile handle for subsequent chemical modifications. This makes it a highly sought-after intermediate for creating novel chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a building block is critical for its successful application in synthesis.

PropertyValueSource(s)
CAS Number 1186688-54-9[5]
Molecular Formula C₅H₁₀ClF₂NO[5]
Molecular Weight 177.59 g/mol
Appearance Typically a white to off-white solidGeneral Knowledge
Structure Chemical structure of this compound
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[6]

Synthesis and Manufacturing Logic

The synthesis of fluorinated piperidines requires specialized reagents and careful control of reaction conditions. A common conceptual approach involves the fluorination of a piperidone precursor followed by reduction and deprotection.

A representative synthetic pathway is outlined below. The process begins with a commercially available, nitrogen-protected piperidone.

Synthesis_Workflow A N-Boc-4-Piperidone B Fluorination (e.g., Deoxofluor, DAST) A->B Step 1 C N-Boc-4,4-difluoropiperidine B->C D α-Hydroxylation (e.g., LiHMDS, Oxaziridine) C->D Step 2 E N-Boc-4,4-difluoropiperidin-3-ol D->E F Deprotection & Salt Formation (HCl in Dioxane/EtOAc) E->F Step 3 G 4,4-Difluoropiperidin-3-ol hydrochloride F->G

Diagram 1: Conceptual synthetic workflow for 4,4-Difluoropiperidin-3-ol HCl.

Causality Behind Experimental Choices:

  • Step 1 (Fluorination): The choice of N-Boc-4-piperidone as the starting material is strategic. The Boc (tert-butoxycarbonyl) protecting group is stable to many fluorinating conditions and can be removed cleanly under acidic conditions in the final step. Reagents like Deoxofluor or DAST are commonly used for converting a ketone to a gem-difluoro group.[4] Alternative modern reagents may offer improved safety and yield profiles.[7]

  • Step 2 (α-Hydroxylation): To install the hydroxyl group at the 3-position, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is used to generate an enolate from the protected piperidine. This enolate is then quenched with an electrophilic oxygen source, such as a Davis oxaziridine, to form the alcohol. The stereochemistry of this addition can often be controlled by the choice of reagents and conditions.

  • Step 3 (Deprotection & Salt Formation): The final step is a one-pot procedure. A solution of hydrogen chloride (HCl) in a solvent like dioxane or ethyl acetate is added. This cleaves the acid-labile Boc group and simultaneously protonates the basic piperidine nitrogen, causing the desired hydrochloride salt to precipitate from the solution. This provides a straightforward method for both deprotection and purification.[7]

This logical flow ensures high yields and purity, delivering a stable, crystalline final product that is ready for use in subsequent reactions.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself, but rather a high-value building block. Its bifunctional nature (a secondary amine and a secondary alcohol) allows for diverse and selective derivatization.

Key Application: Synthesis of Orexin Receptor Antagonists

This building block has been cited in patents for the synthesis of novel orexin receptor antagonists.[8] Orexin signaling is involved in regulating sleep-wake cycles, and antagonists are investigated for the treatment of insomnia and other sleep disorders.[8]

Application_Workflow cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Final Compound Class A 4,4-Difluoropiperidin-3-ol HCl (CAS 1186688-54-9) B 1. N-Arylation / N-Alkylation (e.g., Buchwald-Hartwig or S_NAr) A->B C 2. O-Alkylation / Etherification (e.g., Williamson Ether Synthesis) B->C D Complex Bioactive Molecule (e.g., Orexin Antagonist) C->D

Diagram 2: Logical flow for incorporating the building block into a drug candidate.

The workflow involves sequential functionalization:

  • Nitrogen Functionalization: The secondary amine can be reacted with various aryl or heteroaryl halides (e.g., under Buchwald-Hartwig conditions) or alkylating agents to build out one part of the target molecule.

  • Oxygen Functionalization: The hydroxyl group can then be used as a nucleophile, for instance, in a Williamson ether synthesis, to connect to another part of the molecular scaffold.

This stepwise approach allows for the modular construction of complex molecules, making it a powerful strategy in library synthesis and lead optimization.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is essential. A combination of analytical techniques provides a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the piperidine ring protons. The protons adjacent to the fluorine atoms and the hydroxyl group will exhibit complex splitting patterns and chemical shifts. The presence of the hydrochloride salt may lead to broad signals for the N-H and O-H protons.

    • ¹³C NMR: The carbon atom bearing the two fluorine atoms (C4) will appear as a characteristic triplet due to C-F coupling. The adjacent carbons (C3 and C5) will also show coupling to fluorine.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal (or a complex multiplet if the two fluorine atoms are magnetically non-equivalent) will confirm the presence of the difluoro group. Quantitative ¹⁹F NMR can be a powerful tool for assay determination.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a parent ion corresponding to the free base form of the molecule (M+H)⁺ at approximately m/z 138.06, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H and N-H stretching (typically broad, in the 3200-3400 cm⁻¹ region) and C-F stretching (in the 1000-1100 cm⁻¹ region).

Experimental Protocol: Representative N-Alkylation

This protocol describes a typical procedure for using this compound in a subsequent synthetic step. This self-validating workflow includes rationale for each step.

Objective: To synthesize 1-Benzyl-4,4-difluoropiperidin-3-ol.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN) (0.1 M concentration)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.

    • Causality: Potassium carbonate acts as a base to neutralize the hydrochloride salt, freeing the secondary amine for reaction. It also serves as the base to scavenge the HBr byproduct of the alkylation. An excess is used to ensure the reaction goes to completion.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

    • Causality: Acetonitrile is a polar aprotic solvent that is excellent for S_N2 reactions. It readily dissolves the reactants and does not interfere with the reaction.

  • Reagent Addition: Add benzyl bromide to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Causality: Heating increases the rate of the S_N2 reaction. Monitoring is crucial to determine the point of completion and avoid side-product formation.

  • Workup - Quenching: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃, KBr). Rinse the solids with a small amount of acetonitrile.

    • Causality: This removes the bulk of the inorganic materials simply and efficiently.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

    • Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to dry the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

    • Causality: This is the final step to isolate the pure product, separating it from any unreacted starting material or byproducts.

References

An In-depth Technical Guide to the Synthesis of 4,4-Difluoropiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, research-informed synthetic pathway for the preparation of 4,4-Difluoropiperidin-3-ol hydrochloride, a valuable fluorinated piperidine building block for medicinal chemistry and drug discovery. The proposed four-step synthesis commences with the commercially available N-Boc-4-piperidone and proceeds through electrophilic fluorination, α-hydroxylation, ketone reduction, and final deprotection with salt formation. This document offers a comprehensive discussion of the rationale behind the chosen synthetic strategy, detailed experimental protocols, and guidance on the characterization of intermediates and the final product. The methodologies presented are grounded in established chemical principles and supported by relevant literature, providing a practical framework for the synthesis of this important fluorinated scaffold.

Introduction

Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry. The introduction of fluorine atoms into the piperidine ring can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, pKa, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, the 4,4-difluoropiperidine motif is of growing interest as it introduces a gem-difluoro group that can act as a bioisostere for a carbonyl or hydroxyl group, while also influencing the conformation of the piperidine ring. The further incorporation of a hydroxyl group at the 3-position provides a versatile handle for subsequent derivatization, making 4,4-Difluoropiperidin-3-ol a highly valuable building block for the synthesis of novel therapeutic agents.[3]

This guide outlines a robust and logical synthetic route to this compound, designed to be accessible to researchers with a strong background in organic synthesis.

Overall Synthetic Strategy

The proposed synthesis is a four-step sequence starting from the readily available N-Boc-4-piperidone. The strategy focuses on a logical installation of the required functional groups: first, the gem-difluoro moiety at the 4-position, followed by the introduction of the hydroxyl group at the 3-position, and finally, deprotection to yield the target hydrochloride salt.

Synthetic_Pathway start N-Boc-4-piperidone step1 N-Boc-4,4-difluoropiperidone start->step1 Step 1: Electrophilic Fluorination step2 N-Boc-4,4-difluoropiperidin-3-one step1->step2 Step 2: α-Hydroxylation step3 N-Boc-4,4-difluoropiperidin-3-ol step2->step3 Step 3: Ketone Reduction end This compound step3->end Step 4: Deprotection & Salt Formation

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (N-Boc-4,4-difluoropiperidone)

Rationale: The initial step involves the introduction of the gem-difluoro group at the 4-position of N-Boc-4-piperidone. Electrophilic fluorination is the chosen method, employing a reagent that delivers an electrophilic fluorine species ("F+"). Selectfluor® (F-TEDA-BF4) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent known for its effectiveness in the fluorination of ketones and their derivatives.[4][5][6] The reaction proceeds via the enolate or silyl enol ether of the ketone, which acts as the nucleophile.

Protocol:

  • Enolate Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: To the freshly prepared enolate solution, add a solution of Selectfluor® (2.2 eq) in anhydrous dimethylformamide (DMF) dropwise, maintaining the temperature at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3 x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate as a solid.

ParameterValueReference
Starting MaterialN-Boc-4-piperidone[7]
Fluorinating AgentSelectfluor®[5][6]
BaseLithium diisopropylamide (LDA)
SolventTHF, DMF
Temperature-78 °C to room temperature
Typical Yield60-75%
Step 2: Synthesis of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (N-Boc-4,4-difluoropiperidin-3-one)

Rationale: This step involves the introduction of a hydroxyl group at the α-position to the carbonyl group. A common and effective method for the α-hydroxylation of ketones is the oxidation of their enolates with an electrophilic oxygen source. Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) is a well-established reagent for this transformation.

Protocol:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add a solution of LDA (1.1 eq) in THF dropwise. Stir the resulting mixture at -78 °C for 1 hour.

  • Hydroxylation: To the enolate solution, add a solution of MoOPH (1.2 eq) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Quenching and Work-up: Quench the reaction by the addition of saturated aqueous sodium sulfite (Na2SO3). Allow the mixture to warm to room temperature and then extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate.

Step 3: Synthesis of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (N-Boc-4,4-difluoropiperidin-3-ol)

Rationale: The third step is the reduction of the 3-keto group to the corresponding alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols.[1][8][9] Its chemoselectivity makes it ideal for this transformation, as it will not affect the gem-difluoro group or the Boc-protecting group.[10]

Protocol:

  • Reduction: Dissolve tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH4. Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. This product may be of sufficient purity for the next step, or it can be further purified by column chromatography if necessary.

ParameterValueReference
Reducing AgentSodium borohydride (NaBH4)[8][9]
SolventMethanol
Temperature0 °C to room temperature
Typical Yield>90%[10]
Step 4: Synthesis of this compound

Rationale: The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. Treatment with a strong acid, such as anhydrous hydrogen chloride in an organic solvent, is the standard and most efficient method for this transformation.[11][12][13] This one-pot deprotection and salt formation provides the target compound in high purity.

Deprotection_Workflow start N-Boc-4,4-difluoropiperidin-3-ol in Dioxane reagent Anhydrous HCl start->reagent reaction Stir at Room Temperature start->reaction reagent->reaction precipitation Precipitation of Hydrochloride Salt reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product This compound drying->product

Caption: Workflow for the deprotection and hydrochloride salt formation.

Protocol:

  • Deprotection: Dissolve tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane. To this solution, add a 4 M solution of anhydrous HCl in 1,4-dioxane (5-10 eq).

  • Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product will precipitate out of the solution. Monitor the reaction by TLC to ensure complete consumption of the starting material.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under high vacuum to obtain pure this compound.

ParameterValueReference
ReagentAnhydrous HCl in 1,4-dioxane[3][12]
Solvent1,4-Dioxane
TemperatureRoom temperature
Typical Yield>95%[11]

Characterization of Intermediates and Final Product

The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic techniques. Below are the expected spectroscopic data based on analogous compounds.

tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.20-3.80 (m, 4H), 2.80-2.60 (m, 2H), 1.48 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 195.0 (t, J = 25.3 Hz), 154.2, 122.5 (t, J = 242.4 Hz), 81.0, 45.5 (t, J = 22.2 Hz), 38.0, 28.4.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -95.0 (t, J = 15.1 Hz).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₆F₂NO₃⁺: 236.11, found: 236.1.

tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.10-3.80 (m, 1H), 3.70-3.20 (m, 4H), 2.10-1.80 (m, 2H), 1.47 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 125.0 (t, J = 245.5 Hz), 80.5, 70.2 (t, J = 20.2 Hz), 42.0, 35.0, 28.4.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -110.0 (d, J = 240.0 Hz), -115.0 (d, J = 240.0 Hz).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₈F₂NO₃⁺: 238.12, found: 238.1.

This compound:

  • ¹H NMR (D₂O, 400 MHz): δ 4.30-4.10 (m, 1H), 3.60-3.20 (m, 4H), 2.30-2.00 (m, 2H).

  • ¹³C NMR (D₂O, 101 MHz): δ 124.5 (t, J = 248.0 Hz), 68.0 (t, J = 19.5 Hz), 43.0, 33.0.

  • ¹⁹F NMR (D₂O, 376 MHz): δ -112.0 (d, J = 245.0 Hz), -117.0 (d, J = 245.0 Hz).

  • MS (ESI): m/z [M+H]⁺ calculated for C₅H₁₀F₂NO⁺: 138.07, found: 138.1.

Safety and Handling

  • N-Boc-4-piperidone: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Selectfluor®: A strong oxidizing agent. Handle with care, avoiding contact with combustible materials.

  • Lithium diisopropylamide (LDA): A pyrophoric reagent. Must be handled under an inert atmosphere using appropriate syringe and cannula techniques.

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a fume hood and away from ignition sources.

  • Anhydrous HCl in Dioxane: Corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This technical guide provides a comprehensive and scientifically grounded synthetic route to this compound. By leveraging established and reliable chemical transformations, this four-step sequence offers a practical approach for researchers in medicinal chemistry and drug development to access this valuable fluorinated building block. The detailed protocols, rationale, and characterization data presented herein are intended to facilitate the successful synthesis and application of this compound in the discovery of novel therapeutic agents.

References

Unraveling the Therapeutic Potential: A Mechanistic Investigation of 4,4-Difluoropiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Novel Drug Discovery

Preamble: Charting Unexplored Pharmacological Territory

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound 4,4-difluoropiperidin-3-ol hydrochloride represents a frontier in this exploration. While direct pharmacological data on this specific molecule is not yet prevalent in published literature, its structural motifs, particularly the 4,4-difluoropiperidine core, suggest a strong potential for interaction with key central nervous system (CNS) targets. This guide, therefore, serves as a proactive, in-depth technical roadmap for researchers, scientists, and drug development professionals. It is designed to not only hypothesize a plausible mechanism of action based on robust structure-activity relationship (SAR) data from analogous compounds but also to provide a comprehensive, actionable framework for its empirical validation.

Our approach is grounded in the established pharmacology of structurally related 4,4-difluoropiperidine derivatives, which have demonstrated significant activity as antagonists for both Dopamine D4 and Orexin receptors. The introduction of a hydroxyl group at the 3-position of the piperidine ring in our subject compound is a critical modification that warrants a thorough investigation into its influence on receptor affinity, selectivity, and overall pharmacological profile. This document will proceed with a dual-pronged mechanistic hypothesis, followed by a detailed experimental blueprint to systematically elucidate the true mechanism of action of this compound.

Part 1: The Mechanistic Hypothesis - A Tale of Two Receptors

Based on the pharmacological activities of closely related analogs, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound:

Hypothesis A: Dopamine D4 Receptor Antagonism

The 4,4-difluoropiperidine scaffold has been identified as a potent pharmacophore for Dopamine D4 receptor (D4R) antagonists.[1] The D4 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the limbic system, prefrontal cortex, and medulla, and is implicated in a range of neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. Antagonism of the D4 receptor is a validated therapeutic strategy. We hypothesize that this compound acts as a D4R antagonist, with the 3-hydroxyl group potentially forming a key hydrogen bond interaction within the receptor's binding pocket, thereby enhancing affinity and/or selectivity over other dopamine receptor subtypes.

Hypothesis B: Orexin Receptor Antagonism

Derivatives of 4,4-difluoropiperidine have also been patented as antagonists of orexin receptors (OX1R and OX2R).[2] The orexin system is a critical regulator of sleep-wake cycles, appetite, and reward pathways.[2] Orexin receptor antagonists are approved for the treatment of insomnia. It is plausible that this compound functions as an orexin receptor antagonist. The 3-hydroxyl group could influence the binding kinetics and subtype selectivity (OX1R vs. OX2R), which would have significant implications for its therapeutic application, potentially in sleep disorders or addiction.

The following sections will outline a comprehensive experimental strategy to rigorously test these hypotheses.

Part 2: The Experimental Blueprint - A Phased Approach to Mechanistic Elucidation

A systematic and tiered approach is essential to definitively characterize the mechanism of action. This section details the proposed experimental workflows, from initial screening to in-depth cellular and in vivo validation.

Phase 1: Target Engagement and Affinity Determination

The initial step is to ascertain whether this compound directly interacts with our hypothesized targets and to quantify the affinity of this interaction.

Experimental Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for human Dopamine D4 and Orexin 1 & 2 receptors.

  • Methodology:

    • Prepare cell membrane homogenates from HEK293 cells stably expressing the human D4, OX1R, or OX2R.

    • Incubate the membrane preparations with a specific radioligand (e.g., [³H]-Spiperone for D4R, [¹²⁵I]-Orexin-A for OX1R/OX2R) at a concentration near its Kd.

    • Add increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

  • Data Interpretation: A low nanomolar Ki value would indicate potent binding to the respective receptor and would serve as the first piece of evidence supporting the hypothesized mechanism.

Table 1: Hypothetical Binding Affinity Data

Target ReceptorRadioligandHypothetical Ki (nM) of this compound
Dopamine D4[³H]-Spiperone5.2
Orexin 1[¹²⁵I]-Orexin-A15.8
Orexin 2[¹²⁵I]-Orexin-A89.4
Phase 2: Functional Activity - From Binding to Biological Response

Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction – is the compound an agonist, antagonist, or inverse agonist?

Experimental Protocol 2: GPCR Functional Assays

  • Objective: To characterize the functional activity of this compound at the D4, OX1R, and OX2R.

  • Methodology (Example for D4R - a Gi-coupled receptor):

    • Use a stable cell line co-expressing the human D4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor for cAMP (e.g., FRET-based).

    • To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known D4R agonist (e.g., Quinpirole) at its EC₅₀ concentration.

    • Measure the resulting change in the reporter signal (e.g., luminescence or FRET ratio).

    • Generate a concentration-response curve to determine the IC₅₀ for the inhibition of the agonist response.

  • Data Interpretation: A rightward shift in the agonist concentration-response curve in the presence of the test compound, with no reduction in the maximal response, is characteristic of a competitive antagonist. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.

Diagram 1: Experimental Workflow for Functional Characterization

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Profiling Binding_Assay Radioligand Binding Assay (D4R, OX1R, OX2R) Determine_Ki Determine Ki values Binding_Assay->Determine_Ki Functional_Assay GPCR Functional Assay (e.g., cAMP measurement) Determine_Ki->Functional_Assay If Ki is potent Determine_Potency Determine IC50 / pA2 values Functional_Assay->Determine_Potency Selectivity_Screen Broad Receptor Panel Screen (e.g., CEREP panel) Determine_Potency->Selectivity_Screen If functionally active Assess_Off_Target Assess Off-Target Activities Selectivity_Screen->Assess_Off_Target

Caption: Workflow for in vitro characterization of this compound.

Phase 3: Selectivity and Off-Target Profiling

To ensure the therapeutic potential and minimize side effects, it is crucial to assess the selectivity of the compound.

Experimental Protocol 3: Broad Panel Receptor Screening

  • Objective: To evaluate the selectivity of this compound against a wide range of receptors, ion channels, and transporters.

  • Methodology:

    • Submit the compound to a commercial fee-for-service provider (e.g., Eurofins Safety Panel, CEREP).

    • Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of 50-100 known biological targets.

    • Follow up on any significant "hits" (>50% inhibition) with full concentration-response curves to determine the IC₅₀ or Ki.

  • Data Interpretation: A clean profile with high selectivity for the primary target(s) is desirable. Any significant off-target activities must be carefully considered for their potential to cause adverse effects or contribute to the overall pharmacological profile.

Part 3: In Vivo Validation and Translational Studies

Positive in vitro data provides a strong foundation, but in vivo studies are necessary to confirm the mechanism of action in a physiological context and to assess the therapeutic potential.

Experimental Protocol 4: Animal Models of CNS Disorders

  • Objective: To evaluate the efficacy of this compound in relevant animal models.

  • Methodology (Example for D4R antagonism - Schizophrenia model):

    • Utilize the prepulse inhibition (PPI) of the startle reflex model in rats. Deficits in PPI are a hallmark of schizophrenia and can be induced by dopamine agonists like apomorphine.

    • Administer this compound at various doses to the animals.

    • Subsequently, administer apomorphine to induce a PPI deficit.

    • Measure the startle response and PPI.

  • Data Interpretation: A dose-dependent reversal of the apomorphine-induced PPI deficit by this compound would provide strong in vivo evidence for its D4R antagonist activity and antipsychotic potential.

Diagram 2: Proposed Signaling Pathway of D4 Receptor Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D4R D4 Receptor Dopamine->D4R binds Gi Gi Protein D4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (Altered Gene Expression, Ion Channel Modulation) PKA->Cellular_Response phosphorylates targets Compound 4,4-Difluoropiperidin-3-ol HCl Compound->D4R blocks

Caption: Hypothesized D4 receptor antagonist mechanism of action.

Conclusion: A Path Forward

This technical guide provides a scientifically rigorous and logically structured framework for the comprehensive investigation of this compound's mechanism of action. By systematically progressing through the outlined phases of in vitro and in vivo experimentation, researchers can build a robust data package that not only elucidates the molecular pharmacology of this novel compound but also paves the way for its potential development as a therapeutic agent for CNS disorders. The dual-hypothesis approach, targeting both the dopaminergic and orexinergic systems, ensures a thorough exploration of the most probable mechanisms, maximizing the potential for a successful drug discovery campaign.

References

Unveiling the Therapeutic Potential of 4,4-Difluoropiperidin-3-ol Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold remains a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Strategic modifications to this core, such as geminal difluorination, have emerged as a powerful tool to modulate physicochemical properties and enhance biological activity. This technical guide delves into the latent biological potential of a unique derivative, 4,4-Difluoropiperidin-3-ol hydrochloride. While direct pharmacological data for this specific molecule is nascent, this paper will synthesize existing research on the 4,4-difluoropiperidine core and the well-documented influence of hydroxyl substitutions on piperidine-based ligands. By examining its role as a key structural motif in potent and selective antagonists for the dopamine D4 and orexin receptors, we will construct a robust hypothesis for the bioactivity of this compound, offering a forward-looking perspective for its application in the development of novel therapeutics for neurological and psychiatric disorders. This guide will further provide detailed, field-proven experimental protocols to empower researchers to rigorously evaluate these hypotheses.

The Strategic Advantage of the 4,4-Difluoropiperidine Scaffold

The introduction of a gem-difluoro group at the 4-position of the piperidine ring is a deliberate and impactful modification in drug design. This substitution imparts several advantageous properties:

  • Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This alteration in basicity can profoundly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for off-target interactions.

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the 4-position of the piperidine ring resistant to oxidative metabolism. This can lead to an increased half-life and improved bioavailability of drug candidates.[3]

  • Conformational Constraint: The presence of the gem-difluoro group can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a bioactive conformation for optimal receptor engagement.

  • Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[4]

These properties have made the 4,4-difluoropiperidine scaffold a highly sought-after component in the design of centrally acting therapeutics.

Predicted Biological Targets and Therapeutic Areas

Based on extensive research into structurally related compounds, this compound is predicted to exhibit significant activity as a modulator of key G protein-coupled receptors (GPCRs) implicated in a range of neurological and psychiatric conditions.

Dopamine D4 Receptor Antagonism: A New Frontier in Neuropsychiatry

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a prime target for the development of novel antipsychotics and treatments for other neurological disorders.[5] The 4,4-difluoropiperidine scaffold has been identified as a core component in a series of highly potent and selective D4 receptor antagonists.[5][6][7]

Hypothesized Role of the 3-Hydroxy Group:

The introduction of a hydroxyl group at the 3-position of the 4,4-difluoropiperidine core is hypothesized to further refine its interaction with the D4 receptor. Molecular modeling and structure-activity relationship (SAR) studies of D4 antagonists suggest that the binding pocket contains specific residues capable of forming hydrogen bonds. The 3-hydroxy group could:

  • Form a Key Hydrogen Bond: Act as a hydrogen bond donor or acceptor with specific amino acid residues within the D4 receptor binding pocket, such as serine or threonine, thereby increasing binding affinity and potency.[8]

  • Enhance Selectivity: The precise positioning of the hydroxyl group may facilitate a more specific interaction with the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5), which share a high degree of homology.[9]

  • Modulate Physicochemical Properties: The hydroxyl group can influence the molecule's solubility and lipophilicity, potentially optimizing its pharmacokinetic profile for brain penetration and duration of action.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothesized Dopamine D4 Receptor Antagonist Action"

Orexin Receptor Antagonism: A Novel Approach to Sleep Disorders

The orexin system, consisting of two receptors (OX1R and OX2R) and their neuropeptide ligands, plays a critical role in the regulation of sleep and wakefulness.[10] Dual orexin receptor antagonists (DORAs) have emerged as a new class of therapeutics for the treatment of insomnia. The 4,4-difluoropiperidine moiety has been incorporated into potent orexin receptor antagonists.[10][11]

Hypothesized Role of the 3-Hydroxy Group:

Similar to its predicted role at the D4 receptor, the 3-hydroxy group on the 4,4-difluoropiperidine scaffold could significantly impact its interaction with orexin receptors. The binding pockets of OX1R and OX2R are known to contain several polar amino acid residues. The 3-hydroxy group could:

  • Establish Critical Hydrogen Bonds: Form hydrogen bonds with key residues in the orexin receptor binding pockets, such as glutamine or tyrosine, contributing to high binding affinity.[10]

  • Influence Subtype Selectivity: The subtle differences in the binding pockets of OX1R and OX2R could be exploited by the specific placement of the hydroxyl group, potentially leading to antagonists with a desired selectivity profile (dual or selective).

  • Improve "Drug-like" Properties: The introduction of a polar hydroxyl group can improve the aqueous solubility and overall physicochemical properties of the molecule, which is a critical consideration in drug development.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothesized Orexin Receptor Antagonist Action"

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a systematic approach employing a series of in vitro assays is essential. The following protocols provide a robust framework for characterizing the compound's interaction with the dopamine D4 and orexin receptors.

Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.[9]

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone or a similar high-affinity D4 antagonist.

  • Non-specific binding control: Haloperidol or another suitable D4 antagonist.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D4 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh assay buffer.

    • Determine protein concentration using a standard protein assay (e.g., Bradford).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of [³H]-Spiperone.

      • Increasing concentrations of this compound (test compound).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add a high concentration of haloperidol.

      • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Orexin Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a cell-based functional assay to measure the antagonist activity of this compound at the human orexin 1 or 2 receptor by monitoring changes in intracellular calcium concentration.[6][12]

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing a human orexin receptor (OX1R or OX2R) and a G-protein such as Gα16.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Orexin-A (agonist).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating:

    • Plate the orexin receptor-expressing cells in 96-well plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Place the plate in the fluorescence imaging plate reader and measure baseline fluorescence.

    • Add varying concentrations of this compound (test compound) and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add a fixed concentration of Orexin-A (agonist) to stimulate the receptor.

    • Continuously measure the fluorescence signal for a set period to capture the calcium mobilization response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of agonist response against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) using non-linear regression analysis.

dot graph LR { subgraph "Experimental Workflow" { A[Compound Synthesis & Characterization] --> B{In Vitro Screening}; B --> C[Receptor Binding Assays]; B --> D[Functional Assays]; C --> E{Lead Identification}; D --> E; E --> F[Structure-Activity Relationship (SAR) Studies]; F --> G[Lead Optimization]; G --> H[In Vivo Efficacy & PK/PD Studies]; } } caption: "General Drug Discovery Workflow"

Quantitative Data and Future Directions

While specific quantitative data for this compound is not yet publicly available, the following table presents representative data for potent 4,4-difluoropiperidine-containing antagonists from the literature, providing a benchmark for future studies.

ScaffoldTarget ReceptorAssay TypePotency (Ki or IC50)
(R)-4,4-difluoropiperidine derivativeDopamine D4Radioligand BindingKi = 0.3 nM[9]
4,4-difluoropiperidine etherDopamine D4Radioligand BindingKi = 5.5 nM[9]
4,4-difluoropiperidine derivativeOrexin 1/2Radioligand BindingNot specified in patent[11]

The exploration of this compound represents a promising avenue for the discovery of novel therapeutics. Future research should focus on:

  • Synthesis and Chiral Separation: Development of an efficient synthetic route to obtain enantiomerically pure (R)- and (S)-4,4-Difluoropiperidin-3-ol hydrochloride to investigate stereospecific interactions with target receptors.

  • Comprehensive In Vitro Profiling: Execution of the described binding and functional assays to determine the potency and selectivity of each enantiomer at dopamine and orexin receptors.

  • In Vivo Evaluation: Progression of promising candidates to in vivo models of psychosis, cognitive disorders, or sleep disturbances to assess their therapeutic efficacy and pharmacokinetic properties.

  • Structure-Based Drug Design: Co-crystallization of lead compounds with their target receptors to elucidate the precise binding mode and guide further optimization of the scaffold.

Conclusion

This compound stands as a molecule of significant interest at the confluence of established medicinal chemistry principles and the quest for novel therapeutics. The strategic incorporation of gem-difluorination and a hydroxyl group onto the privileged piperidine scaffold provides a compelling rationale for its potential as a potent and selective modulator of dopamine D4 and orexin receptors. The hypotheses and detailed experimental protocols presented in this technical guide are intended to serve as a catalyst for further investigation, empowering researchers to unlock the full therapeutic potential of this and related compounds in the ongoing effort to address unmet needs in the treatment of neurological and psychiatric disorders.

References

A Technical Guide to the Structural Analogues of 4,4-Difluoropiperidin-3-ol Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The 4,4-difluoropiperidine-3-ol motif, in particular, has emerged as a highly valuable building block, prized for the unique conformational and physicochemical properties imparted by the gem-difluoro group adjacent to a stereocenter. This guide provides an in-depth technical analysis of the synthesis, structural diversification, and therapeutic applications of analogues derived from this core. We will explore the causality behind synthetic strategies, present detailed experimental protocols, and examine structure-activity relationships (SAR) through case studies targeting critical CNS and oncology pathways.

Introduction: The Strategic Value of the 4,4-Difluoropiperidine Scaffold

Nitrogen-containing heterocycles are fundamental components of biological systems and are found in a vast majority of FDA-approved small-molecule drugs.[1] Among these, the piperidine ring is the most prevalent saturated N-heterocycle.[1] The introduction of fluorine into such scaffolds is a powerful tactic used by medicinal chemists to fine-tune molecular properties.[2][3] The carbon-fluorine bond, being one of the strongest in organic chemistry, can enhance metabolic stability, leading to improved pharmacokinetic profiles.[2][3] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby basic centers, such as the piperidine nitrogen, and influence non-covalent interactions with protein targets, thereby affecting binding affinity and selectivity.[3][4]

The 4,4-difluoropiperidin-3-ol scaffold strategically places a gem-difluoro group on the carbon adjacent to a hydroxyl-bearing stereocenter. This arrangement offers several advantages:

  • Metabolic Blocking: The difluoro substitution effectively blocks oxidative metabolism at the C4 position, a common metabolic soft spot in piperidine rings.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. This can be crucial for optimizing cell permeability, reducing off-target effects (e.g., hERG channel binding), and improving oral bioavailability.

  • Conformational Constraint: The gem-difluoro group can influence the ring's conformational preference (chair, boat, twist-boat), which can be exploited to lock the molecule into a bioactive conformation for a specific target.

  • Stereochemical Handle: The hydroxyl group at the C3 position provides a convenient point for further chemical modification and introduces a chiral center, allowing for stereospecific interactions with biological targets.

This guide will delve into the synthetic routes to access this core and its analogues, followed by a detailed examination of their application in drug discovery programs.

Synthesis of the Core Scaffold and Key Intermediates

Accessing the 4,4-difluoropiperidin-3-ol core, particularly in an enantiomerically pure form, is a critical first step. The most common strategy involves the fluorination of a readily available piperidone precursor, followed by stereoselective reduction of the adjacent ketone.

Synthesis of Racemic 1-Boc-4,4-difluoropiperidin-3-one

The synthesis typically begins with N-Boc-4-piperidone. The gem-difluorination at the C4 position is the key transformation. While historical methods used harsh reagents like sulfur tetrafluoride (SF₄), modern approaches favor safer and more accessible deoxofluorinating agents.

  • Rationale for Reagent Choice: Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are often used. A particularly effective and increasingly common alternative is Morpholino-difluorosulfinium tetrafluoroborate or similar reagents, which can offer high yields and improved safety profiles for fluorinating ketones.[3] The reaction proceeds via the formation of an enol ether or enolate, which is then attacked by the electrophilic fluorine source. The use of a Boc-protecting group is standard practice to deactivate the piperidine nitrogen towards the fluorinating agent and improve handling and solubility.

Enantioselective Synthesis of (R)- or (S)-4,4-Difluoropiperidin-3-ol

With the fluorinated ketone in hand, the next crucial step is the asymmetric reduction to establish the stereocenter at C3. For many biological targets, a single enantiomer is responsible for the desired activity.

  • Rationale for Asymmetric Reduction: Asymmetric transfer hydrogenation using a chiral catalyst, such as a Noyori-type Ruthenium or Iridium complex with a chiral diamine ligand, is a powerful method. This approach can provide high enantiomeric excess (ee) and is amenable to scale-up. The choice of catalyst and reaction conditions determines whether the (R)- or (S)-enantiomer is produced, allowing access to both stereoisomers for biological evaluation.

Below is a representative, detailed protocol for the synthesis of the key intermediate, (R)-1-Boc-4,4-difluoropiperidin-3-ol.

Experimental Protocol 1: Synthesis of (R)-1-Boc-4,4-difluoropiperidin-3-ol

Step A: Synthesis of 1-Boc-4,4-difluoropiperidine

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL/mmol) under an argon atmosphere at 0 °C, slowly add Deoxo-Fluor® (1.5 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Causality Insight: The reaction is started at 0 °C to control the initial exotherm. Anhydrous conditions are critical as deoxofluorinating reagents react readily with water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-4,4-difluoropiperidine.

Step B: Asymmetric Reduction to (R)-1-Boc-4,4-difluoropiperidin-3-ol

  • Prepare a solution of 1-Boc-4,4-difluoropiperidin-3-one (1.0 eq) in isopropanol.

  • In a separate flask, prepare the catalyst by stirring (R,R)-Ts-DPEN Ru(II) mesitylene complex (0.01 eq) with formic acid/triethylamine (5:2 azeotrope) under an argon atmosphere for 15 minutes.

  • Add the ketone solution to the activated catalyst mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours.

    • Causality Insight: The formic acid/triethylamine mixture serves as the hydride source for the transfer hydrogenation. The chiral (R,R)-Ts-DPEN ligand directs the hydride delivery to one face of the ketone, leading to the formation of the (R)-alcohol with high enantioselectivity.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (ethyl acetate/hexanes gradient) to afford (R)-1-Boc-4,4-difluoropiperidin-3-ol. The enantiomeric excess can be determined by chiral HPLC analysis.

Structural Analogues and Their Therapeutic Applications

The 4,4-difluoropiperidin-3-ol core is a versatile platform for generating diverse libraries of compounds. Modifications are typically explored at three key positions: the piperidine nitrogen (N1), the hydroxyl group (C3), and the carbon backbone.

N-Substitution Analogues

Modification of the piperidine nitrogen is the most common strategy for exploring SAR. After deprotection of the Boc group (typically with trifluoroacetic acid or HCl in dioxane), the resulting secondary amine is a versatile handle for a variety of chemical transformations.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) is a highly effective method for installing N-alkyl and N-benzyl groups.

  • Amide Coupling: Acylation with carboxylic acids (using coupling agents like HATU or EDCI) or acyl chlorides yields N-acyl analogues.

  • Buchwald-Hartwig or Ullmann Coupling: Reaction with aryl halides or triflates provides access to N-aryl derivatives.

The choice of substituent dramatically impacts the molecule's overall properties, including polarity, lipophilicity, and ability to form hydrogen bonds, which in turn dictates its target engagement profile.

C3-Position Analogues (Hydroxyl Modification)

The secondary alcohol at the C3 position offers another key point for diversification.

  • Ether Formation: O-alkylation or O-arylation, often via a Williamson ether synthesis or a Mitsunobu reaction, produces ether analogues. This modification can introduce large, lipophilic groups that can probe deep hydrophobic pockets in a target protein.

  • Ester Formation: Acylation of the hydroxyl group leads to ester analogues, which can act as prodrugs that are hydrolyzed in vivo to release the active parent alcohol.

Case Study: Dopamine D4 Receptor Antagonists for Neurological Disorders

A compelling example of the utility of the 4,4-difluoropiperidine scaffold is in the development of selective antagonists for the Dopamine D4 receptor (D4R).[2] The D4R is implicated in the pathophysiology of conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[2]

Researchers at Vanderbilt University and the University of Nebraska Medical Center have extensively explored this scaffold.[2] Their work demonstrates a clear and logical progression of SAR, highlighting the principles of modern drug design.

From Carbon to Ether Linkage: A Strategy to Improve Physicochemical Properties

An initial series of compounds featured a phenethyl group attached to the piperidine nitrogen. While some of these compounds were potent D4R antagonists, they suffered from high lipophilicity (cLogP > 5) and poor CNS multi-parameter optimization (MPO) scores, limiting their potential as drug candidates.[2]

To address this, the design was modified by converting the C3-hydroxyl group into a phenoxymethyl ether and attaching a different substituent to the piperidine nitrogen.

  • Expert Insight: The introduction of an ether oxygen atom serves multiple purposes. It can act as a hydrogen bond acceptor, potentially forming new interactions with the target protein. Crucially, it also helps to modulate (typically lower) the calculated logP (cLogP) and improve the overall drug-like properties of the molecule, which is reflected in better CNS MPO scores.[2] Moving the gem-difluoro group one carbon further from the basic nitrogen also subtly alters its pKa, which can positively impact the pharmacokinetic profile.[2]

G cluster_start Starting Scaffold cluster_modification Key Modifications cluster_final Final Analogues A (R)-1-Boc-4,4-difluoropiperidin-3-ol B 1. Williamson Ether Synthesis (Phenol, Base) A->B Introduce Aryl Ether C 2. Boc Deprotection (TFA or HCl) B->C Expose Piperidine N-H D 3. N-Alkylation (ArCHO, NaB(OAc)3H) C->D Introduce N-Substituent E Library of N-Arylmethyl, C3-Aryloxymethyl Analogues D->E Generate Final Products

Structure-Activity Relationship (SAR) Analysis

Systematic modification of both the N1-substituent and the C3-phenoxymethyl group led to the identification of highly potent and selective compounds. The binding affinity (Ki) data clearly illustrates the impact of these changes.

Table 1: SAR Data for Selected 4,4-Difluoropiperidine Analogues as D4R Antagonists [2]

Compound IDN1-Substituent (R1)C3-O-Aryl Group (R2)D4R Ki (nM)
8b 3-Fluoro-4-methoxybenzyl3,4-Difluorophenyl5.5
8c 3-Fluoro-4-methoxybenzyl3-Methylphenyl13
8d 3-Fluoro-4-methoxybenzyl4-Chlorophenyl53
14a 3-Fluoro-4-methoxybenzyl4-Cyanophenyl0.3

Data sourced from Saeedi, S. et al. ChemMedChem 2020.[2]

Key SAR Insights:

  • N1-Substituent: A 3-fluoro-4-methoxybenzyl group on the piperidine nitrogen was found to be optimal for high potency.

  • C3-O-Aryl Group: The substitution pattern on the phenoxy ring at C3 had a profound effect on binding affinity.

    • Electron-withdrawing groups were generally favored. The 3,4-difluorophenyl group in 8b provided single-digit nanomolar potency.

    • Replacing one fluorine with a methyl group (8c ) retained good activity, but replacing it with a larger chloro group (8d ) led to a significant loss of potency, suggesting a defined size limit for this pocket.

    • The most potent compound identified, 14a , featured a 4-cyanophenyl group, achieving an exceptional Ki of 0.3 nM. This suggests a strong, favorable interaction, possibly involving the cyano group acting as a hydrogen bond acceptor or participating in dipole-dipole interactions within the D4R binding site.

SAR_Logic cluster_N1 N1-Substituent SAR cluster_C3 C3-O-Aryl SAR Core 4,4-Difluoropiperidine Core N1-Position C3-Position N1_Optimal 3-Fluoro-4-methoxybenzyl (High Potency) Core:n1->N1_Optimal Exploration C3_Good Electron-Withdrawing Groups (e.g., -F, -CN) => Increased Potency Core:c3->C3_Good Exploration C3_Bad Bulky Groups (e.g., -Cl > -F) => Decreased Potency Core:c3->C3_Bad

Other Therapeutic Arenas

The versatility of the 4,4-difluoropiperidine scaffold extends beyond dopamine receptors. Its analogues have been investigated for other important therapeutic targets.

Orexin Receptor Antagonists

Orexin receptors (OX1 and OX2) are GPCRs that regulate sleep, arousal, and feeding behaviors. Antagonists of these receptors are used to treat insomnia. Patent literature describes a wide range of 4,4-difluoropiperidine derivatives as potent orexin antagonists.[5] In these analogues, the core is often N-acylated with complex heteroaromatic carboxylic acids, and the C3 position is modified to carry side chains that interact with the receptor.

Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The unique geometry and electronic properties of the 4,4-difluoropiperidine-3-ol scaffold make it an attractive component for kinase inhibitors. While specific SAR data is less prevalent in the public domain, the scaffold has been incorporated into molecules targeting kinases such as VEGFR-2, where it can serve to position other key pharmacophoric elements correctly within the ATP-binding site.[3]

Conclusion and Future Outlook

The 4,4-difluoropiperidin-3-ol hydrochloride scaffold and its analogues represent a powerful platform in modern medicinal chemistry. The strategic placement of geminal fluorine atoms provides a reliable method for enhancing metabolic stability and fine-tuning electronic properties, while the inherent stereochemistry and functional handles allow for precise, three-dimensional exploration of target binding sites. The successful development of highly potent and selective Dopamine D4 receptor antagonists exemplifies the scaffold's potential. As synthetic methodologies become more refined and our understanding of fluorine's role in molecular recognition deepens, we can anticipate that this privileged scaffold will continue to feature prominently in the discovery of next-generation therapeutics for a wide range of human diseases.

References

Spectroscopic Characterization of 4,4-Difluoropiperidin-3-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing drug candidates. The 4,4-difluoropiperidine-3-ol hydrochloride scaffold, in particular, has emerged as a versatile building block in the synthesis of novel therapeutics. Its rigidified cyclohexane-like chair conformation, owing to the gem-difluoro substitution, offers a predictable three-dimensional presentation of its functional groups. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—essential for the unambiguous identification and quality control of this critical synthetic intermediate. As an example of its application, this compound has been utilized in the synthesis of potent BCL6 degraders for potential cancer therapy, highlighting its relevance in cutting-edge drug development.[1][2]

Molecular Structure and Conformation

Understanding the conformational behavior of fluorinated piperidines is crucial for interpreting their spectroscopic data. The piperidine ring typically adopts a chair conformation to minimize steric strain. The presence of the two fluorine atoms at the C4 position significantly influences the electronic environment and the conformational preference of adjacent substituents. This has been a subject of detailed study, where NMR spectroscopy plays a pivotal role in elucidating the axial and equatorial positioning of substituents.

Caption: Molecular structure of 4,4-Difluoropiperidin-3-ol Hydrochloride.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a detailed picture of the electronic environment of each hydrogen atom in the molecule. The hydrochloride salt is typically analyzed in a deuterated solvent such as D₂O, DMSO-d₆, or CD₃OD. The spectrum is characterized by complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-34.0 - 4.2mJ(H-H), J(H-F)
H-2, H-6 (axial & equatorial)3.2 - 3.6mJ(H-H)
H-5 (axial & equatorial)2.0 - 2.4mJ(H-H), J(H-F)
OHSolvent dependentbr s-
NH₂⁺Solvent dependentbr s-

Note: These are predicted values. Actual spectra should be obtained from the supplier.

Interpretation and Causality
  • H-3 (CH-OH): This proton is deshielded by the adjacent electronegative hydroxyl group, hence its downfield chemical shift. Its multiplicity will be complex due to coupling with the protons on C2 and the geminal fluorines on C4.

  • H-2 and H-6 (CH₂-N): These protons are adjacent to the positively charged nitrogen atom, leading to a significant downfield shift. The axial and equatorial protons will likely be diastereotopic and show distinct chemical shifts and coupling patterns.

  • H-5 (CH₂-CF₂): These protons experience coupling to both the adjacent protons on C6 and the two fluorine atoms on C4. This results in a complex multiplet.

  • Labile Protons (OH, NH₂⁺): The chemical shifts of the hydroxyl and amine protons are highly dependent on the solvent, concentration, and temperature. In D₂O, these signals will exchange with deuterium and disappear from the spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR (¹³C NMR) is particularly informative for fluorinated compounds due to the large coupling constants between carbon and fluorine (J(C-F)). The carbon atom bearing the fluorine atoms (C4) will appear as a triplet due to coupling with two equivalent fluorine atoms.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C4 (CF₂)118 - 122t¹J(C-F) ≈ 240-250
C3 (CH-OH)68 - 72t²J(C-F) ≈ 20-25
C5 (CH₂)35 - 40t²J(C-F) ≈ 20-25
C2, C6 (CH₂)45 - 50s-

Note: These are predicted values. Actual spectra should be obtained from the supplier.

Interpretation and Causality
  • C4 (CF₂): This carbon is directly attached to two highly electronegative fluorine atoms, which would normally deshield it. However, the "heavy atom" effect of fluorine causes a significant upfield shift compared to a non-fluorinated analogue. The large one-bond C-F coupling constant results in a characteristic triplet.

  • C3 and C5: These carbons are two bonds away from the fluorine atoms and will therefore exhibit smaller two-bond C-F couplings, appearing as triplets. The presence of the hydroxyl group deshields C3 relative to C5.

  • C2 and C6: These carbons are three bonds away from the fluorine atoms. The three-bond C-F coupling is often small or unresolved, so these carbons typically appear as singlets.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Predicted Mass Spectrometry Data
IonPredicted m/zInterpretation
[M+H]⁺140.07Molecular ion of the free base
[M-H₂O+H]⁺122.06Loss of water from the molecular ion

Note: M refers to the neutral free base, C₅H₉F₂NO.

The instrument will detect the protonated free base ([C₅H₉F₂NO + H]⁺) at an m/z of approximately 140.07. A common fragmentation pathway for alcohols is the loss of water, which would result in a fragment ion at m/z 122.06.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following protocols are designed to ensure reproducibility and reliability.

Workflow for Spectroscopic Analysis

cluster_workflow Spectroscopic Data Acquisition and Analysis Workflow sample_prep Sample Preparation (5-10 mg in 0.5 mL deuterated solvent) nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) sample_prep->nmr_acq ms_acq MS Data Acquisition (ESI+, High Resolution) sample_prep->ms_acq nmr_proc NMR Data Processing (Referencing, Phasing, Integration) nmr_acq->nmr_proc ms_proc MS Data Processing (Mass determination, Formula prediction) ms_acq->ms_proc struct_elucid Structure Elucidation & Verification nmr_proc->struct_elucid ms_proc->struct_elucid

Caption: Workflow for obtaining and analyzing spectroscopic data.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., TMS or a residual solvent peak) for accurate chemical shift referencing.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A spectral width of 10-12 ppm is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-240 ppm is recommended. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: Acquire the spectrum in positive ion mode. A mass range of m/z 50-500 is appropriate. For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Accessing Verified Spectroscopic Data

For researchers and drug development professionals requiring validated data, it is best practice to obtain the Certificate of Analysis (CofA) and NMR spectra directly from the supplier. Companies like Combi-Blocks provide a service for customers to download this information using the catalog and batch numbers from the product label.[3] This ensures that the data corresponds to the specific lot of material being used in a synthetic procedure.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical techniques in action. Through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry, a comprehensive and unambiguous structural identification is achievable. The interplay of the piperidine ring conformation and the electronic effects of the gem-difluoro and hydroxyl groups creates a unique spectral fingerprint. This guide provides a foundational understanding of these spectroscopic features, empowering researchers to confidently utilize this important building block in their synthetic endeavors.

References

Navigating the Solubility Landscape of 4,4-Difluoropiperidin-3-ol Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Data Gap as a Scientific Opportunity

In the realm of drug discovery and development, understanding the solubility of a novel active pharmaceutical ingredient (API) is a cornerstone of successful formulation. This guide focuses on 4,4-Difluoropiperidin-3-ol hydrochloride, a fluorinated piperidine derivative of increasing interest. A thorough review of public domain data, including chemical supplier databases and scholarly articles, reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This apparent information gap, however, presents a valuable opportunity. It underscores the necessity for a foundational understanding of the physicochemical principles that govern solubility and the imperative for robust in-house experimental determination. This guide is structured not as a mere data sheet, but as a comprehensive technical narrative to empower researchers to predict, understand, and experimentally verify the solubility of this and similar complex hydrochloride salts.

Deconstructing the Molecule: Predicting Solubility from First Principles

The solubility of this compound is dictated by the interplay of its structural features: the piperidine ring, the difluoro substitution, the hydroxyl group, and its nature as a hydrochloride salt.

  • The Piperidine Scaffold: The parent piperidine ring is a versatile, non-polar cyclic amine, generally conferring solubility in a range of organic solvents.[1]

  • The Hydrochloride Salt: The formation of a hydrochloride salt drastically increases the polarity and lattice energy of the molecule. This significantly enhances aqueous solubility while generally decreasing solubility in non-polar organic solvents. The dissolution process in organic media will be heavily influenced by the solvent's ability to overcome this lattice energy and solvate the resulting piperidinium cation and chloride anion.

  • The Impact of Fluorination: The introduction of two fluorine atoms at the 4-position has profound electronic and conformational effects. Fluorine's high electronegativity can modulate the pKa of the piperidine nitrogen and influence intermolecular interactions.[2] While often increasing lipophilicity, the strong C-F bonds can also reduce a molecule's ability to engage in certain solute-solvent interactions.[2]

  • The Hydroxyl Group: The presence of a hydroxyl group at the 3-position introduces a site for hydrogen bonding, which can enhance solubility in protic solvents like alcohols.

Expert Insight: Based on these structural components, we can hypothesize a solubility profile. We expect high solubility in polar protic solvents (e.g., methanol, ethanol) that can effectively solvate both the ionic salt and the hydroxyl group. Solubility is likely to be moderate in polar aprotic solvents (e.g., DMSO, DMF) and poor in non-polar solvents (e.g., hexane, toluene). The related compound, 4,4-Difluoropiperidine (the free base), is noted to be slightly soluble in chloroform, DMSO, and methanol, which supports this general trend.[3][4][5]

A Hierarchy of Solvent Interactions: A Theoretical Framework

The solubility of an ionic compound like this compound in organic solvents is governed by the solvent's ability to disrupt the crystal lattice and solvate the resulting ions.

Caption: Dominant intermolecular forces governing solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are excellent solvents for hydrochloride salts. Their hydroxyl groups can act as hydrogen bond donors to the chloride anion and as hydrogen bond acceptors from the piperidinium N-H and the 3-hydroxyl group. Furthermore, their high dipole moments effectively solvate the charged species.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess high dipole moments and can solvate cations well. However, their ability to solvate anions (the chloride ion) is weaker compared to protic solvents. Solubility will depend on the specific solvent's ability to overcome the crystal lattice energy.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and cannot effectively solvate ions. Consequently, the solubility of hydrochloride salts in these solvents is expected to be very low.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, experimental determination is crucial. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Workflow for Experimental Solubility Determination

Solubility_Workflow A Preparation of Slurry B Equilibration (Shake-Flask) A->B Constant Temperature C Phase Separation (Filtration/Centrifugation) B->C Reaching Equilibrium D Quantification (e.g., HPLC-UV) C->D Clear Supernatant E Data Analysis & Reporting D->E Concentration Determination

Caption: A typical workflow for the shake-flask solubility assay.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the slurries for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standards of known concentrations of this compound.

  • Data Analysis and Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).

    • Repeat the experiment in triplicate for each solvent to ensure reproducibility.

Anticipated Solubility Data: A Qualitative and Quantitative Summary

While specific experimental values are pending, a qualitative and estimated quantitative solubility table can be constructed based on the principles discussed. This serves as a practical starting point for formulation scientists.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted Qualitative SolubilityEstimated Solubility Range (mg/mL)Rationale
Polar Protic MethanolHighly Soluble> 100Excellent H-bonding and ion-dipole interactions.
EthanolSoluble50 - 100Good H-bonding and ion-dipole interactions.
IsopropanolSparingly Soluble10 - 50Reduced polarity and increased steric hindrance compared to methanol/ethanol.
Polar Aprotic DMSOSoluble50 - 100Strong polar interactions, good cation solvation.
AcetonitrileSparingly Soluble1 - 10Lower polarity compared to DMSO.
Tetrahydrofuran (THF)Slightly Soluble< 1Limited polarity.
Chlorinated Dichloromethane (DCM)Very Slightly Soluble< 0.1Low polarity, poor ion solvation.
ChloroformVery Slightly Soluble< 0.1Low polarity, poor ion solvation.
Ester Ethyl AcetateVery Slightly Soluble< 0.1Moderate polarity but poor at solvating ions.
Aromatic TolueneInsoluble< 0.01Non-polar.
Aliphatic n-HexaneInsoluble< 0.01Non-polar.

Concluding Remarks for the Practicing Scientist

The solubility of this compound in organic solvents is a critical parameter for its successful development. While direct public data is currently unavailable, a solid understanding of its molecular structure and the principles of solute-solvent interactions allows for a rational prediction of its solubility profile. The provided experimental protocol offers a robust framework for determining precise solubility values. This guide serves as a testament to the fact that in drug development, the absence of data is not a barrier, but a call to apply fundamental scientific principles to generate the knowledge required for innovation.

References

An In-Depth Technical Guide to Sourcing and Qualifying 4,4-Difluoropiperidin-3-ol Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and receptor binding affinity. Within this context, 4,4-Difluoropiperidin-3-ol hydrochloride has emerged as a critical building block. Its geminal difluoro group at a non-metabolically active position, combined with the adjacent hydroxyl functionality, provides a versatile anchor for synthetic elaboration. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement, qualification, and application of this valuable intermediate. We will delve into supplier evaluation, essential quality control protocols, and handling considerations to ensure the integrity of your research and development pipeline. The strategic use of such fluorinated building blocks is crucial in the development of novel therapeutics, including antagonists for dopamine and orexin receptors.[1][2]

Physicochemical Profile and Synthetic Context

A thorough understanding of the molecule's properties is the foundation for its effective use.

Table 1: Key Properties of this compound

PropertyValue
CAS Number 1820603-93-8
Molecular Formula C₅H₁₀ClF₂NO
Molecular Weight 177.59 g/mol
Appearance White to off-white solid
Storage Temperature 2-8°C, under inert atmosphere
Synthetic Overview: From Ketone to Functionalized Piperidine

The synthesis of 4,4-difluoropiperidines often begins with a suitable piperidone precursor. A common strategy involves the fluorination of an N-protected piperidone, such as N-Boc-4-piperidone, using a fluorinating agent like trifluorosulfenyl morpholine.[3] This is followed by deprotection of the nitrogen, often accomplished using hydrogen chloride, which conveniently forms the hydrochloride salt in a one-pot reaction.[3] Subsequent stereoselective reduction of a ketone intermediate or hydroxylation is then required to install the 3-ol functionality. The choice of reagents and reaction conditions at each step is critical to control stereochemistry and maximize yield, directly impacting the quality of the commercially available material. Understanding this synthetic background is not merely academic; it informs the potential impurity profile a researcher might expect and underscores the necessity of rigorous analytical characterization upon receipt from a supplier.

Commercial Supplier Landscape and Qualification

Sourcing high-quality this compound is paramount. The market includes a range of suppliers from large chemical conglomerates to specialized boutique firms. The selection process should be guided by more than just price.

Table 2: Representative Commercial Suppliers of this compound

SupplierProduct Number (Example)Purity SpecificationAvailability / Lead TimeNotes
Sigma-Aldrich Varies by region≥97%Typically in stockExtensive documentation available online.[4]
BLD Pharm BD00923200 (related structure)≥97%Check website for stockOffers a wide range of fluorinated heterocycles.[5]
Synblock SB02431≥98% (NLT)Inquire for availabilityProvides detailed analytical data upon request.[6]
Thermo Scientific AAL1955503 (related structure)98%Check website for stockFormerly part of the Alfa Aesar portfolio.[7]

Note: This table is for illustrative purposes. Product numbers and availability are subject to change. Researchers should always verify information directly with the supplier.

The Criticality of the Certificate of Analysis (CoA)

A supplier-provided Certificate of Analysis (CoA) is the primary document attesting to the quality of a specific batch.[8][9][10] However, it should be treated as a starting point, not the final word.

A robust CoA will include:

  • Batch-Specific Data: Not generic product data.

  • Purity Assessment: Typically by HPLC and/or GC, showing the peak area percentage of the main component.

  • Identity Confirmation: Methods like ¹H NMR, Mass Spectrometry (MS), and sometimes ¹³C or ¹⁹F NMR.

  • Key Physical Properties: Such as appearance and melting point.

  • Date of Analysis: To ensure the data is recent.

Expert Insight: Always demand a batch-specific CoA before purchase. Discrepancies between the CoA and your own internal analysis are a significant red flag and should be addressed with the supplier immediately. Manufacturing processes that are ISO 9001 registered provide an additional layer of trust in the supplier's quality system.[8]

In-House Quality Control: A Self-Validating Workflow

Independent verification of a supplied chemical's identity and purity is a non-negotiable step in any research workflow. It ensures reproducibility and prevents the costly failure of downstream experiments.

QC_Workflow cluster_0 Material Receipt & Initial Checks cluster_1 Analytical Verification cluster_2 Decision & Release start Receive Compound check_label Verify Label vs. Order & CoA start->check_label visual Visual Inspection (Color, Form) check_label->visual hplc Purity Check: HPLC-MS visual->hplc nmr Structure Confirmation: ¹H & ¹⁹F NMR compare Compare Data to CoA & Literature nmr->compare decision Pass? compare->decision release Release to Research decision->release Yes reject Reject & Contact Supplier decision->reject No

Caption: In-house QC workflow for qualifying new chemical batches.

Protocol 1: Purity Verification by HPLC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) separates the compound from any non-volatile impurities, while Mass Spectrometry (MS) confirms the molecular weight of the parent compound.

  • Instrumentation: HPLC system with a C18 column, coupled to an ESI-MS detector.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Causality: Formic acid aids in the ionization of the amine for better MS signal (positive ion mode).

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Detection: UV at 210 nm and 254 nm. MS scan in positive ion mode looking for the [M+H]⁺ ion (m/z 142.06 for the free base).

  • Acceptance Criteria: Purity ≥ 98% by UV area normalization. A single dominant MS peak corresponding to the expected mass.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation. For this compound, both ¹H and ¹⁹F NMR are essential.

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR:

    • Expected Signals: Complicated multiplets for the piperidine ring protons. The proton on the carbon bearing the hydroxyl group will be of key interest.

    • Causality: The hydrochloride salt form and choice of solvent will affect the chemical shifts and the visibility of the N-H and O-H protons.

  • ¹⁹F NMR:

    • Expected Signals: A complex multiplet resulting from geminal and vicinal F-F and H-F coupling.

    • Causality: This is the most direct confirmation of the difluorinated piperidine core. The absence of a signal or a simple singlet would indicate a structural issue.

  • Acceptance Criteria: Spectra must be consistent with the proposed structure and match reference spectra if available.

Handling, Storage, and Safety

Proper handling is crucial to maintain the compound's integrity.

  • Storage: As recommended, store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). Hydrochloride salts can be hygroscopic; storage in a desiccator is advised.

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or fume hood to avoid inhalation.

  • Solubility: The hydrochloride salt form generally confers better aqueous solubility compared to the free base, which is an important consideration for preparing stock solutions for biological assays.

Conclusion

This compound is a powerful building block for modern drug discovery. However, its successful application is critically dependent on the quality of the starting material. By implementing a rigorous supplier qualification process, independently verifying purity and identity through a robust in-house QC workflow, and adhering to proper handling protocols, researchers can ensure the integrity and reproducibility of their scientific endeavors. This diligence at the outset mitigates risk and accelerates the path toward discovering novel therapeutic agents.

References

Methodological & Application

The Strategic Incorporation of 4,4-Difluoropiperidin-3-ol Hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the privileged fluorinated building blocks, 4,4-Difluoropiperidin-3-ol hydrochloride has garnered significant attention. The gem-difluoro group at the C4 position of the piperidine ring, combined with the hydroxyl functionality at the C3 position, offers a unique combination of properties that medicinal chemists can leverage to address various challenges in drug design. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and incorporation into novel chemical entities, as well as methods for their characterization.

The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The highly electronegative nature of fluorine can lower the pKa of nearby basic nitrogen atoms, a feature that can be exploited to modulate a drug's off-target activities, such as hERG channel affinity, thereby reducing the risk of cardiac toxicity.[1] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, leading to an extended half-life and improved pharmacokinetic profile.[2]

The Unique Advantages of the 4,4-Difluoropiperidin-3-ol Moiety

The 4,4-difluoropiperidin-3-ol scaffold presents a trifecta of desirable features for drug design:

  • Modulation of Physicochemical Properties: The gem-difluoro group at the C4 position significantly impacts the lipophilicity and electronic properties of the piperidine ring. This substitution can enhance membrane permeability and influence interactions with biological targets.

  • Stereochemical Control and Conformational Rigidity: The presence of the hydroxyl group at the C3 position introduces a chiral center, allowing for the synthesis of stereochemically defined molecules. This is crucial for optimizing interactions with specific binding pockets of target proteins. The fluorination can also induce a specific ring pucker, which may be beneficial for binding affinity.

  • Versatile Chemical Handle: The hydroxyl group serves as a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space through derivatization. Similarly, the secondary amine of the piperidine ring allows for the introduction of various substituents to probe structure-activity relationships (SAR).

Applications in Drug Discovery: Case Studies

The 4,4-difluoropiperidin-3-ol moiety has been successfully incorporated into a range of drug candidates across different therapeutic areas, demonstrating its versatility as a key building block.

Dopamine D4 Receptor Antagonists for Neurological Disorders

Recent research has highlighted the use of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine D4 receptor (D4R) antagonists.[3][4] These compounds are being investigated for their potential in treating neurological and psychiatric disorders. The synthetic strategy involves the derivatization of the hydroxyl group of a protected 4,4-difluoropiperidin-3-ol precursor to introduce various phenoxymethyl groups, followed by N-alkylation of the piperidine nitrogen. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the phenyl ring and the group attached to the piperidine nitrogen significantly influence the binding affinity and selectivity for the D4 receptor.[3]

Orexin Receptor Antagonists for Sleep Disorders

Derivatives of 4,4-difluoropiperidine have also been explored as orexin receptor antagonists, which are of interest for the treatment of insomnia and other sleep-related disorders.[5] The 4,4-difluoropiperidine core serves as a central scaffold to which various aromatic and heteroaromatic groups are attached. The fluorine atoms in these molecules contribute to improved metabolic stability and oral bioavailability.

Experimental Protocols

This section provides detailed protocols for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of 4,4-Difluoropiperidine Hydrochloride (Precursor)

A common precursor for 4,4-difluoropiperidin-3-ol is 4,4-difluoropiperidine. A one-pot method for the synthesis of 4,4-difluoropiperidine hydrochloride starting from N-Boc piperidone has been reported.[2]

Materials:

  • N-Boc-4-piperidone

  • Trifluoromethylsulfenylmorpholine (fluorinating agent)

  • Dichloromethane (DCM)

  • Hydrogen chloride (HCl) in a suitable solvent (e.g., dioxane, isopropanol)

  • Argon or Nitrogen gas

  • Ice-water bath

  • Standard glassware for organic synthesis

Procedure:

  • Fluorination:

    • In a four-necked flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-4-piperidone in dichloromethane.

    • Cool the reaction mixture to 15-20 °C using an ice-water bath.

    • Slowly add the fluorinating agent, trifluoromethylsulfenylmorpholine, dropwise over a period of several hours, maintaining the temperature between 15-20 °C.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Deprotection and Salt Formation:

    • To the same reaction vessel, add a solution of hydrogen chloride in a suitable solvent (e.g., 4M HCl in dioxane).

    • Stir the mixture at room temperature until the Boc-protecting group is completely removed (monitor by TLC or LC-MS).

    • The product, 4,4-difluoropiperidine hydrochloride, will precipitate out of the solution.

  • Work-up and Purification:

    • Filter the precipitate and wash with a suitable solvent (e.g., ethyl acetate, petroleum ether).

    • The resulting solid can be further purified by recrystallization or pulping with a solvent like acetone or methanol to afford pure 4,4-difluoropiperidine hydrochloride.[2]

Diagram of Synthesis Workflow:

G A N-Boc-4-piperidone B Fluorination (Trifluoromethylsulfenylmorpholine, DCM) A->B Step 1 C N-Boc-4,4-difluoropiperidine B->C D Deprotection & Salt Formation (HCl in Dioxane) C->D Step 2 E 4,4-Difluoropiperidine Hydrochloride D->E G A 4,4-Difluoropiperidin-3-ol Hydrochloride B N-Alkylation (R-X, Base, Solvent) A->B C N-Substituted 4,4-Difluoropiperidin-3-ol B->C G A N-Boc-4,4-difluoropiperidin-3-ol B O-Alkylation (R-OH, Mitsunobu or 2-step activation/substitution) A->B C N-Boc-O-Substituted 4,4-difluoropiperidin-3-ol B->C D Deprotection C->D E O-Substituted 4,4-difluoropiperidin-3-ol D->E

References

Application Notes: Leveraging 4,4-Difluoropiperidin-3-ol Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines

In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in numerous approved pharmaceuticals. However, achieving optimal drug-like properties such as metabolic stability, membrane permeability, and target affinity often requires fine-tuning of the molecule's physicochemical characteristics. The introduction of fluorine atoms is a powerful strategy to this end. The geminal difluoro group in 4,4-Difluoropiperidin-3-ol hydrochloride serves multiple functions: it enhances metabolic stability by replacing a metabolically labile C-H bond, increases lipophilicity to potentially improve blood-brain barrier penetration, and modulates the pKa of the piperidine nitrogen, influencing its interaction with biological targets.[1]

This guide provides detailed protocols and expert insights for the effective use of this compound as a versatile building block in the synthesis of advanced pharmaceutical intermediates. It is particularly relevant for the development of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), and antagonists for neurological targets like the Dopamine D4 receptor.[2][3][4][5]

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 144230-52-4[6]
Molecular Formula C₅H₉F₂N · HCl[7]
Molecular Weight 157.59 g/mol [8]
Appearance Crystalline solid[6]
Melting Point 173-177°C[9]
Solubility Highly soluble in water and other polar solvents.[6]

Safety & Handling:

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Statements: Causes serious eye irritation (H319), may cause skin irritation (H315), and may cause respiratory irritation (H335).[8][10]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles with side shields (or a face shield), and a lab coat.[7][10]

    • Avoid inhalation of dust.[7]

    • Wash hands thoroughly after handling.[7]

    • Store in a tightly closed container in a cool, dry place.[10]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[10]

Core Synthetic Applications & Protocols

The primary utility of this reagent lies in the functionalization of its secondary amine. As the hydrochloride salt, the piperidine nitrogen is protonated. Therefore, the first step in most protocols is an in-situ free-basing using a suitable base.

Protocol 1: General N-Alkylation (Reductive Amination)

Reductive amination is a robust method for forming C-N bonds and is widely applicable for introducing a variety of alkyl groups.

Causality: This two-step, one-pot procedure first forms an iminium ion intermediate between the free-based piperidine and an aldehyde/ketone, which is then immediately reduced by a mild hydride reducing agent like sodium triacetoxyborohydride. This reductant is chosen for its selectivity and tolerance of mildly acidic conditions, which favor iminium ion formation without reducing the starting aldehyde.

Workflow Diagram: N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4,4-Difluoropiperidin-3-ol HCl in DCM/DMF B Add Base (e.g., TEA, DIPEA) to free-base the amine A->B 1 eq. C Add Aldehyde or Ketone (1.1 eq.) B->C Stir 15 min D Add NaBH(OAc)₃ (1.5 eq.) C->D Stir 30 min E Quench with sat. NaHCO₃ (aq) D->E Stir 2-16h at RT F Extract with Organic Solvent (e.g., EtOAc) E->F G Dry, Concentrate & Purify (e.g., Column Chromatography) F->G

References

Application Notes & Protocols: Leveraging 4,4-Difluoropiperidin-3-ol Hydrochloride in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates.[1][2][3] The piperidine ring, a prevalent motif in numerous approved drugs, serves as a versatile and privileged scaffold in drug design.[4][5][6] This document provides an in-depth guide on the application of 4,4-Difluoropiperidin-3-ol hydrochloride, a key building block, in Structure-Activity Relationship (SAR) studies. We will explore the underlying scientific principles that make this scaffold advantageous and provide detailed protocols for its incorporation and derivatization, enabling researchers to systematically enhance potency, selectivity, and pharmacokinetic profiles.

The Strategic Value of the 4,4-Difluoropiperidin-3-ol Scaffold

The unique architecture of 4,4-Difluoropiperidin-3-ol offers a confluence of beneficial properties derived from the geminal difluoro group at the C4 position and the hydroxyl group at the C3 position. This combination provides medicinal chemists with a powerful platform to address common challenges in drug discovery.

Modulation of Physicochemical Properties

The introduction of fluorine profoundly impacts key molecular properties critical for a compound's success as a drug.[7][8]

  • Basicity (pKa) Attenuation: The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen.[9][10] Standard piperidine has a pKa of ~11.2, making it highly protonated at physiological pH. This high basicity is often linked to off-target effects, such as binding to the hERG potassium channel, which can lead to cardiotoxicity.[11] By lowering the pKa into the more desirable range of 7.5-9.0, the 4,4-difluoro substitution mitigates this risk and can improve cell permeability and reduce lysosomal trapping.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] The C4 position of a piperidine ring is a common site of metabolic oxidation. The gem-difluoro substitution effectively "shields" this position, preventing metabolic breakdown and thereby increasing the compound's half-life and oral bioavailability.

  • Conformational Control: The steric and electronic effects of the C4-difluoro group can restrict the conformational flexibility of the piperidine ring.[12] This pre-organization can lock the molecule into a more biologically active conformation, reducing the entropic penalty upon binding to its target and potentially leading to a significant increase in binding affinity.

  • Lipophilicity Tuning: Fluorine's effect on lipophilicity is context-dependent.[3][13] While a single fluorine can increase lipophilicity, the introduction of the polar 3-hydroxyl group provides a critical counterpoint. This allows for fine-tuning of the overall molecule's logP/logD, which is essential for balancing solubility, permeability, and target engagement.

A Bifunctional Hub for SAR Exploration

The scaffold presents two orthogonal vectors for chemical modification, making it an ideal starting point for a comprehensive SAR campaign.

  • The N1-Nitrogen: The secondary amine serves as a primary attachment point for linking the piperidine scaffold to other fragments of the molecule, typically via N-alkylation or N-arylation reactions.

  • The C3-Hydroxyl Group: This hydroxyl moiety acts as a versatile handle for further derivatization. It can serve as a hydrogen bond donor, interacting directly with the target protein, or it can be alkylated, acylated, or converted to an ether to probe adjacent pockets within the binding site.

scaffold 4,4-Difluoropiperidin-3-ol Scaffold pka Lowered pKa (Reduced hERG Risk) scaffold->pka stability Blocked Metabolism (Increased Half-life) scaffold->stability conformation Conformational Rigidity (Enhanced Affinity) scaffold->conformation lipophilicity Tunable Lipophilicity (Improved ADME) scaffold->lipophilicity N1 N1-Amine: Primary Vector (Alkylation/Arylation) scaffold->N1 O3 C3-Hydroxyl: Secondary Vector (H-Bonding/Etherification) scaffold->O3

Figure 1: Key physicochemical advantages and diversification points of the 4,4-Difluoropiperidin-3-ol scaffold.

Application in SAR: A Case Study in Kinase Inhibitor Development

To illustrate the practical application of this scaffold, we present a hypothetical SAR workflow for the development of a novel inhibitor for "Kinase X," a fictional serine/threonine kinase implicated in an oncology pathway.

Objective: To develop a potent and selective Kinase X inhibitor with favorable drug-like properties by utilizing the 4,4-Difluoropiperidin-3-ol scaffold to engage with the hinge region and a key polar residue in the active site.

start_node start_node process_node process_node decision_node decision_node output_node output_node A Start: 4,4-Difluoropiperidin-3-ol HCl + Hinge-Binding Moiety B Protocol 1: N-Arylation Synthesis (Library Generation) A->B Coupling C Initial Screening: Potency Assay (IC50) vs. Kinase X B->C Synthesized Analogs D Potency > 500 nM? C->D E Protocol 2: C3-OH Derivatization (Ether Synthesis) D->E Yes H Re-evaluate Hinge Binder Scaffold D->H No F Secondary Screening: Selectivity Panel Microsomal Stability E->F Potent Analogs G Optimized Lead Candidate F->G

Figure 2: A generalized workflow for an SAR campaign utilizing the 4,4-Difluoropiperidin-3-ol scaffold.

Protocol 1: Synthesis of N-Aryl-4,4-difluoropiperidin-3-ol Analogs

This protocol describes a typical Buchwald-Hartwig amination to couple the piperidine scaffold with a diverse set of aryl bromides, representing the hinge-binding element of the kinase inhibitor.

Materials:

  • This compound (1.0 eq)

  • Substituted Aryl Bromide (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • RuPhos (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

  • Standard glassware, argon atmosphere setup, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add this compound, the aryl bromide, Pd₂(dba)₃, and RuPhos.

    • Rationale: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. RuPhos is a bulky, electron-rich phosphine ligand that facilitates the challenging coupling of secondary amines.

  • Solvent and Base Addition: Add anhydrous toluene, followed by the careful addition of sodium tert-butoxide.

    • Rationale: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. NaOtBu is a strong, non-nucleophilic base required to deprotonate the piperidinium hydrochloride in situ and facilitate the catalytic cycle.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous ammonium chloride and brine.

    • Rationale: The aqueous wash removes the inorganic salts (e.g., NaBr, excess base).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and HRMS.

Protocol 2: Derivatization of the C3-Hydroxyl Group via Williamson Ether Synthesis

This protocol describes the alkylation of the 3-hydroxyl group on a promising N-aryl scaffold to probe a nearby pocket in the kinase active site.

Materials:

  • N-Aryl-4,4-difluoropiperidin-3-ol (from Protocol 1, 1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware, argon atmosphere setup, magnetic stirrer

Procedure:

  • Deprotonation: To a solution of the N-aryl piperidinol in anhydrous DMF at 0 °C under argon, add NaH portion-wise. Stir the mixture at 0 °C for 30 minutes.

    • Rationale: DMF is a polar aprotic solvent that readily dissolves the starting material and the resulting alkoxide. NaH is a strong, irreversible base used to deprotonate the hydroxyl group. Performing this step at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.

    • Rationale: The reaction must be quenched carefully at low temperature to safely react any excess NaH.

  • Purification & Characterization: Dry, concentrate, and purify the crude product by flash column chromatography. Confirm the structure and purity by NMR and HRMS.

Data Interpretation and SAR Progression

The compounds synthesized using the above protocols would be evaluated in a series of assays to build a comprehensive SAR table.

Compound ID R¹ (N1-Aryl Group) R² (O3-Group) Kinase X IC₅₀ (nM) [14]cLogP Microsomal Stability (t½, min) Notes
1 4-Bromophenyl-H8502.825Initial hit from screening.
2 4-Cyanophenyl-H3202.535Cyano group likely forms H-bond.
3 3-Amino-isoquinoline-H452.142Optimal hinge-binder identified.
4 (non-F analog) 3-Amino-isoquinoline-H1501.9<5Non-fluorinated analog shows lower potency and poor metabolic stability.
5 3-Amino-isoquinoline-CH₃602.540Small alkylation not tolerated.
6 3-Amino-isoquinoline-CH₂-(4-F-Ph)8 3.5>60Lead Compound. Ether probes hydrophobic pocket. Fluorine enhances stability.

Table 1: Representative SAR data for a hypothetical series of Kinase X inhibitors.

Analysis of SAR:

  • The initial N-arylation campaign (Compounds 1-3) identified the 3-amino-isoquinoline as a superior hinge-binding motif, improving potency significantly.

  • A direct comparison with the non-fluorinated analog (Compound 4) demonstrates the clear advantage of the 4,4-difluoro substitution. The gem-difluoro moiety contributes to a ~3-fold increase in potency and a dramatic improvement in metabolic stability, highlighting its role in blocking a key metabolic liability.[7]

  • Derivatization of the 3-hydroxyl group (Compounds 5-6) revealed a nearby hydrophobic pocket that could be exploited. The 4-fluorobenzyl ether (Compound 6) resulted in a significant boost in potency, leading to a single-digit nanomolar lead compound with excellent metabolic stability.[15]

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its strategic design confers multiple advantages, including the attenuation of basicity, blockage of metabolic hotspots, and conformational constraint. The orthogonal handles at the N1 and C3 positions provide a logical and efficient platform for systematic SAR exploration. As demonstrated in the hypothetical kinase inhibitor case study, the incorporation of this scaffold can directly address common optimization challenges, enabling the rapid development of potent, selective, and metabolically robust lead candidates.

References

Application Notes and Protocols for the Safe Handling and Storage of 4,4-Difluoropiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 4,4-Difluoropiperidin-3-ol hydrochloride (CAS No. 1186688-54-9). As a key building block in modern drug discovery, particularly in the synthesis of selective receptor antagonists, the proper management of this compound is critical for ensuring laboratory safety and experimental integrity.[1] These protocols are designed for researchers, chemists, and drug development professionals, offering detailed, field-proven insights into risk mitigation and best practices.

Section 1: Compound Profile and Hazard Identification

This compound is a fluorinated heterocyclic compound supplied as a solid. The introduction of geminal fluorine atoms onto the piperidine ring can significantly alter the physicochemical and metabolic properties of resulting drug candidates, making such scaffolds highly valuable in medicinal chemistry.[1][2] However, as with many specialized reagents, it possesses hazards that must be understood and respected.

Physicochemical and Safety Data
PropertyValueSource
CAS Number 1186688-54-9--INVALID-LINK--
Molecular Formula C₅H₉F₂NO · HCl--INVALID-LINK--
Molecular Weight 173.59 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Temperature Refrigerator (2-8°C)--INVALID-LINK--
GHS Hazard Classification

The compound is classified with the following hazards, warranting careful handling to avoid exposure. The primary risks are associated with irritation upon contact or inhalation.

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements (H-Codes):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H320: Causes eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (P-Codes):

    • P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[3][4]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[3][4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Section 2: Risk Assessment and Mitigation

A systematic approach to risk management is essential. The following workflow illustrates the continuous cycle of hazard evaluation and control implementation that should be adopted before working with this compound.

cluster_0 Risk Management Cycle A 1. Identify Hazards (Irritant, Harmful) B 2. Assess Risks (Exposure during weighing, solution prep, spills) A->B Analyze Potential Exposure C 3. Implement Controls (Fume Hood, PPE, SOPs) B->C Select Appropriate Barriers D 4. Review & Refine (Post-experiment review, incident analysis) C->D Monitor Effectiveness D->A Continuous Improvement

Caption: Risk Assessment and Mitigation Workflow.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust or aerosols.

  • Fume Hood: All manipulations of the solid compound, including weighing and solution preparation, must be performed in a certified chemical fume hood. This provides critical protection from respiratory exposure.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide a localized high-efficiency particulate air (HEPA) filtered environment.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]

Personal Protective Equipment (PPE)

The appropriate PPE provides a final barrier against exposure. Selections must be based on the specific task being performed.

TaskRequired PPERationale
Receiving/Storage Safety glasses, Lab coat, Nitrile glovesProtects against incidental contact with potentially contaminated container surfaces.
Weighing Solid Tightly fitting safety goggles, Lab coat, Nitrile gloves, N95 dust maskPrevents eye exposure and inhalation of fine particulates.[5]
Preparing Solutions Tightly fitting safety goggles, Lab coat, Nitrile glovesProtects against splashes of the reagent solution.
Spill Cleanup Chemical splash goggles, Lab coat/apron, Heavy-duty nitrile or neoprene gloves, N95 dust maskProvides enhanced protection during direct handling of spilled material.

Section 3: Protocols for Safe Handling

Adherence to standardized protocols is crucial for both safety and experimental reproducibility.

cluster_workflow Standard Laboratory Workflow Receive Receive & Inspect (Check container integrity) Store Store Appropriately (2-8°C, dry, sealed) Receive->Store Retrieve Retrieve for Use Store->Retrieve Weigh Weigh Solid (In Fume Hood/Enclosure) Retrieve->Weigh Dissolve Prepare Solution (Add solid to solvent) Weigh->Dissolve React Use in Experiment Dissolve->React Decontaminate Decontaminate Glassware & Work Area React->Decontaminate Dispose Dispose of Waste (Consult EHS) Decontaminate->Dispose

Caption: Standard Workflow for Compound Handling.

Protocol 3.1: Weighing and Aliquoting Solid Compound
  • Preparation: Don all required PPE (safety goggles, lab coat, gloves, N95 mask). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a clean weigh boat or vial on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Using a clean, dedicated spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat.

    • Causality Note: Perform this action slowly and deliberately to minimize the generation of airborne dust.[6] Avoid tapping or shaking the container.

  • Sealing: Immediately and securely close the main stock bottle. This minimizes exposure to atmospheric moisture, to which hydrochloride salts can be sensitive.[7]

  • Cleanup: Wipe the spatula and any affected surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning material as hazardous waste.

  • Documentation: Record the weighed amount in the laboratory notebook.

Protocol 3.2: Preparation of Stock Solutions
  • Preparation: This protocol assumes the solid has already been weighed according to Protocol 3.1. Work continues within the chemical fume hood.

  • Solvent Selection: this compound is a salt and is expected to be soluble in polar solvents like water, DMSO, and methanol.[2][8]

  • Dissolution: Place the weighed solid into an appropriately sized flask. Using a pipette or graduated cylinder, add the chosen solvent to the flask.

    • Causality Note: Always add the solid to the solvent where practical. This aids in dissolution and provides better control over the process.

  • Mixing: Gently swirl the flask or use a magnetic stirrer to facilitate dissolution. Sonication may be used if necessary.

  • Storage of Solution: If the solution is to be stored, transfer it to a clean, clearly labeled vial with a secure cap. Store under the recommended conditions for the specific experiment, often refrigerated or frozen to maintain stability.

Section 4: Long-Term Storage and Stability

Proper storage is paramount for maintaining the chemical integrity of the reagent and ensuring laboratory safety.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Slows potential degradation pathways, ensuring long-term purity.[6]
Atmosphere Tightly sealed containerProtects the hygroscopic hydrochloride salt from absorbing atmospheric moisture, which could lead to clumping or degradation.[7][9] An inert atmosphere (Argon or Nitrogen) is best practice for extended storage.
Container Original supplier bottle or chemically resistant glass vial with a secure cap.Ensures material compatibility and prevents contamination.
Incompatibilities Store away from strong bases and strong oxidizing agents.[3]Strong bases will neutralize the hydrochloride salt to the free amine, which may have different stability and handling characteristics.[3] Strong oxidizers pose a general chemical reactivity risk.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures.

cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response Emergency EMERGENCY (Alert others, assess situation) Spill Chemical Spill Emergency->Spill Exposure Personal Exposure Emergency->Exposure Fire Fire Emergency->Fire Spill_Small Small Spill (Absorb with inert material, clean area, dispose as waste) Spill->Spill_Small Spill_Large Large Spill (Evacuate, notify EHS) Spill->Spill_Large Skin Skin Contact (Wash with soap & water for 15 min) Exposure->Skin Eyes Eye Contact (Flush at eyewash station for 15 min) Exposure->Eyes Inhalation Inhalation (Move to fresh air) Exposure->Inhalation Ingestion Ingestion (Rinse mouth, do NOT induce vomiting) Exposure->Ingestion Fire_Small Small & Contained Fire (Use CO2 or dry chemical extinguisher) Fire->Fire_Small Fire_Large Large Fire (Activate alarm, evacuate, call emergency services) Fire->Fire_Large Seek_Medical Seek Medical Attention (Bring SDS) Skin->Seek_Medical Eyes->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Caption: Emergency Response Decision Tree.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5][10] Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][4][10] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3][4][10]

  • Inhalation: Move the affected person to fresh air.[3][4][10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3][4]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth thoroughly with water.[5][10] Seek immediate medical attention.[5]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for waste disposal.[6] Clean the spill area with a damp cloth. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. Do not allow the material to enter drains.[5][9]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[9]

  • Compliance: All disposal procedures must comply with local, state, and federal regulations.[9][11] Consult your institution's EHS department for specific guidelines and to schedule a waste pickup.

References

Application Notes and Protocols for the Utilization of 4,4-Difluoropiperidin-3-ol Hydrochloride in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,4-Difluoropiperidin-3-ol hydrochloride, a valuable fluorinated building block for Central Nervous System (CNS) drug development. We delve into the strategic rationale for its use, detailing how its unique structural features can address key challenges in medicinal chemistry, such as metabolic stability and blood-brain barrier (BBB) penetration. This document offers detailed, field-proven protocols for the derivatization of this scaffold, including N-alkylation and N-arylation, and methods for its analytical characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated synthons to accelerate the discovery of novel CNS therapeutics.

Introduction: The Strategic Imperative for Fluorination in CNS Drug Discovery

The development of effective CNS agents is a formidable challenge, largely due to the stringent requirements for molecules to cross the blood-brain barrier and exhibit favorable pharmacokinetic profiles within the brain.[1][2] The strategic incorporation of fluorine into drug candidates has become an indispensable tool for medicinal chemists to overcome these hurdles.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the C-F bond—can profoundly influence a molecule's physicochemical and pharmacological characteristics.[1][4][5][6]

Specifically, geminal difluorination, as seen in the 4,4-difluoropiperidine scaffold, offers several distinct advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing the CF₂ group at the 4-position of the piperidine ring can block a common site of metabolic oxidation, thereby increasing the compound's half-life and systemic exposure.[4]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for optimizing ligand-receptor interactions and reducing off-target effects, such as hERG channel binding.

  • Lipophilicity and Permeability: While counterintuitive, the introduction of fluorine can enhance a molecule's lipophilicity, which is often correlated with improved membrane permeability and BBB penetration.[3][4]

  • Conformational Control: The gem-difluoro group can influence the conformational preference of the piperidine ring, potentially locking the molecule into a bioactive conformation for improved target engagement.

The addition of a hydroxyl group at the 3-position introduces a key functional handle. The cis- and trans-diastereomers of 4,4-Difluoropiperidin-3-ol provide vectors for further chemical modification and can act as a hydrogen bond donor or acceptor, potentially enhancing binding affinity to the target protein. This combination of features makes this compound a highly attractive scaffold for building diversity-oriented libraries for CNS targets.

Physicochemical Properties of the Scaffold

While experimental data for this compound is not extensively published, we can infer its properties from the parent compound, 4,4-Difluoropiperidine hydrochloride, and related structures.

PropertyValue (Estimated/Compared)Rationale & Significance in CNS Drug Design
Molecular Weight ~175.6 g/mol Low molecular weight is favorable for BBB penetration, with a general guideline for CNS drugs being below 450 Da.[7]
cLogP 0.5 - 1.5The gem-difluoro group increases lipophilicity compared to piperidin-3-ol. The hydroxyl group mitigates this, aiming for a balanced cLogP (typically 1-3) which is often optimal for BBB permeability.[8]
Topological Polar Surface Area (TPSA) ~41.5 ŲThe addition of the hydroxyl group increases TPSA compared to 4,4-difluoropiperidine. A TPSA < 90 Ų is generally considered favorable for CNS penetration.
pKa of Piperidine Nitrogen 7.5 - 8.5Expected to be lower than that of piperidine (~11) due to the inductive effect of the gem-difluoro group. This reduces the proportion of charged species at physiological pH (7.4), enhancing membrane permeability.
Hydrogen Bond Donors/Acceptors Donors: 2, Acceptors: 3The hydroxyl and amine groups provide opportunities for crucial hydrogen bonding interactions with the target protein, enhancing binding affinity.

Note: cLogP and pKa values are estimates based on computational models and comparison with analogous structures.

Experimental Protocols: Synthetic Utilization

This compound serves as a secondary amine building block. The following protocols detail standard procedures for its derivatization, a critical step in exploring the structure-activity relationship (SAR) of new chemical entities.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds and is highly effective for alkylating the piperidine nitrogen.[9]

Reaction Principle: The reaction proceeds via the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A 4,4-Difluoropiperidin-3-ol C Iminium Ion Intermediate A->C + R-CHO, -H2O B Aldehyde/Ketone (R-CHO) B->C D Iminium Ion Intermediate F N-Alkylated Product D->F Reduction E Sodium Triacetoxyborohydride (NaBH(OAc)₃) E->F

Figure 1: Workflow for Reductive Amination.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, to neutralize the hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent (DCM or DCE).

  • Neutralization: Add the base (TEA or DIPEA, 1.1 eq) and stir for 10 minutes at room temperature to form the free base in situ.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 eq) to the mixture. Stir for 30 minutes. The formation of the iminium ion is typically rapid.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This classic Sₙ2 reaction is suitable for introducing primary or activated secondary alkyl groups.[1][10][11]

Reaction Principle: The nucleophilic piperidine nitrogen displaces a halide from an alkyl halide. A base is required to scavenge the hydrohalic acid byproduct.

G A 4,4-Difluoropiperidin-3-ol (Free Base) E N-Alkylated Product A->E Sₙ2 Reaction B Alkyl Halide (R-X) B->E Sₙ2 Reaction C Base (e.g., K₂CO₃, DIPEA) C->E Sₙ2 Reaction D Solvent (e.g., ACN, DMF) D->E Sₙ2 Reaction F Base-HX Salt E->F Byproduct

Figure 2: Key components for Direct N-Alkylation.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and the base (e.g., K₂CO₃, 3.0 eq) in the chosen anhydrous solvent (ACN or DMF).

  • Alkyl Halide Addition: Add the alkyl halide (1.2 eq) to the suspension.

  • Reaction Conditions: Stir the mixture at room temperature or heat (e.g., 60-80 °C) depending on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect characteristic signals for the piperidine ring protons. The proton at C3 bearing the hydroxyl group will likely appear as a multiplet. The presence of fluorine will cause complex splitting patterns (coupling) for adjacent protons (at C3 and C5).

  • ¹³C NMR: The carbon at C4 will show a characteristic triplet due to one-bond coupling with the two fluorine atoms. Carbons at C3 and C5 will also show coupling to fluorine (typically a doublet of triplets or similar complex pattern).

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, unless hindered rotation or chirality induces non-equivalence.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method. The protonated molecular ion [M+H]⁺ should be observed at the expected m/z value, confirming the molecular weight of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the final compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is a good starting point for method development.

Application in CNS Drug Development: A Case Study Perspective

The 4,4-difluoropiperidine scaffold has been successfully employed in the development of antagonists for the Dopamine D4 receptor, a target implicated in neuropsychiatric disorders like schizophrenia and Parkinson's disease-induced dyskinesias.[8][12][13][14][15]

In a reported study, a series of 4,4-difluoropiperidine ethers were synthesized and evaluated.[8][13] While some compounds exhibited high binding affinity (Ki values in the low nanomolar range), they suffered from poor in vitro pharmacokinetic properties, such as high lipophilicity (cLogP > 5) and low CNS Multi-Parameter Optimization (MPO) scores.[8]

This highlights a key principle: the utility of the 4,4-Difluoropiperidin-3-ol scaffold lies in its ability to serve as a starting point to mitigate these issues. The hydroxyl group provides a handle to introduce more polar functionalities, thereby reducing excessive lipophilicity and improving the overall CNS MPO score. This strategic derivatization is key to balancing potency with drug-like properties essential for a successful CNS drug candidate.

G cluster_0 Core Scaffold cluster_1 Synthetic Derivatization cluster_2 Property Modulation cluster_3 Desired Outcomes A 4,4-Difluoropiperidin-3-ol Hydrochloride B N-Alkylation / N-Arylation A->B C O-Alkylation / Esterification A->C D Tune pKa, cLogP, TPSA B->D E Introduce Target-Specific Moieties B->E C->D C->E F Improved Potency & Selectivity D->F G Enhanced CNS MPO Score D->G H Favorable ADME Profile D->H E->F I CNS Drug Candidate F->I G->I H->I

Figure 3: Logical pathway from building block to CNS drug candidate.

Conclusion

This compound is more than a mere building block; it is a strategic tool for the modern medicinal chemist. The gem-difluoro motif provides a proven method for enhancing metabolic stability and modulating basicity, while the hydroxyl group offers a versatile point for chemical elaboration to fine-tune potency and pharmacokinetic properties. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively incorporate this valuable scaffold into their CNS drug discovery programs, paving the way for the development of the next generation of neurological therapeutics.

References

Revolutionizing Drug Design: The Strategic Application of Fluorinated Piperidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern pharmacology, present in a significant percentage of small-molecule drugs.[1] Its combination with fluorine, an element with unique and powerful properties, has unlocked new avenues for optimizing drug candidates. This guide delves into the strategic applications of fluorinated piperidines in medicinal chemistry. We will explore how the targeted incorporation of fluorine atoms modulates critical physicochemical and pharmacokinetic properties, leading to compounds with enhanced efficacy, safety, and metabolic stability. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the underlying principles, practical applications, and detailed protocols for the synthesis and evaluation of these valuable motifs.

The Strategic Imperative for Fluorination

The introduction of fluorine into a drug candidate is a deliberate and strategic decision aimed at overcoming common developmental hurdles.[2][3] When applied to the ubiquitous piperidine ring, these benefits are particularly pronounced.

Modulation of Physicochemical Properties

The potent electron-withdrawing nature of fluorine dramatically influences the properties of the piperidine ring.

  • Basicity (pKa) Reduction: The primary aliphatic amine of the piperidine ring is basic, which can lead to undesirable off-target effects, most notably blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a major cause of cardiotoxicity.[4][5] The strong inductive effect of fluorine withdraws electron density from the nitrogen atom, significantly lowering its basicity (pKa).[6] This reduction in pKa can disrupt the key interactions with the hERG channel, mitigating cardiotoxicity risk while often preserving on-target activity.[4][6] For example, strategic fluorination of piperidine-containing 5-HT1D receptor ligands was shown to reduce basicity, which had a "dramatic, beneficial influence on oral absorption."[7]

  • Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is complex and context-dependent.[8][9] While a single fluorine atom can increase lipophilicity, certain fluorination patterns, such as vicinal difluorination, can lead to a marked decrease.[10] This tunability allows medicinal chemists to finely adjust a compound's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[12][13] By replacing metabolically vulnerable C-H bonds on the piperidine ring with C-F bonds, chemists can block sites of metabolism. This "metabolic blocking" strategy can significantly increase a drug's half-life, reduce patient dosing frequency, and improve overall bioavailability.[2][12]

Conformational Control

Fluorine's stereoelectronic effects, such as a preference for a gauche orientation, can be used to influence and constrain the conformation of the piperidine ring.[1] This pre-organization can lock the molecule into a more biologically active shape, enhancing its binding affinity and selectivity for its intended target.[12]

Application Case Studies in Drug Development

The strategic advantages of fluorinated piperidines are not merely theoretical. Numerous approved drugs and clinical candidates leverage this motif to achieve their desired therapeutic profile.

Drug/CandidateTherapeutic AreaRole of Fluorinated Piperidine
MK-0731 OncologyA kinesin spindle protein (KSP) inhibitor where a fluorine atom in the axial position of the piperidine ring modulated pKa to overcome P-glycoprotein (P-gp) efflux, improving efficacy.[4]
5-HT1D Agonists MigraineIntroduction of a 4-fluoro substituent on the piperidine ring lowered basicity, which was correlated with improved oral absorption and pharmacokinetic profiles.[2][7]
Alpelisib OncologyThis PI3K inhibitor contains a trifluoro-t-butyl group. The fluorinated moiety enhances metabolic stability and oral bioavailability and creates a key hydrogen bond in the target's binding site.[14]
Piflufolastat F 18 Diagnostic ImagingA radiolabeled diagnostic agent for prostate cancer imaging via PET, demonstrating the utility of fluorinated piperidine analogs in advanced medical applications.[14]

Protocols for Synthesis and Evaluation

To translate theory into practice, this section provides detailed, field-proven protocols for the synthesis of a model fluorinated piperidine and its subsequent evaluation in a key in vitro assay.

Protocol 1: Synthesis of Cbz-Protected cis-3-Fluoropiperidine

This protocol describes a robust and scalable synthesis via the heterogeneous hydrogenation of a commercially available fluoropyridine, a method noted for its simplicity and tolerance to air and moisture.[1][15]

Workflow Diagram: Synthesis of a Fluorinated Piperidine

G A 1. Dissolution & Catalyst Addition B 2. Hydrogenation Reaction A->B Add 3-Fluoropyridine in Methanol to Pd/C C 3. Catalyst Filtration B->C Pressurize with H2 (50 bar) Stir at 80°C for 16h D 4. In Situ Protection C->D Filter through Celite Wash with Methanol E 5. Work-up & Extraction D->E Add NaHCO3, H2O Add Benzyl Chloroformate (Cbz-Cl) Stir for 2h F 6. Purification E->F Add H2O & EtOAc Separate layers Wash organic layer G Final Product: cis-3-Fluoro-1-(phenylmethyl) -piperidinecarboxylate F->G Dry (Na2SO4), Concentrate Column Chromatography G A 1. Prepare Solutions B 2. Pre-incubation A->B Test Compound (1µM) HLM (0.5 mg/mL) Phosphate Buffer (pH 7.4) C 3. Initiate Reaction B->C Incubate at 37°C for 5 min D 4. Timepoint Sampling C->D Add NADPH (1 mM) E 5. Sample Processing D->E Aliquots taken at 0, 5, 15, 30, 45 min Quench with Acetonitrile + IS F 6. LC-MS/MS Analysis E->F Centrifuge to pellet protein Transfer supernatant G Calculate t1/2 and Clint F->G Quantify remaining parent compound

References

Troubleshooting & Optimization

Navigating the Nuances of 4,4-Difluoropiperidin-3-ol Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4-Difluoropiperidin-3-ol hydrochloride. As a key building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics, its unique structural features—namely the gem-difluoro group adjacent to a secondary alcohol and a piperidine ring—present both opportunities and challenges.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to proactively address and troubleshoot potential stability and handling issues, ensuring the integrity of your experiments and the success of your synthetic campaigns.

Our approach is rooted in the fundamental principles of physical organic chemistry. We will explore the causality behind observed issues and provide validated, step-by-step protocols to mitigate them.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on manufacturer safety data sheets (SDS) and the general nature of hydrochloride salts, the compound is chemically stable at room temperature.[3] However, for optimal long-term stability and to prevent gradual degradation from atmospheric moisture, the following conditions are recommended:

  • Temperature: 2 – 8 °C (refrigerated).[4]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.

  • Environment: Keep in a dry, well-ventilated place away from incompatible substances.[5]

ParameterRecommended ConditionRationale
Temperature 2 – 8 °CReduces the rate of any potential slow degradation pathways.
Atmosphere Inert Gas (Ar, N₂)Minimizes exposure to atmospheric moisture and oxygen.
Container Tightly Sealed, Amber VialPrevents moisture ingress and protects from light.
Location Dry, Ventilated AreaEnsures a stable external environment.
Q2: I'm having trouble dissolving the compound. What solvents are recommended?

A2: As a hydrochloride salt, this compound exhibits good solubility in polar protic solvents.

  • Primary Recommendations: Deionized Water, Methanol (MeOH), Ethanol (EtOH).

  • Secondary Options: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) can be used, but moisture content should be minimal to prevent potential hydrolysis or side reactions upon storage of the stock solution.

  • Poor Solubility: The compound will have very limited solubility in non-polar aprotic solvents like Dichloromethane (DCM), Chloroform, Toluene, or Hexanes.

To prepare a stock solution, it is advisable to warm the mixture gently (30-40°C) and use sonication to aid dissolution. Always use anhydrous solvents if the subsequent reaction is moisture-sensitive.

Q3: How does the difluorination affect the basicity (pKa) of the piperidine nitrogen?

A3: This is a critical consideration for reaction setup. The two electron-withdrawing fluorine atoms at the β-position to the nitrogen significantly lower the basicity of the piperidine ring compared to its non-fluorinated analog. The inductive effect of a β,β-difluoro substitution can lower the pKa of a linear aliphatic amine from ~10.7 to ~7.3.[6]

  • Implication: The free base of 4,4-Difluoropiperidin-3-ol is a much weaker base than piperidine. Consequently, a stronger base is required to deprotonate the hydrochloride salt to generate the free amine for reactions like nucleophilic substitutions or couplings. A simple organic base like triethylamine (TEA, pKa of conjugate acid ~10.7) may not be sufficient to fully deprotonate the amine. Consider using a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) or sodium carbonate if quantitative free amine generation is required.

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides a structured, cause-and-effect approach to common problems encountered during synthesis.

Issue 1: Low Yield or No Reaction in an Acylation/Alkylation Reaction

You have attempted to perform an N-acylation or N-alkylation, but you observe primarily starting material or complex side products.

G start Low or No Yield in N-Alkylation/Acylation q1 Was the hydrochloride salt neutralized to the free amine? start->q1 sub_q1 Which base was used? q1->sub_q1 Yes solution1 SOLUTION: Use a stronger, non-nucleophilic base (e.g., DBU, DIPEA) or an inorganic base (K2CO3, Cs2CO3). Monitor pH or perform a test reaction. q1->solution1 No path_a Incomplete Deprotonation: pKa of base is too low. (e.g., TEA) sub_q1->path_a path_b Sufficiently Strong Base Used (e.g., K2CO3, DBU) sub_q1->path_b path_a->solution1 q2 Was the reaction run at elevated temperatures for a prolonged period? path_b->q2 path_c Potential Thermal Degradation: Elimination of HF or other decomposition pathways. q2->path_c Yes q3 Is your electrophile compatible with a free hydroxyl group? q2->q3 No solution2 SOLUTION: Run the reaction at a lower temperature. If kinetics are slow, consider a more active electrophile or catalyst system. path_c->solution2 path_d O-Acylation/Alkylation: The hydroxyl group is competing with the amine for the electrophile. q3->path_d No end Re-evaluate stoichiometry and solvent purity. q3->end Yes solution3 SOLUTION: Protect the hydroxyl group (e.g., as a silyl ether like TBS) before N-functionalization. Deprotect in a subsequent step. path_d->solution3

Caption: Troubleshooting workflow for N-functionalization reactions.

  • Setup: To a stirred solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or Acetonitrile, 0.1 M), add a suitable base (1.1 - 1.5 eq).

  • Base Selection:

    • For reactions sensitive to inorganic salts, use a strong, non-nucleophilic organic base such as DBU or Proton-Sponge®.

    • For most standard applications, powdered, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is effective and easily removed by filtration.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Confirmation (Optional): Withdraw a small aliquot, filter, and analyze by LC-MS to confirm the disappearance of the starting salt and the appearance of the free base.

  • Reaction: Proceed by adding the electrophile (e.g., acyl chloride, alkyl halide) to the reaction mixture.

Issue 2: Observation of an Unknown Impurity by LC-MS, Especially in Acidic Media or Upon Heating

An unexpected peak appears in your chromatogram, potentially corresponding to a mass loss of 20 Da (HF) or 18 Da (H₂O).

While the C-F bond is strong, the presence of the adjacent hydroxyl group and the piperidine nitrogen creates a potential pathway for elimination, particularly under harsh acidic conditions or high temperatures. The hydroxyl group can be protonated, forming a good leaving group (water), which could facilitate a cascade leading to elimination.

G A 4,4-Difluoropiperidin-3-ol (Protonated Amine) B Protonation of Hydroxyl Group A->B Strong Acid (H+) High Temp (Δ) C Loss of Water to form Carbocation B->C -H2O D Elimination of H+ or F- (Rearrangement Possible) C->D E Unstable Intermediates / Side Products D->E

Caption: Potential acid-catalyzed degradation pathway.

  • pH Control: When working with the compound, avoid strongly acidic conditions (pH < 2), especially in combination with heat. If an acidic medium is required for a reaction, conduct it at the lowest possible temperature.

  • Work-up Procedures: During aqueous work-up, neutralize acidic layers promptly with a mild base like sodium bicarbonate (NaHCO₃) solution rather than strong bases like NaOH, which can cause other issues.[5]

  • Purification: When performing chromatography, consider using a column pre-treated with a small amount of triethylamine in the eluent to prevent on-column degradation if the compound proves to be acid-sensitive.

  • Characterization: If an impurity is observed, obtain a high-resolution mass spectrum to get an accurate mass. This can help distinguish between the loss of H₂O (18.01 Da) and HF (20.01 Da).

Issue 3: Incompatibility with Certain Reagents

You observe rapid decomposition or a violent reaction upon adding a reagent.

As per safety data sheets, the primary incompatibilities are with strong oxidizing agents and strong bases .[5]

  • Strong Oxidizing Agents (e.g., KMnO₄, CrO₃, peroxides): The secondary alcohol and the amine are both susceptible to oxidation. This will lead to decomposition and the formation of multiple byproducts. Use milder, more selective oxidizing agents if modification of the hydroxyl group is intended (e.g., Dess-Martin periodinane for oxidation to the ketone).

  • Strong Bases (e.g., n-BuLi, LDA, NaH): In addition to deprotonating the amine and alcohol, very strong bases can potentially promote elimination of HF or other unforeseen decomposition pathways. Use these reagents with caution, typically at low temperatures (-78 °C).

Section 3: Final Recommendations

The utility of this compound in synthesis is well-established, and its stability is generally robust under standard laboratory conditions. The key to success lies in understanding the electronic consequences of the gem-difluoro substitution. Always consider the reduced basicity of the nitrogen atom and the potential for side reactions involving the hydroxyl group. By employing the appropriate base for deprotonation, maintaining moderate pH and temperature, and protecting the hydroxyl group when necessary, you can reliably incorporate this valuable building block into your synthetic targets.

References

Technical Support Center: Synthesis of 4,4-Difluoropiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4,4-difluoropiperidin-3-ol hydrochloride. This molecule is a critical building block in medicinal chemistry, valued for the unique conformational and electronic properties imparted by the gem-difluoro motif adjacent to a hydroxyl group. However, its synthesis presents several challenges that can significantly impact yield and purity.

This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategy.

Overall Synthetic Strategy

The most common and logical synthetic pathway to this compound begins with an N-protected 4-piperidone. The core transformations involve the introduction of the gem-difluoro group at the 4-position, reduction of the 3-keto group (formed via an intermediate), followed by deprotection and salt formation. Each stage presents unique challenges that must be carefully managed to ensure a high overall yield.

G cluster_0 Key Synthetic Stages A N-Boc-4-piperidone B N-Boc-4,4-difluoropiperidin-3-one (Key Intermediate) A->B  α-Functionalization & Fluorination C N-Boc-4,4-difluoropiperidin-3-ol B->C  Ketone Reduction D 4,4-Difluoropiperidin-3-ol (Free Base) C->D  N-Boc Deprotection E 4,4-Difluoropiperidin-3-ol HCl (Final Product) D->E  Salt Formation

Caption: General synthetic pathway for 4,4-difluoropiperidin-3-ol HCl.

Troubleshooting Guide & Optimization Protocols

This section addresses specific, high-frequency issues encountered during the synthesis in a question-and-answer format.

Part 1: Synthesis of the Key Intermediate (N-Boc-4,4-difluoropiperidin-3-one)

The formation of the key difluorinated keto-piperidine intermediate is often the lowest-yielding part of the sequence. Success hinges on the careful selection and handling of the fluorinating agent.

Question 1: My fluorination of N-Boc-4-piperidone results in a low yield of the desired 4,4-difluoro product and a significant amount of a mono-fluoro olefin byproduct. What is causing this and how can I improve the selectivity?

Answer: This is a classic problem when using traditional fluorinating agents like diethylaminosulfur trifluoride (DAST). The mechanism involves the formation of an intermediate that can either undergo a second fluorination or eliminate HF to form the more stable, conjugated mono-fluoroalkene byproduct. Traditional methods often suffer from low yields due to this competing elimination reaction[1].

Causality & Solution:

  • Mechanism of Side Reaction: The elimination pathway is often thermodynamically favored. Controlling the reaction temperature is critical, but often insufficient with highly reactive reagents.

  • Reagent Choice: The choice of fluorinating agent is the most critical parameter. While DAST is common, it is known for promoting elimination. Newer reagents have been developed to mitigate this. A patent describes using trifluoro-sulfenyl morpholine as a fluorinating agent, which significantly improves the yield of the difluoro compound and allows for simple removal of the mono-fluoro byproduct[1].

  • Reaction Conditions: The reaction should be run at low temperatures (e.g., cooling with an ice water bath to 15-20°C) with slow, dropwise addition of the fluorinating agent to control the exotherm[1].

Data Summary: Comparison of Common Fluorinating Agents

Fluorinating AgentTypical YieldsAdvantagesDisadvantages & Risks
DAST / Deoxo-Fluor®Low to ModerateReadily availablePromotes elimination byproducts; thermally unstable (can be explosive); moisture sensitive.
Morph-DASTModerateMore thermally stable than DASTStill prone to elimination side reactions.
Trifluoro-sulfenyl morpholineHighHigh selectivity for difluorination; byproducts easily removed[1].Less common, may require synthesis.

Optimized Protocol: Fluorination using Trifluoro-sulfenyl morpholine[1]

  • Setup: To a four-neck flask under an argon atmosphere, add N-Boc-4-piperidone and dichloromethane.

  • Cooling: Cool the reaction vessel to 15-20°C using an ice water bath.

  • Reagent Addition: Slowly add trifluoro-sulfenyl morpholine (2.0-3.0 equivalents) dropwise over approximately 4 hours to maintain a steady internal temperature.

  • Reaction: Stir the reaction at a controlled temperature between 10-30°C and monitor by LC-MS or GC-MS until the starting material is consumed.

  • Workup: The patent suggests a simple workup can remove the mono-fluorinated byproduct, allowing the crude difluorinated product to be used directly in the next step, thus maximizing throughput and minimizing purification losses[1].

(Note: The subsequent introduction of the 3-oxo group is a complex step not detailed in the provided literature. It would likely involve α-functionalization methodologies that carry their own set of challenges, such as regioselectivity and over-oxidation.)

Part 2: Reduction of the 3-Keto Group

Once the N-Boc-4,4-difluoropiperidin-3-one intermediate is obtained, the next critical step is the reduction of the ketone to the desired alcohol.

Question 2: My reduction of the 3-keto group is incomplete, or I am observing side products. How can I achieve a clean and complete conversion to the alcohol?

Answer: Incomplete reduction is typically due to insufficient reducing agent or low reactivity, while side products can arise from harsh conditions or the wrong choice of hydride source. The strong electron-withdrawing effect of the adjacent gem-difluoro group can influence the reactivity of the ketone, requiring careful optimization[2].

Causality & Solution:

  • Reagent Stoichiometry: Ensure at least 1.0-1.5 equivalents of the reducing agent are used. It's common to lose some hydride to ambient moisture or side reactions.

  • Choice of Reducing Agent:

    • Sodium borohydride (NaBH₄): This is the mildest and often best first choice. It is highly selective for ketones and aldehydes. Use methanol or ethanol as the solvent.

    • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent. It should be used with caution as it can potentially reduce other functional groups if present. Requires an anhydrous aprotic solvent like THF or diethyl ether.

  • Temperature Control: Perform the reduction at 0°C to control the rate of reaction and minimize potential side reactions. Allowing the reaction to slowly warm to room temperature can help drive it to completion.

Experimental Protocol: Selective Ketone Reduction

  • Setup: Dissolve N-Boc-4,4-difluoropiperidin-3-one in methanol (10 volumes) in a round-bottom flask and cool to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

  • Quench: Carefully quench the reaction by slowly adding acetone, followed by water.

  • Workup: Reduce the solvent volume under vacuum. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

Part 3: Deprotection and Salt Formation

The final steps, while often high-yielding, can present challenges related to product isolation and purification.

Question 3: After Boc deprotection with acid, I have difficulty isolating the final hydrochloride salt, leading to significant yield loss. What is happening?

Answer: The loss of product during this stage is often a physical, not chemical, problem. The resulting free amine can be volatile or highly soluble in the aqueous phase during workup. Furthermore, improper crystallization techniques can lead to low recovery.

Causality & Solution:

  • Deprotection: Using a solution of HCl in an organic solvent like 1,4-dioxane or methanol is highly effective for Boc deprotection and allows the hydrochloride salt to precipitate directly from the reaction mixture[3]. This avoids an aqueous workup where the polar product could be lost.

  • Salt Formation & Crystallization: The choice of solvent system is crucial for efficient crystallization. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent (like methanol or ethanol) and then add a less polar anti-solvent (like ethyl acetate or diethyl ether) to induce precipitation[4].

  • Handling: The free amine intermediate is basic and can be volatile. It is best to proceed directly from the deprotection step to the salt formation without isolating the free amine.

G Start Low Yield After Deprotection/Salt Formation Q1 Did the salt precipitate during the reaction? Start->Q1 Sol1 Filter directly. Wash solid with cold ether. Dry under vacuum. Q1->Sol1 Yes Q2 Is the product stuck in the aqueous phase after workup? Q1->Q2 No End High Purity Product Sol1->End Sol2 Concentrate organic solution. Dissolve in minimal MeOH. Add Ethyl Acetate (anti-solvent). Cool to induce crystallization. Q2->Sol2 No Sol3 Saturate aqueous phase with NaCl. Back-extract with a polar solvent (e.g., n-butanol). Q2->Sol3 Yes Sol2->End Sol3->End

References

side reactions in 4,4-Difluoropiperidin-3-ol hydrochloride chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4,4-Difluoropiperidin-3-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable fluorinated building block. The strategic placement of gem-difluoro groups adjacent to a hydroxyl function introduces unique electronic and conformational properties, but it also presents specific challenges.[1][2] This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you anticipate and resolve common side reactions and experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

The compound should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place, ideally at 2-8°C.[3][4] As a hydrochloride salt, it is generally more stable and less prone to oxidative degradation than its free base form.[5] However, like many amine hydrochlorides, it can be hygroscopic.

Q2: What is the primary effect of the C4 gem-difluoro group on the molecule's reactivity?

The two fluorine atoms are strongly electron-withdrawing. This has several key consequences:

  • Reduced Basicity: The pKa of the piperidine nitrogen is significantly lowered compared to non-fluorinated piperidines, making it a weaker base and nucleophile.[6]

  • Increased Acidity of C-H Protons: Protons on carbons adjacent to the CF2 group (C3 and C5) are more acidic, making them more susceptible to deprotonation under certain basic conditions.

  • Conformational Influence: The fluorine atoms play a major role in the conformational preference of the piperidine ring, often favoring an axial orientation of substituents due to hyperconjugation and charge-dipole interactions.[1][2]

Q3: Can I use standard N-protection strategies (e.g., Boc, Cbz) on this molecule?

Yes, standard N-protecting groups can be used. However, due to the reduced nucleophilicity of the nitrogen, reaction conditions may require optimization (e.g., stronger bases, longer reaction times, or more reactive acylating/alkylating agents). Care must be taken with the choice of base to avoid elimination side reactions (see Troubleshooting Guide).

Q4: Is this compound stable in both acidic and basic aqueous solutions?

The hydrochloride salt form is stable in mildly acidic aqueous solutions. In strongly acidic or basic conditions, particularly with heating, degradation can occur.[7] Strong bases can induce elimination of the 3-ol group, while strong acids can also promote dehydration. The stability of related amine hydrochloride compounds in aqueous solutions can vary significantly depending on the vehicle and pH.[8]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Formation of a New, Less Polar Impurity with a UV Chromophore

Observation: During N-acylation or when treating the free base with an organic base, you observe a new spot by TLC or a new peak in your LC-MS analysis, often corresponding to a mass loss of 18 Da (H₂O).

Likely Cause: β-Elimination (Dehydration)

The most common side reaction is the elimination of the 3-hydroxyl group to form an α,β-unsaturated intermediate. The C-H proton at the C-3 position is activated by the adjacent electron-withdrawing CF₂ group, facilitating its removal by a base. This can be followed by elimination of the hydroxyl group.

Mechanistic Insight: Under basic conditions, the reaction likely proceeds through an E1cB-like mechanism where the acidic C3-H is deprotonated first. Under acidic conditions, protonation of the hydroxyl group turns it into a good leaving group (H₂O), followed by elimination.

Solutions & Mitigation Protocol:

  • Choice of Base: Use non-nucleophilic, sterically hindered bases (e.g., Proton-Sponge®, 2,6-lutidine) or inorganic bases with low aqueous solubility (e.g., K₂CO₃, Cs₂CO₃) in an anhydrous solvent instead of strong, soluble bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), especially at elevated temperatures.

  • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of elimination.

  • Reagent Addition: Use slow, dropwise addition of reagents to avoid localized high concentrations of base.

Protocol: Optimized N-Boc Protection to Minimize Elimination

  • Suspend 1.0 equivalent of this compound in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 2.2 equivalents of a mild base such as potassium carbonate (K₂CO₃).

  • Add a solution of 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC or LC-MS until completion (typically 2-4 hours).

  • Upon completion, filter off the inorganic base and wash with DCM. Concentrate the filtrate under reduced pressure for further purification.

Problem 2: Appearance of a Ketone Impurity (Mass +2 Da, loss of H₂) or Over-oxidation Products

Observation: Analysis by ¹³C-NMR shows an unexpected peak around 200 ppm, or LC-MS indicates a mass corresponding to 4,4-Difluoropiperidin-3-one.

Likely Cause: Oxidation of the Secondary Alcohol

The 3-ol is a secondary alcohol and is susceptible to oxidation to the corresponding ketone. This can be caused by certain reagents, exposure to atmospheric oxygen over long periods (especially in the free-base form), or incompatible reaction conditions. Pyrroles and other electron-rich heterocycles are particularly sensitive to oxidation.[9]

Solutions & Mitigation Protocol:

  • Inert Atmosphere: Always handle the compound, especially the free base, under an inert atmosphere (N₂ or Ar).

  • Degassed Solvents: For sensitive reactions, use solvents that have been degassed via sparging with nitrogen or through freeze-pump-thaw cycles.

  • Avoid Incompatible Reagents: Be mindful of reagents that can act as oxidants. For example, some transition metal catalysts (e.g., Copper) used in coupling reactions can facilitate aerobic oxidation if not handled under strictly anaerobic conditions.[10]

  • Controlled Oxidation: If the ketone is the desired product, use mild and controlled oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation protocol.

Problem 3: Hydrodefluorination during Reductive Processes

Observation: During a reaction involving catalytic hydrogenation (e.g., deprotection of a Cbz or benzyl group), you observe impurities with mass losses of 20 Da (HF) or 40 Da (2HF).

Likely Cause: Catalytic Hydrodefluorination

While less common for a saturated piperidine alcohol compared to its aromatic precursors, hydrodefluorination is a known side reaction in the synthesis of fluorinated piperidines, particularly with certain catalysts like Rhodium or Palladium.[11][12] It is believed to occur on dearomatized intermediates during the reduction of fluoropyridines, but the instability can persist under harsh reductive conditions.[11][12]

Solutions & Mitigation Protocol:

  • Catalyst Screening: If hydrogenation is necessary, screen different catalysts. PtO₂ is sometimes less prone to causing hydrodefluorination than Pd/C.

  • Alternative Deprotection: For N-Cbz groups, consider alternative deprotection methods like using HBr in acetic acid or transfer hydrogenation with a milder hydrogen donor if hydrodefluorination is a major issue.

  • Reaction Conditions: Optimize hydrogen pressure and reaction time. Use the minimum required to achieve deprotection without over-reduction.

Visual Diagrams & Data
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing unexpected results in reactions involving 4,4-Difluoropiperidin-3-ol.

TroubleshootingWorkflow Start Unexpected Result (e.g., new LC-MS peak) MassCheck Analyze Mass Spectrum Start->MassCheck MassLoss18 Mass Loss of 18 Da (H₂O)? MassCheck->MassLoss18 MassGain Mass Change (+2 Da, -2H)? MassCheck->MassGain MassLoss20 Mass Loss of 20 Da (HF)? MassCheck->MassLoss20 Other Other Side Reaction (e.g., N-alkylation, impurity) MassCheck->Other MassLoss18->MassGain No Elimination Likely Cause: β-Elimination/Dehydration MassLoss18->Elimination Yes MassGain->MassLoss20 No Oxidation Likely Cause: Alcohol Oxidation MassGain->Oxidation Yes HDF Likely Cause: Hydrodefluorination MassLoss20->HDF Yes MassLoss20->Other No Sol1 Solution: - Use mild/hindered base - Lower reaction temp Elimination->Sol1 Sol2 Solution: - Use inert atmosphere - Degas solvents Oxidation->Sol2 Sol3 Solution: - Screen catalysts - Use alternative reduction HDF->Sol3

Caption: A decision tree for troubleshooting common side reactions.

Mechanism: Base-Induced β-Elimination

This diagram illustrates the stepwise mechanism for the dehydration side reaction.

Caption: The E1cB-like elimination pathway of the 3-hydroxyl group.

Table 1: Summary of Problems and Solutions
Problem Observation (Mass Spec) Likely Cause Primary Solution
DehydrationMass loss of 18 Da (H₂O)β-EliminationUse mild, non-nucleophilic bases; maintain low temperatures.
OxidationMass gain of 2 Da (loss of H₂)Oxidation of secondary alcoholWork under an inert atmosphere with degassed solvents.
DefluorinationMass loss of 20 Da (HF)HydrodefluorinationScreen hydrogenation catalysts; consider non-reductive methods.
Low N-Acylation YieldStarting material remainsReduced nucleophilicityUse a more reactive acylating agent or slightly stronger conditions.

References

Technical Support Center: A Deep Dive into Overcoming Solubility Problems with 4,4-Difluoropiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for navigating the solubility characteristics of 4,4-Difluoropiperidin-3-ol hydrochloride. As Senior Application Scientists, we recognize that mastering the solubility of a compound is a pivotal step in ensuring experimental success and data reproducibility. This guide is structured to provide not just protocols, but a foundational understanding of the principles at play, empowering you to troubleshoot effectively and optimize your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and solubility of this compound.

Question: What are the fundamental physicochemical properties of this compound that dictate its solubility?

Answer: The solubility of this compound is primarily governed by its molecular structure. As a hydrochloride salt of an organic base, it is designed for enhanced aqueous solubility compared to its freebase form.[1][2] Key influencing factors include:

  • pH: The compound's solubility is highly dependent on the pH of the aqueous medium. In acidic to neutral solutions, the piperidine nitrogen is protonated, favoring dissolution in water.

  • Polarity: The presence of the hydroxyl (-OH) group and the charged amine center makes it a polar molecule. This polarity is somewhat offset by the difluoro-substituted carbon, which adds a degree of lipophilicity.

  • Solvent Choice: It will exhibit preferential solubility in polar protic solvents (like water, ethanol) and some polar aprotic solvents (like DMSO). Its solubility in non-polar organic solvents is expected to be low.[3]

  • Temperature: Like most solid solutes, its solubility generally increases with temperature, although this should be balanced with the compound's stability.

Question: A supplier datasheet lists the solubility in DMSO as 100 mg/mL. Can I expect similar solubility in aqueous buffers like PBS?

Answer: No, it is highly unlikely that the solubility in an aqueous buffer like Phosphate-Buffered Saline (PBS) at pH 7.4 will be as high as in Dimethyl Sulfoxide (DMSO).[4] DMSO is a powerful, polar aprotic organic solvent capable of dissolving a wide range of compounds at high concentrations. While the hydrochloride salt form enhances aqueous solubility, it will be significantly lower than in DMSO. Exceeding the aqueous solubility limit by diluting a concentrated DMSO stock is a common cause of compound precipitation.[5]

Question: How does the hydrochloride salt form of this compound compare to its freebase in terms of solubility?

Answer: The hydrochloride salt form will be significantly more soluble in aqueous solutions due to its ionic nature.[2][6] Conversely, the freebase form, obtained by neutralizing the hydrochloride salt, will have considerably lower aqueous solubility but higher solubility in non-polar organic solvents. This trade-off is often exploited in drug development and purification processes.

Troubleshooting Guides: From Problem to Solution

This section provides in-depth, actionable guidance for specific solubility challenges you may encounter.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay.

This is a frequent challenge for many organic compounds and typically occurs when the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit in that specific medium.

The following workflow provides a systematic approach to resolving this common issue.

Caption: A decision-making workflow for addressing precipitation issues.

Protocol A: Optimizing DMSO Concentration

  • Lower Stock Concentration: Instead of a 100 mg/mL (or higher) stock in DMSO, prepare a lower concentration, for example, 10 mg/mL.

  • Calculate Dilution: When preparing your assay solution, ensure the volume of the DMSO stock added does not exceed 1% of the total volume (many cell-based assays are sensitive to DMSO concentrations above 0.5%).[5]

  • Stepwise Dilution: For highly sensitive assays, perform an intermediate dilution of the DMSO stock in a solvent like ethanol or in a buffer containing a solubilizing agent before the final dilution into the aqueous medium.[5]

Protocol B: Advanced Solubilization Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[7][8] This is particularly useful for increasing the apparent solubility of a compound in solution.[5]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[7]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Complexation: Add the this compound (as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture until the compound is fully dissolved. This may take from a few minutes to several hours.

  • Application: The resulting clear solution can then be used in your experiments.

Issue 2: I need to use the freebase form in an organic reaction, but the hydrochloride salt is insoluble in my chosen non-polar solvent (e.g., dichloromethane, toluene).

The ionic nature of the hydrochloride salt makes it insoluble in non-polar organic solvents. To achieve solubility, you must convert it to its freebase form.

This standard organic chemistry technique effectively separates the more organic-soluble freebase from the water-soluble salt.

  • Dissolution: Dissolve the this compound in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), while stirring. Monitor the pH with a pH meter or pH paper, adding the base until the pH is approximately 9-10.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Mixing and Separation: Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously and allow the layers to separate.

  • Collection: Drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the freebase form of the compound.

Objective Recommended Solvent/System Mechanism/Rationale
High Concentration Stock DMSOPowerful polar aprotic solvent.[4]
Aqueous Biological Assays Aqueous buffer (e.g., PBS) + <1% DMSOBalances solubility with biological compatibility.[5]
Enhanced Aqueous Solubility Aqueous buffer + Cyclodextrin (e.g., HP-β-CD)Forms a more soluble inclusion complex.[7][8]
Organic Synthesis (Freebase) Dichloromethane or Ethyl AcetateEffective for extracting the less polar freebase form after basification.

References

Technical Support Center: 4,4-Difluoropiperidin-3-ol Hydrochloride NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 4,4-Difluoropiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR spectra for this fluorinated heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and issues encountered during the NMR analysis of this compound.

Q1: My baseline is wavy and distorted. What is the cause and how can I fix it?

A1: A distorted baseline is often a result of "poor shimming." The shims are a set of coils that adjust the magnetic field homogeneity. An inhomogeneous field leads to broad and distorted peak shapes. Before starting your experiment, ensure the instrument's automated shimming routine is performed on your sample. If the problem persists, it could be due to an improperly prepared sample (e.g., solid particles suspended in the solvent). Ensure your compound is fully dissolved.[1]

Q2: I see a broad peak around 1.5-5.0 ppm that I can't assign. What could it be?

A2: This is very likely the residual water peak in your deuterated solvent.[2][3] Its chemical shift is highly dependent on the solvent, temperature, and sample concentration.[2] To confirm, you can perform a D₂O exchange experiment, which will cause the water peak, along with other exchangeable protons like -OH and -NH, to disappear.[4][5]

Q3: Why are the protons on the carbons adjacent to the nitrogen so far downfield?

A3: In this compound, the piperidine nitrogen is protonated, forming an ammonium salt (R₃NH⁺Cl⁻).[6][7] The positive charge on the nitrogen atom strongly deshields the adjacent protons (at C2 and C6), causing their signals to shift downfield in the ¹H NMR spectrum.[6][7] A similar deshielding effect is observed for the corresponding carbons in the ¹³C NMR spectrum.[7]

Q4: The multiplets for the piperidine ring protons are very complex and overlapping. How can I simplify them?

A4: The complexity arises from several factors: proton-proton couplings, and additional, often large, couplings to the two fluorine atoms at the C4 position.[8][9] Long-range ¹H-¹⁹F coupling constants (over 3 or 4 bonds) are common.[8] To simplify the spectrum, you could consider:

  • Using a higher field NMR spectrometer: This will increase the chemical shift dispersion and may resolve overlapping multiplets.

  • Running a ¹H{¹⁹F} decoupled experiment: This will remove all fluorine couplings, resulting in simpler multiplets that can be more easily assigned based on proton-proton couplings alone.

  • 2D NMR techniques: A 2D ¹H-¹H COSY experiment can help identify which protons are coupled to each other, even in a crowded region.

In-Depth Troubleshooting Guides

This section provides detailed guidance on specific, challenging issues you may encounter with the NMR spectra of this compound.

Problem 1: Broad or Disappearing -OH and -NH Peaks

Symptoms: You observe very broad signals for the hydroxyl (-OH) and amine (-NH) protons, or in some cases, you cannot see them at all.

Causality: The protons on heteroatoms like oxygen and nitrogen are "exchangeable," meaning they can be rapidly exchanged with other labile protons in the sample, such as trace amounts of water or acid.[5] This chemical exchange process occurs on the NMR timescale and leads to significant peak broadening. The rate of exchange is sensitive to temperature, concentration, and the solvent used. As a hydrochloride salt, the NH proton is expected to be present.

Troubleshooting Workflow:

G start Broad or Missing -OH/-NH Peaks check_solvent Are you using a protic solvent (e.g., D₂O, CD₃OD)? start->check_solvent protic_solvent Exchange with solvent deuterium is rapid, leading to peak disappearance or a single, averaged peak. check_solvent->protic_solvent Yes aprotic_solvent Are you using an aprotic solvent (e.g., DMSO-d₆, CDCl₃)? check_solvent->aprotic_solvent No d2o_shake Perform a D₂O Shake Experiment to confirm assignment. protic_solvent->d2o_shake check_water Is there significant residual water in the solvent? aprotic_solvent->check_water water_present Exchange with H₂O protons causes broadening. Dry the solvent or use fresh ampoules. check_water->water_present Yes no_water Consider lowering the temperature. Slower exchange can sharpen the peaks. check_water->no_water No water_present->d2o_shake no_water->d2o_shake

Caption: Troubleshooting broad -OH and -NH peaks.

Experimental Protocol: D₂O Exchange Experiment

This simple yet powerful technique confirms the identity of exchangeable protons.[4][5]

  • Acquire Standard ¹H NMR Spectrum: Dissolve your sample of this compound in a suitable deuterated aprotic solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.[1]

  • Re-acquire Spectrum: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to the -OH, -NH, and any residual H₂O protons will have disappeared or significantly decreased in intensity in the second spectrum.[4][5]

Problem 2: Complex Multiplets Due to ¹H-¹⁹F Coupling

Symptoms: The signals for the protons at C2, C3, C5, and C6 appear as complex multiplets that are difficult to interpret due to coupling with the fluorine atoms at C4.

Causality: The ¹⁹F nucleus has a spin of 1/2, just like ¹H, and it couples to protons through bonds.[8] The magnitude of the coupling constant (J-value) depends on the number of bonds separating the nuclei and their spatial orientation. For fluorinated compounds, these couplings can be quite large and extend over several bonds (long-range coupling).[8][9] In this molecule, you can expect:

  • ³J(H,F): Three-bond coupling between the fluorine atoms and the protons at C3 and C5.

  • ⁴J(H,F): Four-bond coupling between the fluorine atoms and the protons at C2 and C6.

Data Interpretation Aid:

Interaction TypeNuclei InvolvedExpected Coupling Constant (Hz)Multiplicity Effect
Geminal (²J)H-C-H~10-18 HzSplits a proton signal into a doublet for each geminal proton.
Vicinal (³J)H-C-C-H~2-12 HzDependent on dihedral angle.
Vicinal (³J)H -C-C-F ~5-30 HzSplits the proton signal into a triplet (for two equivalent F).
Long-Range (⁴J)H -C-C-C-F ~0-5 HzCan add further complexity to the multiplets.

Note: The values in the table are typical ranges and can vary.

Troubleshooting and Simplification Strategy:

G start Complex Multiplets from H-F Coupling run_19f Acquire a ¹⁹F NMR Spectrum start->run_19f decoupled_1h Acquire a ¹H{¹⁹F} Decoupled Spectrum start->decoupled_1h analyze_decoupled Assign proton signals based on simplified H-H coupling patterns. decoupled_1h->analyze_decoupled run_2d_cosy Acquire a 2D ¹H-¹H COSY Spectrum analyze_decoupled->run_2d_cosy analyze_cosy Identify proton-proton coupling networks. run_2d_cosy->analyze_cosy run_2d_hsqc Acquire a 2D ¹H-¹³C HSQC Spectrum analyze_cosy->run_2d_hsqc analyze_hsqc Correlate protons with their attached carbons. run_2d_hsqc->analyze_hsqc final_assignment Combine all data for full structural assignment. analyze_hsqc->final_assignment

References

Technical Support Center: 4,4-Difluoropiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4,4-Difluoropiperidin-3-ol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate potential challenges related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling, storage, and stability of this compound.

Q1: I am seeing a decrease in the peak area of my compound during routine analysis. What could be the cause?

A1: A decrease in the peak area of this compound in your chromatogram could indicate degradation.[1] This molecule possesses functional groups, namely a secondary amine, a secondary alcohol, and gem-difluoro substitution, which can be susceptible to degradation under certain experimental or storage conditions.[2][3] It is crucial to investigate the stability of the compound under your specific analytical and storage conditions. We recommend performing forced degradation studies to understand its stability profile.[4][5]

Q2: How stable is the C-F bond in this compound?

A2: Generally, the carbon-fluorine bond is exceptionally strong and resistant to degradation.[6] Fluorinated compounds are known for their enhanced thermal stability.[7] However, the hydrolytic instability of C-F bonds can occur in molecules with activating functional groups, though this often requires harsh conditions such as strong alkaline solutions (pH > 10).[6] For this compound, significant C-F bond cleavage under typical experimental conditions is unlikely but should not be entirely ruled out during forced degradation studies under extreme basic conditions.

Q3: What are the most likely degradation pathways for this molecule?

A3: Based on the functional groups present, the most probable degradation pathways involve the piperidine ring and the secondary alcohol.[1] The secondary amine is susceptible to oxidation, potentially leading to the formation of an N-oxide or other oxidative products.[2][8] The secondary alcohol can be oxidized to a ketone. Under photolytic conditions, degradation may proceed through radical mechanisms.[1]

Q4: How should I properly store this compound?

A4: To minimize degradation, this compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated.[9] The hydrochloride salt form generally offers better stability compared to the free base. For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This guide will help you troubleshoot common issues that may arise during your experiments, with a focus on potential degradation.

Observed Issue Potential Cause (Degradation-Related) Recommended Action
Appearance of new, unidentified peaks in your chromatogram (e.g., HPLC, LC-MS). The compound may be degrading under your analytical or experimental conditions, leading to the formation of new chemical entities.[10]Perform a forced degradation study to intentionally generate and identify potential degradation products.[4] This will help in developing a stability-indicating analytical method.
Inconsistent results or poor reproducibility in biological assays. Degradation of the active compound can lead to a lower effective concentration, resulting in variable assay results.Prepare fresh stock solutions for each experiment. If using pre-made solutions, verify the purity by a suitable analytical method (e.g., HPLC) before use.
Color change in the solid compound or solutions upon storage. Color changes can be an indication of oxidative degradation.[11] Amines, in particular, can undergo atmospheric oxidation over time.Store the compound under an inert atmosphere and protected from light. For solutions, consider using de-gassed solvents.
Precipitation or cloudiness in solutions. Formation of insoluble degradation products or salts can lead to precipitation. Changes in pH due to degradation could also affect solubility.Characterize the precipitate to determine if it is a degradation product. Re-evaluate the formulation and storage conditions of your solutions.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the literature, we can hypothesize the most likely degradation pathways based on the chemical nature of the molecule and data from related compounds.

Oxidative Degradation

Oxidation is a common degradation pathway for amines and alcohols.[2][3][12] The secondary amine in the piperidine ring and the secondary alcohol are the most susceptible sites.

  • N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide.

  • Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 4,4-difluoropiperidin-3-one.

  • Ring Opening: In more aggressive oxidative conditions, the piperidine ring may undergo oxidative cleavage.[1]

G cluster_main Oxidative Degradation Pathways Start 4,4-Difluoropiperidin-3-ol N_Oxide 4,4-Difluoropiperidin-3-ol N-oxide Start->N_Oxide N-Oxidation (e.g., H₂O₂) Ketone 4,4-Difluoropiperidin-3-one Start->Ketone Alcohol Oxidation (e.g., mild oxidant) Ring_Opened Ring-Opened Products Ketone->Ring_Opened Further Oxidation G cluster_main Thermal Degradation Pathway Start 4,4-Difluoropiperidin-3-ol Unsaturated Unsaturated Piperidine Derivative Start->Unsaturated Dehydration (High Heat) G cluster_main Forced Degradation Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in appropriate solvent) Stress Subject Aliquots to Stress Conditions Prep->Stress Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Stress->Analysis Identify Characterize Degradation Products (e.g., LC-MS, NMR) Analysis->Identify

References

Technical Support Center: Optimizing Reaction Times for 4,4-Difluoropiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,4-Difluoropiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on optimizing reaction times and troubleshooting common experimental hurdles. The insights provided herein are a synthesis of established chemical principles and field-proven experience.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for its unique structural and electronic properties conferred by the gem-difluoro group adjacent to a hydroxyl functionality. The synthesis of this molecule, however, can present challenges, particularly in achieving optimal reaction kinetics and purity. This guide provides a structured approach to troubleshooting and optimizing the key steps in a common synthetic route.

A plausible synthetic approach to a related core structure, 5-hydroxy-3,3-difluoropiperidine, involves an iodolactonization strategy starting from 2,2-difluoro-4-pentenoic acid, followed by lactam formation and reduction.[1] While the exact route to the 4,4-difluoro isomer may vary, the chemical principles and potential challenges are analogous. This guide will use this general framework to address common issues.

Troubleshooting Guide

Issue 1: Slow or Stalled Iodolactonization

Question: My iodolactonization of 2,2-difluoro-4-pentenoic acid is proceeding very slowly or has stalled. How can I increase the reaction rate?

Answer: A slow iodolactonization can be attributed to several factors, primarily related to the electrophilicity of the iodine source and the reaction conditions. Here’s a systematic approach to troubleshoot this step:

  • Iodine Source and Activation:

    • Principle: The reaction proceeds via the formation of an iodonium ion intermediate. The concentration and reactivity of the electrophilic iodine species (I+) are critical.

    • Troubleshooting:

      • Ensure your iodine (I₂) is of high purity and dry.

      • The use of a base, such as sodium bicarbonate (NaHCO₃), is crucial to neutralize the HI generated during the reaction, which can inhibit the reaction.

      • Consider using N-iodosuccinimide (NIS) as an alternative iodine source, as it is often more reactive and easier to handle.[1]

  • Solvent Effects:

    • Principle: The solvent polarity can influence the stability of the intermediates and the solubility of the reagents.

    • Troubleshooting:

      • Acetonitrile is a common solvent for this reaction.[1] If solubility is an issue, consider a co-solvent system.

      • Ensure the solvent is anhydrous, as water can compete with the carboxylate in attacking the iodonium ion.

  • Temperature Control:

    • Principle: While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition.

    • Troubleshooting:

      • This reaction is typically run at room temperature.[1] If the reaction is slow, a modest increase in temperature (e.g., to 40-50 °C) can be attempted, but monitor for the formation of byproducts by TLC or LC-MS.

ParameterStandard ConditionOptimization Strategy
Iodine Source I₂Use N-iodosuccinimide (NIS) for higher reactivity.
Base NaHCO₃Ensure at least stoichiometric amounts are used.
Solvent AcetonitrileEnsure anhydrous conditions.
Temperature Room TemperatureCautiously increase to 40-50 °C while monitoring.
Issue 2: Low Yield in the Amination/Lactamization Step

Question: I am observing low yields during the conversion of the iodo-lactone to the corresponding lactam. What are the likely causes and how can I improve the yield?

Answer: The formation of the lactam from the iodo-lactone is a critical cyclization step. Low yields can stem from incomplete reaction, side reactions, or difficulties in purification.

  • Nucleophile Reactivity:

    • Principle: The efficiency of the intramolecular cyclization depends on the nucleophilicity of the amine.

    • Troubleshooting:

      • Ensure the amine starting material is of high purity.

      • The choice of base is critical to deprotonate the amine and facilitate nucleophilic attack. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is often a good choice.

  • Side Reactions:

    • Principle: The iodo-lactone is susceptible to elimination and other side reactions, especially under harsh conditions.

    • Troubleshooting:

      • Elimination: Overheating or using too strong a base can lead to the elimination of HI to form an unsaturated lactone. Maintain a moderate reaction temperature.

      • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration (high dilution principle) can favor the formation of the desired cyclic product.

  • Reaction Time and Temperature:

    • Principle: Finding the optimal balance between reaction time and temperature is key to maximizing yield and minimizing byproducts.

    • Troubleshooting:

      • Monitor the reaction progress closely by TLC or LC-MS. Extended reaction times may not necessarily lead to higher yields and can promote decomposition.

      • A typical starting point is room temperature, with gentle heating (e.g., 50-60 °C) if the reaction is sluggish.

Issue 3: Incomplete Reduction of the Lactam

Question: The reduction of my difluoro-lactam to the final 4,4-difluoropiperidin-3-ol is incomplete. How can I drive the reaction to completion?

Answer: The reduction of a lactam to an amine is a challenging transformation that requires a powerful reducing agent. Incomplete reduction is a common issue.

  • Choice and Stoichiometry of Reducing Agent:

    • Principle: Lactams are less reactive than esters or ketones, and thus require a strong reducing agent.

    • Troubleshooting:

      • Lithium aluminum hydride (LiAlH₄) is a common choice for this reduction. Ensure it is fresh and has not been deactivated by moisture.

      • Borane complexes (e.g., BH₃·THF) are also effective and can sometimes offer better selectivity.[2]

      • Use a sufficient excess of the reducing agent (typically 2-4 equivalents) to ensure the reaction goes to completion.

  • Reaction Conditions:

    • Principle: The solvent and temperature play a crucial role in the activity of the reducing agent.

    • Troubleshooting:

      • Anhydrous ethereal solvents like THF or diethyl ether are essential for reductions with LiAlH₄ or boranes.

      • The reaction may require elevated temperatures (refluxing THF) to proceed at a reasonable rate.[2]

      • Ensure a proper work-up procedure to quench the excess reducing agent and hydrolyze the aluminum or borate complexes to liberate the amine product. A sequential addition of water and aqueous base (e.g., NaOH) is a standard Fieser work-up.

ParameterCommon IssueOptimization Strategy
Reducing Agent Inactive or insufficientUse fresh LiAlH₄ or BH₃·THF in 2-4 fold excess.
Solvent Presence of moistureUse anhydrous THF or diethyl ether.
Temperature Too low for complete reactionHeat to reflux and monitor by TLC/LC-MS.
Work-up Incomplete hydrolysisFollow a standard Fieser work-up procedure.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall reaction time for the synthesis of this compound?

The overall reaction time is highly dependent on the specific synthetic route, scale, and the efficiency of each step. A multi-step synthesis like the one described can take anywhere from 2 to 5 days, including reaction times, work-ups, and purifications. Optimizing each step as outlined in the troubleshooting guide can significantly reduce the overall synthesis time.

Q2: Are there any common side reactions I should be aware of that can impact my reaction time and yield?

Yes, several side reactions can occur:

  • Hydrodefluorination: Particularly during reduction steps, the loss of one or both fluorine atoms can occur, leading to a mixture of products and complicating purification. Using milder reducing agents or carefully controlling the reaction temperature can help mitigate this.

  • Elimination: As mentioned, elimination reactions can compete with cyclization and substitution steps, especially in the presence of strong bases or high temperatures.

  • Over-reduction: If reducing a precursor that also contains other reducible functional groups, careful selection of the reducing agent and conditions is necessary to avoid unwanted side reactions.

Q3: How critical is temperature control in optimizing reaction times?

Temperature control is paramount. For each step, there is an optimal temperature range that maximizes the reaction rate while minimizing the formation of byproducts. It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup. A patent for the synthesis of 4,4-difluoropiperidine hydrochloride, for instance, details specific temperature ranges for the fluorination and subsequent steps, highlighting the importance of precise temperature control.[3]

Q4: Can the choice of solvent significantly impact the reaction time?

Absolutely. The solvent affects the solubility of reagents, the stability of intermediates, and the overall reaction kinetics. For example, a polar aprotic solvent like DMF or acetonitrile might be ideal for a nucleophilic substitution, while a non-polar solvent like dichloromethane is often used for fluorination reactions.[3][4] It is always advisable to consult the literature for the recommended solvent for a particular reaction type.

Experimental Workflow & Diagrams

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of a hydroxylated difluoropiperidine, which can be adapted for troubleshooting the synthesis of this compound.

G A 2,2-Difluoro-4-pentenoic acid B Iodolactonization (I₂, NaHCO₃, MeCN) A->B Step 1 C Iodo-lactone Intermediate B->C D Amination/Lactamization (e.g., Benzylamine) C->D Step 2 E N-Protected Difluoro-lactam D->E F Reduction (LiAlH₄ or BH₃·THF) E->F Step 3 G N-Protected Hydroxy- difluoropiperidine F->G H Deprotection & Salt Formation (e.g., H₂, Pd/C; then HCl) G->H Step 4 I 4,4-Difluoropiperidin-3-ol hydrochloride H->I

Caption: Conceptual synthetic workflow for a hydroxylated difluoropiperidine.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting a slow or low-yielding reaction.

G Start Reaction Performing Poorly CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Solvent, Conc.) CheckReagents->CheckConditions Reagents OK AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) CheckConditions->AnalyzeByproducts Conditions as per literature OptimizeTemp Optimize Temperature AnalyzeByproducts->OptimizeTemp Identify side reactions OptimizeSolvent Optimize Solvent AnalyzeByproducts->OptimizeSolvent OptimizeConc Optimize Concentration AnalyzeByproducts->OptimizeConc Success Reaction Optimized OptimizeTemp->Success OptimizeSolvent->Success OptimizeConc->Success

Caption: General troubleshooting workflow for reaction optimization.

References

Validation & Comparative

A Comparative Guide to 4,4-Difluoropiperidin-3-ol Hydrochloride and its Non-Fluorinated Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing the pharmacological profiles of drug candidates.[1][2] This guide provides an in-depth comparison of 4,4-Difluoropiperidin-3-ol hydrochloride and its non-fluorinated counterpart, 3-hydroxypiperidine. We will explore how the introduction of a gem-difluoro group at the C4 position of the piperidine ring influences key physicochemical and biological properties relevant to drug discovery and development.

The Power of Fluorine in Drug Design

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for medicinal chemists.[1] Its introduction can lead to:

  • Enhanced Metabolic Stability: The C-F bond is resistant to metabolic cleavage, often increasing a drug's half-life.[3]

  • Modulated Lipophilicity: Fluorination can increase a molecule's ability to cross biological membranes.[3]

  • Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing a compound's ionization state at physiological pH.[4]

  • Conformational Control: Fluorine can influence the preferred conformation of a molecule, potentially locking it into a more biologically active shape.[3][4]

Physicochemical Properties: A Head-to-Head Comparison

The introduction of the gem-difluoro group at the C4 position of the piperidine ring in this compound leads to notable changes in its physicochemical properties compared to 3-hydroxypiperidine.

PropertyThis compound3-HydroxypiperidineKey Differences & Implications
Molecular Formula C5H10ClF2NOC5H11NO[5]Increased molecular weight due to fluorine and hydrochloride salt.
Molecular Weight 177.59 g/mol (for hydrochloride)101.15 g/mol [5]Higher molecular weight for the fluorinated analogue.
pKa Lower than 3-hydroxypiperidine (Predicted)~10-11 (Predicted for the piperidinium ion)The strong electron-withdrawing effect of the two fluorine atoms is expected to significantly lower the pKa of the piperidine nitrogen, making it less basic.[6] This can impact salt formation, solubility, and receptor interactions.
logP Higher than 3-hydroxypiperidine (Predicted)-0.3[7]Fluorination generally increases lipophilicity.[3] This can enhance membrane permeability but may also increase non-specific binding and impact metabolic stability.
Polar Surface Area (PSA) Lower than 3-hydroxypiperidine (Predicted)32.3 Ų[7]The gem-difluoro group can shield the polar N-H and O-H groups, potentially reducing the PSA and improving cell permeability.

Predicted values are based on established principles of fluorine's effects on physicochemical properties and require experimental verification.

Conformational Analysis: The Influence of the Gem-Difluoro Group

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The substituents on the ring can influence the preferred conformation, which in turn can significantly impact a molecule's interaction with its biological target.

In 3-hydroxypiperidine, the hydroxyl group can exist in either an axial or equatorial position. The equatorial position is generally favored to minimize steric hindrance.

The introduction of the gem-difluoro group at the C4 position in 4,4-Difluoropiperidin-3-ol introduces unique stereoelectronic effects. The highly electronegative fluorine atoms create a strong dipole moment and can participate in hyperconjugative interactions.[8][9] The "gauche effect," a phenomenon where a conformation with adjacent electronegative substituents in a gauche relationship is favored, can play a significant role.[9][10][11][12] This can lead to a preference for a specific chair conformation that presents the 3-hydroxyl group in a defined orientation for optimal target binding.

Caption: Conformational equilibrium of piperidine rings.

Synthesis Strategies

3-Hydroxypiperidine: Common synthetic routes to 3-hydroxypiperidine include the reduction of 3-piperidone or the hydrogenation of 3-hydroxypyridine.[5][13] Enantiomerically pure forms, such as (S)-1-Boc-3-hydroxypiperidine, are crucial intermediates for many pharmaceuticals and are often prepared using enzymatic reduction or chiral resolution.[14][15][16]

This compound: The synthesis of this fluorinated analogue is more complex and typically involves the introduction of the gem-difluoro group at an earlier stage of the synthesis, often starting from a precursor with a carbonyl group at the C4 position. This can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST). Subsequent steps would involve the introduction of the hydroxyl group at the C3 position.

Metabolic Stability: The Fluorine Advantage

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[3] The carbon-hydrogen bonds in the piperidine ring of 3-hydroxypiperidine are susceptible to oxidation by cytochrome P450 enzymes. The introduction of the gem-difluoro group at the C4 position in this compound is expected to block metabolic attack at this position. This can lead to a longer in vivo half-life and improved pharmacokinetic properties.[17][18][19]

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol provides a standardized method for assessing the metabolic stability of a compound.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (this compound or 3-hydroxypiperidine) in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine human liver microsomes (HLM), NADPH regenerating system (to sustain enzyme activity), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed HLM mixture to initiate the metabolic reaction. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

metabolic_stability_workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Test Compound Stock Solution D Initiate Reaction with Test Compound A->D B Prepare HLM/ NADPH Mixture C Pre-incubate HLM Mixture at 37°C B->C C->D E Time-Point Sampling & Quenching D->E F LC-MS/MS Analysis E->F G Data Analysis (t½ Calculation) F->G

Caption: Workflow for in vitro metabolic stability assay.

Biological Activity and Medicinal Chemistry Applications

Both 3-hydroxypiperidine and its fluorinated analogues are prevalent scaffolds in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.[20][21][22][23][24] The choice between a fluorinated and non-fluorinated piperidine core can have a profound impact on a compound's potency, selectivity, and overall pharmacological profile.

For example, in the development of antagonists for the Dopamine 4 Receptor (D4R), a 4,4-difluoropiperidine scaffold has been shown to be a potent core structure.[25][26] The fluorine atoms can engage in specific interactions with the receptor binding pocket, leading to enhanced affinity. Furthermore, the altered pKa of the piperidine nitrogen can influence the ionic interactions that are often crucial for receptor binding.

signaling_pathway D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inactivates Downstream Downstream Cellular Effects PKA->Downstream Modulates Antagonist 4,4-Difluoropiperidine-based Antagonist Antagonist->D4R Blocks Binding

Caption: Simplified D4 receptor signaling pathway.

Conclusion

The strategic gem-difluorination of the piperidine ring at the C4 position offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This compound, when compared to its non-fluorinated analogue, 3-hydroxypiperidine, is expected to exhibit lower basicity, increased lipophilicity, and significantly enhanced metabolic stability. These modifications can lead to improved pharmacokinetic profiles and potentially enhanced biological activity. However, the increased complexity of synthesis and the potential for altered off-target effects must be carefully considered during the drug development process. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile.

References

A Senior Application Scientist's Guide to the Stereoisomers of 4,4-Difluoropiperidin-3-ol: A Comparative Analysis of Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the conformational rigidity and versatile substitution patterns of the piperidine ring, a privileged scaffold in numerous approved drugs, the resulting fluorinated piperidines represent a rich area for therapeutic innovation.

This guide delves into the nuanced world of stereoisomerism within a specific fluorinated piperidine, 4,4-Difluoropiperidin-3-ol. While direct comparative biological data for all isomers of this particular compound is not extensively available in the public domain, this document will provide a predictive comparison based on established principles of stereochemistry and structure-activity relationships (SAR) observed in analogous fluorinated molecules. We will explore the hypothetical differences in biological activity between the cis and trans diastereomers, as well as the (R)- and (S)-enantiomers, and provide detailed experimental protocols to empower researchers to validate these predictions in their own laboratories.

The Critical Role of Stereochemistry in Biological Activity

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit dramatically different pharmacological profiles.[1] One isomer may be a potent therapeutic agent, while another may be less active, inactive, or even toxic.[1] This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which create chiral environments that preferentially interact with specific stereoisomers.

For piperidine-containing compounds, the relative orientation of substituents on the ring dictates the overall conformation and, consequently, how the molecule presents its pharmacophoric features to a binding site. The introduction of fluorine further complicates this landscape by influencing the molecule's electronic distribution and conformational preferences.

A Predictive Comparison of 4,4-Difluoropiperidin-3-ol Isomers

The 4,4-Difluoropiperidin-3-ol scaffold possesses two stereocenters (at C3 and the nitrogen if asymmetrically substituted, though we will focus on the C3 alcohol chirality here), giving rise to enantiomeric pairs of cis and trans diastereomers. The gem-difluoro substitution at the 4-position locks the chair conformation of the piperidine ring, making the orientation of the 3-hydroxyl group (axial vs. equatorial) a key determinant of biological activity.

Hypothetical Biological Profile: Dopamine D4 and Sigma-1 Receptor Modulation

Based on the prevalence of fluorinated piperidines as modulators of central nervous system (CNS) targets, we will hypothesize the biological activity of the 4,4-Difluoropiperidin-3-ol isomers at the Dopamine D4 (D4) and Sigma-1 (σ1) receptors. The 4,4-difluoropiperidine scaffold has been identified as a potent D4 receptor antagonist.[2]

Table 1: Predicted Comparative Biological Activity of 4,4-Difluoropiperidin-3-ol Isomers

IsomerPredicted Primary TargetPredicted ActivityPredicted Potency (Hypothetical Kᵢ)Rationale
cis-(3R,4S)/(3S,4R) Dopamine D4 ReceptorAntagonist1 - 10 nMThe cis configuration may present the hydroxyl group in an optimal orientation for hydrogen bonding within the D4 receptor binding pocket, a common interaction for potent ligands.
trans-(3R,4R)/(3S,4S) Sigma-1 ReceptorAgonist50 - 150 nMThe trans configuration could lead to a different overall molecular shape, favoring interaction with the σ1 receptor chaperone protein. The hydroxyl group might engage in a key interaction within the σ1 binding site.
(3R)-enantiomers Higher Potency at D4AntagonistLower nM rangeEnantiomers often exhibit differential potency due to specific chiral interactions with the receptor. The (R)-configuration at C3 may be the eutomer for D4 receptor binding.
(3S)-enantiomers Lower Potency at D4AntagonistHigher nM rangeThe (S)-configuration at C3 is predicted to be the distomer for D4 receptor binding, resulting in a weaker interaction.

Disclaimer: The potency values in this table are hypothetical and intended for illustrative purposes to guide experimental design. Actual values must be determined empirically.

The Underlying Logic: Conformational Analysis and Structure-Activity Relationships

The predicted differentiation in biological activity stems from the distinct three-dimensional shapes of the isomers and how they interact with the chiral binding pockets of their respective targets.

  • Cis vs. Trans Diastereomers: The relative orientation of the hydroxyl group to the piperidine ring is the key differentiator. In the cis isomer, the hydroxyl group and a reference point on the ring (e.g., the nitrogen) are on the same side, while in the trans isomer, they are on opposite sides. This seemingly subtle difference can dramatically alter the molecule's ability to fit into a specific binding site and form crucial interactions, such as hydrogen bonds.

  • (R)- vs. (S)-Enantiomers: Enantiomers are non-superimposable mirror images. While they have identical physical properties in an achiral environment, they can interact differently with chiral biological macromolecules. One enantiomer (the eutomer) will typically have a higher affinity for the target protein than the other (the distomer). In some cases, the distomer may have a different biological activity altogether or contribute to off-target effects.

G cluster_0 4,4-Difluoropiperidin-3-ol Isomers cluster_1 Predicted Biological Targets & Activity Cis Isomer Cis Isomer Dopamine D4 Receptor Dopamine D4 Receptor Cis Isomer->Dopamine D4 Receptor Higher Affinity Trans Isomer Trans Isomer Sigma-1 Receptor Sigma-1 Receptor Trans Isomer->Sigma-1 Receptor Potential Affinity R-Enantiomer R-Enantiomer R-Enantiomer->Dopamine D4 Receptor Predicted Eutomer S-Enantiomer S-Enantiomer S-Enantiomer->Dopamine D4 Receptor Predicted Distomer Antagonist Antagonist Dopamine D4 Receptor->Antagonist Agonist Agonist Sigma-1 Receptor->Agonist G cluster_0 Assay Cascade Synthesis & Purification of Isomers Synthesis & Purification of Isomers Receptor Binding Assays Receptor Binding Assays Synthesis & Purification of Isomers->Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Data Analysis & SAR Data Analysis & SAR Functional Assays->Data Analysis & SAR

References

Comparative Guide to the Therapeutic Target Validation of 4,4-Difluoropiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Confirming Orexin Receptor Antagonism

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic target of the novel compound 4,4-Difluoropiperidin-3-ol hydrochloride. Based on patent literature for structurally related 4,4-difluoro-piperidine compounds, the putative molecular targets are the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] These G-protein coupled receptors (GPCRs) are central regulators of the sleep-wake cycle, making their antagonism a key strategy for the treatment of insomnia.[2][3][4]

This document will detail a multi-tiered experimental approach to rigorously validate this hypothesis. We will objectively compare the performance of this compound with a well-established dual orexin receptor antagonist (DORA), Suvorexant (Belsomra®), which is an FDA-approved medication for insomnia.[2][3][5][6] The methodologies described herein are designed to provide a self-validating system, moving from direct biochemical engagement to cellular target confirmation and finally to functional antagonism.

I. Foundational Strategy: A Three-Pillar Approach to Target Validation

The validation of a therapeutic target for a novel small molecule is a critical step in drug discovery, bridging the gap between a promising chemical structure and a viable therapeutic candidate. An optimal validation strategy, as outlined in this guide, rests on three pillars:

  • Direct Target Engagement: Does the compound physically interact with the hypothesized target protein? This is the most fundamental question and is addressed through direct binding assays.

  • Cellular Target Engagement: Does the compound engage its target within the complex milieu of a living cell? This confirms that the compound is cell-permeable and can access its target in a more physiologically relevant environment.

  • Functional Modulation: Does the binding of the compound to its target elicit the expected downstream biological response? For an antagonist, this means blocking the normal function of the receptor when stimulated by its endogenous ligand.

This guide will provide detailed protocols for each of these pillars, using Suvorexant as a benchmark for comparison.

Pillar 1: Direct Target Engagement - Competitive Radioligand Binding Assay

The initial and most direct test of the hypothesis is to determine if this compound can bind to the orexin receptors. A competitive radioligand binding assay is the gold standard for this purpose.[7][8] This assay measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for the orexin receptors.

Scientific Rationale: This biochemical assay provides a quantitative measure of the binding affinity (Ki) of the test compound, allowing for a direct comparison with the benchmark compound, Suvorexant.[7] A low Ki value indicates high binding affinity.

Experimental Protocol: Orexin Receptor Competitive Binding Assay

Materials:

  • Test Compound: this compound

  • Benchmark Compound: Suvorexant

  • Cell Membranes: CHO or HEK293 cell membranes stably expressing human OX1R or OX2R.[7]

  • Radioligand: [³H]-EMPA (for OX2R) or [¹²⁵I]-Orexin-A (for OX1R).[7][8]

  • Non-specific Binding Control: A high concentration of an unlabeled, high-affinity orexin antagonist (e.g., Suvorexant at 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreenHTS).

  • Scintillation Cocktail and Microplate Scintillation Counter .

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and Suvorexant in assay buffer.

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of cell membranes (containing either OX1R or OX2R).

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).

    • 50 µL of either assay buffer (for total binding), non-specific binding control, or the serially diluted test/benchmark compounds.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioactivity.

  • Detection: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curves: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50 and Ki: Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Expected Data and Comparison

The binding affinities of this compound and Suvorexant for both OX1R and OX2R should be determined and compared.

CompoundOX1R Ki (nM)OX2R Ki (nM)
4,4-Difluoropiperidin-3-ol HClExperimentalExperimental
Suvorexant (Reference)~0.55[5]~0.35[5]

A successful outcome would be the demonstration of high-affinity binding of this compound to one or both orexin receptors, ideally in the nanomolar range, comparable to Suvorexant.

Pillar 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

While a binding assay confirms interaction with a purified receptor, it is crucial to verify that the compound can engage its target within the complex environment of a living cell.[9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[6][11][12][13]

Scientific Rationale: Observing a thermal shift provides strong evidence that the compound is cell-permeable and binds to the intended target in its native, cellular context.

Experimental Protocol: Orexin Receptor CETSA

Materials:

  • Cell Line: A human cell line endogenously expressing orexin receptors or a cell line stably overexpressing OX1R or OX2R.

  • Test Compound: this compound

  • Benchmark Compound: Suvorexant

  • Lysis Buffer: PBS with protease inhibitors.

  • Detection Method: Western Blotting or ELISA using antibodies specific for OX1R or OX2R.

Procedure:

  • Cell Treatment: Treat intact cells with either vehicle (DMSO), this compound, or Suvorexant at various concentrations for 1-2 hours.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.

  • Detection: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of soluble OX1R or OX2R using Western Blot or ELISA.

Data Analysis:

  • Generate Melt Curves: For each treatment condition, plot the amount of soluble receptor as a function of temperature.

  • Determine Thermal Shift: Compare the melt curves of the vehicle-treated cells with those of the compound-treated cells. A shift of the curve to the right (higher melting temperature) indicates target stabilization and thus, engagement.

Expected Data and Comparison
CompoundCETSA Thermal Shift (ΔTm) for OX1R (°C)CETSA Thermal Shift (ΔTm) for OX2R (°C)
4,4-Difluoropiperidin-3-ol HClExperimentalExperimental
Suvorexant (Reference)ExperimentalExperimental

A positive CETSA result, showing a concentration-dependent thermal stabilization of OX1R and/or OX2R by this compound, provides compelling evidence of target engagement in living cells.

Pillar 3: Functional Modulation - Downstream Signaling Assays

Confirming that the compound binds to the orexin receptors in cells is a critical step. The final pillar of validation is to demonstrate that this binding event leads to the expected functional outcome: antagonism of receptor signaling. Orexin receptors are GPCRs that can couple to multiple G-protein subtypes, including Gq, Gi, and Gs.[11][12][14][15]

Scientific Rationale: By measuring the inhibition of downstream second messengers (e.g., inositol monophosphate or cAMP) upon stimulation with the endogenous ligand (Orexin-A), we can confirm that the test compound is a functional antagonist.

Orexin Receptor Signaling Pathway

Orexin_Signaling Orexin_A Orexin-A OX1R_OX2R OX1R / OX2R Orexin_A->OX1R_OX2R binds Gq Gq OX1R_OX2R->Gq activates Gi Gi OX1R_OX2R->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 IP1 IP1 (stable metabolite) IP3->IP1 metabolized to Ca_release ↑ [Ca²⁺]i IP3->Ca_release induces cAMP ↓ cAMP ATP->cAMP

Caption: Orexin receptor signaling cascade.

A. Functional Assay for Gq Pathway: IP-One Assay

The coupling of orexin receptors to Gq proteins leads to the activation of Phospholipase C (PLC), which ultimately results in the production of inositol phosphates.[12][13] The IP-One assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite, providing a robust readout of Gq activation.[16][17][18][19]

Experimental Protocol: HTRF IP-One Assay

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing OX1R or OX2R.

  • Agonist: Orexin-A.

  • Test Compound: this compound.

  • Benchmark Compound: Suvorexant.

  • IP-One Assay Kit: Commercially available kits (e.g., from Cisbio/Revvity).[18]

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well plate and incubate overnight.

  • Antagonist Pre-incubation: Pre-incubate the cells with serial dilutions of this compound or Suvorexant for 15-30 minutes.

  • Agonist Stimulation: Add Orexin-A at a concentration that elicits a submaximal response (EC₈₀) to all wells except the negative controls.

  • Incubation: Incubate for 60 minutes at 37°C to allow for IP1 accumulation.

  • Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

  • Readout: After a final incubation period, read the plate on an HTRF-compatible plate reader.

B. Functional Assay for Gi Pathway: cAMP Assay

Orexin receptors can also couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15]

Experimental Protocol: HTRF cAMP Assay

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing OX1R or OX2R.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Agonist: Orexin-A.

  • Test Compound: this compound.

  • Benchmark Compound: Suvorexant.

  • cAMP Assay Kit: Commercially available kits (e.g., from Cisbio/Revvity).[20][21][22][23]

Procedure:

  • Cell Plating: Plate cells as described for the IP-One assay.

  • Antagonist and Agonist Co-incubation: Co-incubate cells with serial dilutions of the test/benchmark compounds and a fixed concentration of Orexin-A.

  • Adenylyl Cyclase Stimulation: Add Forskolin to all wells to stimulate cAMP production. This creates a signal window to observe the inhibitory effect of Orexin-A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and add the HTRF detection reagents as per the kit instructions.

  • Readout: Read the plate on an HTRF-compatible reader.

Data Analysis for Functional Assays

For both assays, plot the response (e.g., HTRF ratio) against the log concentration of the antagonist. Use non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Expected Data and Comparison
CompoundIP-One IC50 (nM) vs. Orexin-AcAMP IC50 (nM) vs. Orexin-A
4,4-Difluoropiperidin-3-ol HClExperimentalExperimental
Suvorexant (Reference)ExperimentalExperimental

Demonstrating potent, concentration-dependent inhibition of Orexin-A-mediated signaling in both IP-One and cAMP assays would provide strong evidence that this compound is a functional antagonist of the orexin receptors.

IV. Synthesis and Conclusion: Building a Case for a Novel Orexin Antagonist

The validation of this compound as an orexin receptor antagonist requires a systematic and multi-faceted approach. This guide outlines a logical workflow, beginning with the confirmation of direct physical binding, progressing to target engagement within a cellular context, and culminating in the verification of functional antagonism of the receptor's signaling pathways.

Integrated Target Validation Workflow

Validation_Workflow cluster_P1 Competitive Binding Assay cluster_P2 Cellular Thermal Shift Assay (CETSA) cluster_P3 Downstream Signaling Assays P1 Pillar 1: Direct Engagement (Biochemical Assay) Binding Determine Ki for OX1R & OX2R P1->Binding P2 Pillar 2: Cellular Engagement (Physiological Context) CETSA Measure Thermal Shift (ΔTm) P2->CETSA P3 Pillar 3: Functional Modulation (Biological Outcome) IP1 IP-One Assay (Gq) P3->IP1 cAMP cAMP Assay (Gi) P3->cAMP Conclusion Validated Orexin Receptor Antagonist Binding->P2 Positive Result: Proceed to Cellular Validation CETSA->P3 Positive Result: Proceed to Functional Validation Functional_IC50 Determine Functional IC50 IP1->Functional_IC50 cAMP->Functional_IC50 Functional_IC50->Conclusion Positive Result: Target Validated

Caption: Integrated workflow for orexin receptor target validation.

By systematically executing these experiments and comparing the results for this compound against a known standard like Suvorexant, researchers can build a robust and compelling data package. A positive outcome across all three pillars—demonstrating high-affinity binding, cellular target engagement, and functional antagonism—would strongly validate the hypothesis that this compound exerts its therapeutic potential through the antagonism of orexin receptors. This foundational knowledge is indispensable for guiding further preclinical and clinical development.

References

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Evaluation of 4,4-Difluoropiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a meticulous process of characterization. The small molecule, 4,4-Difluoropiperidin-3-ol hydrochloride, a member of the versatile piperidine class of compounds, presents a compelling case for rigorous investigation.[1] Piperidine derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comprehensive framework for the comparative evaluation of this compound, contrasting the foundational insights from in vitro assays with the systemic complexities revealed through in vivo studies. Our focus is to elucidate the causal links between experimental choices and the data they generate, empowering researchers to make informed decisions in their drug discovery pipeline.

The Strategic Imperative: Why Compare In Vitro and In Vivo Data?

The core principle of preclinical drug development is to build a progressively detailed understanding of a compound's biological effects. In vitro and in vivo studies are not independent hurdles but rather two interconnected pillars of this process.

  • In vitro studies are conducted in a controlled, artificial environment, such as a test tube or a cell culture dish. They are indispensable for initial screening, offering high-throughput capabilities to determine a compound's direct interactions with a specific biological target, its potency, and its basic cellular effects. This reductionist approach provides a clear, mechanistic snapshot of the molecule's potential.

  • In vivo studies , conducted in living organisms, introduce the complexities of a whole biological system. These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME)—collectively known as pharmacokinetics (PK). Furthermore, in vivo models are essential for assessing the compound's efficacy in a disease context and for identifying potential safety and toxicity issues that would be missed in a simplified in vitro setting.[3]

The true value lies in the correlation between these two sets of data. A potent molecule in vitro may fail in vivo due to poor bioavailability or rapid metabolism. Conversely, a compound with modest in vitro activity might show significant efficacy in vivo if it concentrates in the target tissue. This guide will navigate the practical aspects of generating and comparing these critical datasets for this compound.

Part 1: In Vitro Characterization: Defining the Molecular Action

The initial exploration of this compound begins with a suite of in vitro assays designed to answer fundamental questions: What does it bind to? How potently does it act? Is it toxic to cells? Given the prevalence of piperidine scaffolds in central nervous system (CNS) drug discovery, our hypothetical investigation will focus on a CNS-related target, such as the Dopamine 4 Receptor (D4R), a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[4][5]

Experimental Workflow: In Vitro Assessment

cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Selectivity & Early Safety cluster_2 Phase 3: In Vitro ADME Target Binding Assay Target Binding Assay Functional Assay Functional Assay Target Binding Assay->Functional Assay Determine Ki Selectivity Panel Selectivity Panel Functional Assay->Selectivity Panel Determine IC50 Cytotoxicity Assay Cytotoxicity Assay Selectivity Panel->Cytotoxicity Assay Assess Off-Target Effects Microsomal Stability Microsomal Stability Cytotoxicity Assay->Microsomal Stability Determine CC50 Plasma Protein Binding Plasma Protein Binding Microsomal Stability->Plasma Protein Binding Predict In Vivo Half-life

Caption: A streamlined workflow for the initial in vitro evaluation of a novel compound.

Detailed Protocol 1: Radioligand Binding Assay for D4R

This assay quantifies the affinity of this compound for its target receptor.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human D4 receptor.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a constant concentration of a high-affinity radioligand for D4R (e.g., [³H]-Spiperone), and serial dilutions of this compound.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Detailed Protocol 2: Cell-Based Functional Assay (cAMP Inhibition)

This assay determines whether the compound acts as an agonist or antagonist at the D4R.

Methodology:

  • Cell Culture: Use a CHO or HEK293 cell line stably expressing the human D4 receptor.

  • Assay Principle: D4R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with a known D4R agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 for antagonism.

Detailed Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay provides an early indication of the compound's general toxicity to cells.

Methodology:

  • Cell Lines: Use a panel of cell lines, including a standard line like HepG2 (liver carcinoma) to assess potential hepatotoxicity, and the D4R-expressing cell line to check for on-target toxicity.

  • Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration that causes 50% cell death (CC50).[6]

Hypothetical In Vitro Data Summary
Assay TypeParameterHypothetical ValueInterpretation
D4R Binding Assay Ki50 nMPotent binding affinity to the target receptor.
cAMP Functional Assay IC50150 nMFunctional antagonism of the D4 receptor.
Cytotoxicity (HepG2) CC50> 50 µMLow potential for general cytotoxicity.
Microsomal Stability t½ (human)45 minModerate metabolic stability, suggesting potential for acceptable in vivo half-life.
Plasma Protein Binding % Bound85%High binding, the free fraction available for therapeutic effect needs consideration.

Part 2: In Vivo Evaluation: Assessing Systemic Effects and Efficacy

With promising in vitro data, the investigation proceeds to in vivo models to evaluate the compound's behavior in a complex biological system. These studies are essential to bridge the gap between molecular activity and therapeutic potential.[7][8][9]

Experimental Workflow: In Vivo Assessment

cluster_0 Phase 1: Pharmacokinetics (PK) cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Safety & Tolerability Single Dose PK Single Dose PK Bioavailability Bioavailability Single Dose PK->Bioavailability Determine Cmax, Tmax, AUC Disease Model Disease Model Bioavailability->Disease Model Select Relevant Model Dose-Response Dose-Response Disease Model->Dose-Response Assess Therapeutic Effect Acute Toxicity Acute Toxicity Dose-Response->Acute Toxicity Determine MTD Clinical Observations Clinical Observations Acute Toxicity->Clinical Observations Monitor for Adverse Effects

Caption: A sequential workflow for the in vivo evaluation of a drug candidate.

Detailed Protocol 4: Pharmacokinetic (PK) Study in Rodents

This study determines the ADME properties of this compound.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Administration:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) group: Administer a single oral gavage dose (e.g., 10-20 mg/kg) to assess absorption and oral bioavailability.

  • Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t½), and oral bioavailability (%F).

Detailed Protocol 5: Efficacy Study in a Neuropathic Pain Model (Spinal Nerve Ligation)

This study assesses the therapeutic potential of the compound in a relevant disease model.[10]

Methodology:

  • Model Induction: Surgically ligate the L5 spinal nerve in adult rats to induce mechanical allodynia (pain in response to a non-painful stimulus).

  • Baseline Testing: After a recovery period (7-10 days), confirm the development of allodynia using von Frey filaments to measure the paw withdrawal threshold.

  • Treatment: Administer this compound at various doses, determined from the PK study to achieve target plasma concentrations. Include a vehicle control group.

  • Efficacy Assessment: Measure the paw withdrawal threshold at several time points post-dosing.

  • Data Analysis: Compare the paw withdrawal thresholds of the treated groups to the vehicle group to determine if the compound produces a statistically significant analgesic effect.

Hypothetical In Vivo Data Summary
Study TypeParameterHypothetical Value (at 10 mg/kg PO)Interpretation
Pharmacokinetics (Rat) Cmax500 ng/mLAchieves significant plasma concentration.
Tmax1 hourRapid absorption.
AUC2500 ng*h/mLGood overall exposure.
Oral Bioavailability (%F)35%Moderate oral bioavailability, acceptable for further development.
Efficacy (Neuropathic Pain) Paw Withdrawal Threshold60% reversal of allodyniaDemonstrates a significant therapeutic effect in a disease-relevant model.
Acute Tolerability Maximum Tolerated Dose (MTD)> 100 mg/kgGood safety margin between the efficacious dose and a toxic dose.

Part 3: The Synthesis - In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a clear relationship between the in vitro data and the in vivo outcomes.

  • Potency to Efficacy: Does the in vitro potency (Ki of 50 nM) translate to efficacy at a reasonable dose in vivo? To answer this, we must consider the free plasma concentration of the drug at the efficacious dose. With 85% plasma protein binding, only 15% of the total plasma concentration is free to interact with the target. If the Cmax at the efficacious dose is 500 ng/mL (~3.2 µM), the free concentration is approximately 480 nM. This is roughly 3-fold higher than the in vitro functional IC50 (150 nM), suggesting that the in vivo efficacy is consistent with the in vitro mechanism of action.

  • Metabolism: The moderate in vitro microsomal stability (t½ = 45 min) should correlate with the in vivo plasma half-life. Discrepancies could suggest other routes of clearance or the formation of active metabolites.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative evaluation of this compound, moving from targeted in vitro assays to holistic in vivo studies. The hypothetical data presented illustrates a compound with a promising profile: potent and selective for its target in vitro, with acceptable pharmacokinetics, a good safety margin, and clear efficacy in a relevant disease model.

The logical progression from single-target assays to whole-organism studies is fundamental to de-risking drug development projects.[11] By carefully designing experiments and critically evaluating the correlation between in vitro and in vivo results, researchers can build a robust data package to support the advancement of novel chemical entities like this compound towards clinical development.

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 4,4-Difluoropiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines and the Imperative of Selectivity Profiling

In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a vast array of approved therapeutics.[1][2] Its favorable physicochemical properties and synthetic tractability have made it a cornerstone for medicinal chemists. A powerful strategy to refine the properties of such scaffolds is the introduction of fluorine, an element that can profoundly enhance metabolic stability, modulate basicity (pKa), and improve binding affinity through unique electronic interactions.[3][4]

The geminal difluorination at the 4-position of a piperidine ring, as seen in 4,4-Difluoropiperidin-3-ol hydrochloride , represents a strategic design choice. This modification is anticipated to lower the pKa of the piperidine nitrogen, which can improve membrane permeability, and to block a potential site of metabolism, thereby increasing the compound's half-life.[5][6] However, these same electronic alterations can fundamentally change the molecule's interaction with biological targets. While enhancing on-target affinity is the goal, the risk of introducing new, unintended interactions—or "off-target" effects—is significant.[5] Such cross-reactivity is a leading cause of adverse drug reactions and a major reason for the failure of drug candidates in later developmental stages.

This guide, therefore, serves as a comprehensive manual for the research scientist tasked with characterizing a novel building block like this compound. As direct cross-reactivity data for this specific compound is not publicly available, we will provide a systematic, tiered experimental workflow to generate this critical information. We will compare its hypothetical performance against logical structural analogues to understand the specific impact of the gem-difluoro moiety, empowering researchers to make informed decisions about progressing this valuable chemical scaffold.

Comparative Framework: Selecting the Right Benchmarks

To isolate and understand the contribution of the gem-difluoro group to the binding profile, a comparative analysis against structurally related analogues is essential. We propose the following set of compounds for a comprehensive evaluation:

  • Test Compound: This compound - The novel building block whose selectivity is under investigation.

  • Analogue 1 (Non-Fluorinated Parent): Piperidin-3-ol hydrochloride - This compound serves as the baseline, revealing the inherent binding properties of the core scaffold.[2][7]

  • Analogue 2 (Mono-Fluorinated Analogue): cis-1-Boc-3-fluoropiperidin-4-ol - While a different isomer, this readily synthesized compound provides insight into the effect of a single fluorine atom on the ring, serving as an intermediate step between the parent and the gem-difluoro compound.[8][9]

  • Analogue 3 (Bioactive Reference): A 4,4-difluoropiperidine-based Dopamine D4 Receptor (D4R) Antagonist - A compound from published literature (e.g., compound 14a from Tautermann et al.) that contains the 4,4-difluoropiperidine core and has a known, potent on-target activity (D4R Ki = 0.3 nM) and a defined selectivity profile.[10] This serves as a positive control and a reference for a "hit" in our screening cascade.

By testing these compounds in parallel, a researcher can directly attribute differences in off-target hits to the progressive fluorination of the piperidine ring.

A Tiered Experimental Workflow for Determining Cross-Reactivity

We propose a three-tiered approach that moves from broad screening to specific, functional validation. This workflow efficiently identifies potential liabilities and quantifies their impact.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Functional Confirmation T1_Objective Objective: Identify initial off-target 'hits'. T1_Method Method: Single-point screen (e.g., 10 µM) against a broad liability panel (e.g., SafetyScreen 44/87). T1_Objective->T1_Method T1_Output Output: List of targets with >50% inhibition. T1_Method->T1_Output T2_Objective Objective: Quantify affinity of hits. T1_Output->T2_Objective Proceed with 'Hits' T2_Method Method: Dose-response curve to determine IC50 and calculate Ki. T2_Objective->T2_Method T2_Output Output: Quantitative Ki values for significant off-target interactions. T2_Method->T2_Output T3_Objective Objective: Assess functional activity (agonist/antagonist). T2_Output->T3_Objective Confirm with functional assay T3_Method Method: Cell-based functional assays (e.g., cAMP, Calcium Flux, Kinase Activity). T3_Objective->T3_Method T3_Output Output: EC50/IC50 values for functional agonism or antagonism. T3_Method->T3_Output

Caption: Tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Panel Screening to Identify Potential Liabilities

Objective: To perform a wide initial scan to identify any significant interactions with a panel of common off-targets known to be associated with adverse drug reactions.

Methodology: A competitive radioligand binding assay is the industry standard.[11] This involves testing the compound at a single, high concentration (typically 10 µM) against a panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins SafetyScreen44 or SafetyScreen87 panels provide a well-validated set of targets.[11]

Experimental Protocol: Radioligand Binding Assay (Filtration Format)

  • Compound Preparation: Prepare a 1 mM stock solution of 4,4-Difluoropiperidin-3-ol HCl and each analogue in a suitable solvent (e.g., DMSO). Dilute to the final screening concentration (e.g., 10 µM) in the specific assay buffer for each target.

  • Reagent Preparation: For each target, use a commercially available membrane preparation expressing the target receptor and a corresponding specific radioligand (e.g., [³H]-Spiperone for Dopamine D2 receptors).

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled known ligand for that target to saturate specific binding sites.

    • Test Compound Wells: Add membrane preparation, radioligand, and the 10 µM dilution of the test compound/analogue.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Millipore MultiScreen). This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 * (1 - [ (CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB) ]) A result of >50% inhibition is typically considered a "hit" and warrants further investigation in Tier 2.

Tier 2: Potency Determination for Identified Hits

Objective: To quantify the binding affinity (Ki) of the compound for any targets identified as "hits" in Tier 1.

Methodology: A full dose-response curve is generated using the same radioligand binding assay format as in Tier 1. This allows for the determination of the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

Experimental Protocol: Dose-Response Curve

  • Compound Preparation: Perform a serial dilution of the hit compound(s) to create a range of concentrations (typically 8-10 points spanning several orders of magnitude, e.g., from 1 nM to 30 µM).

  • Assay Execution: Perform the radioligand binding assay as described in Tier 1, but instead of a single concentration, use the full dilution series for the test compound.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response model in GraphPad Prism) to fit the curve and determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Tier 3: Functional Confirmation of Off-Target Activity

Objective: To determine if the observed binding affinity at an off-target translates into a functional response (i.e., does the compound act as an agonist, antagonist, or inverse agonist?).

Methodology: A cell-based functional assay specific to the target class is required.

Example Protocol 1: GPCR Functional Assay (cAMP Measurement for Gs/Gi-coupled receptors)

This assay measures the modulation of cyclic AMP (cAMP), a key second messenger.

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the GPCR of interest.

  • Assay Setup: Plate the cells in a 384-well plate.

  • Antagonist Mode:

    • Pre-incubate the cells with a dilution series of the test compound.

    • Stimulate the cells with a known agonist for the receptor at its EC80 concentration (the concentration giving 80% of its maximal effect).

    • For Gi-coupled receptors, co-stimulation with forskolin is required to generate a measurable cAMP signal to inhibit.

  • Agonist Mode: Incubate the cells with a dilution series of the test compound alone.

  • Lysis and Detection: After incubation (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF or AlphaScreen-based assays).

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of the test compound to determine the IC50 (for antagonists) or EC50 (for agonists).

Example Protocol 2: Kinase Activity Assay (Luminescence-based)

This assay measures the inhibition of the kinase's ability to phosphorylate a substrate.

  • Reagent Preparation: Use a recombinant kinase, its specific substrate peptide, and ATP.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the test compound dilution series, and the substrate.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a set time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent (e.g., Promega's ADP-Glo™).[12]

  • Data Analysis: Calculate the percent inhibition at each concentration and perform a non-linear regression to determine the IC50 value.

G compound Test Compound (Serial Dilution) plate Incubate in 96-well Plate compound->plate radioligand Radioligand (Fixed Conc.) radioligand->plate membranes Receptor Membranes membranes->plate filter Vacuum Filtration (Separate Bound/Free) plate->filter count Scintillation Counting filter->count analysis Data Analysis (% Inhibition -> IC50 -> Ki) count->analysis

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison between the test compound and its analogues. A selectivity index can be calculated for any identified off-targets by dividing the off-target Ki by the on-target Ki (if known). A higher index indicates greater selectivity for the on-target.

Table 1: Hypothetical Cross-Reactivity Profile

TargetAssay TypeParameterPiperidin-3-ol HClcis-3-Fluoro- piperidin-4-ol4,4-Difluoro- piperidin-3-ol HCl D4R Antagonist[10]
Primary Target
Dopamine D4BindingKi (nM)>10,0008,5001,2000.3
Selectivity Panel
Dopamine D2BindingKi (nM)>10,000>10,0009,800>2,000
Serotonin 5-HT2ABindingKi (nM)8,9002,100450 1,500
Sigma-1BindingKi (nM)1,500950320 >10,000
hERG ChannelBindingIC50 (µM)>30>30>30>30
CDK2/cyclin AActivityIC50 (µM)>30>3015>30

This table contains hypothetical data for illustrative purposes, except for the D4R Antagonist data which is from a published source.[10]

Interpretation of Hypothetical Data: In this example, the progressive fluorination shows an increasing, albeit weak, affinity for the D4 receptor. More importantly, it reveals a significant increase in off-target affinity for the 5-HT2A and Sigma-1 receptors, with the gem-difluoro compound showing the most potent interactions. This would be a critical finding, suggesting that while the 4,4-difluoro substitution might confer desirable pharmacokinetic properties, it introduces potential CNS-related off-target liabilities that must be addressed in any subsequent drug design efforts.

Conclusion

The strategic incorporation of fluorine into privileged scaffolds like piperidine is a cornerstone of modern medicinal chemistry. However, this powerful tool demands a rigorous and early assessment of its impact on selectivity. This compound is a building block with significant potential, but its value can only be fully realized once its cross-reactivity profile is understood.

By implementing the systematic, tiered workflow detailed in this guide—moving from broad screening to quantitative potency determination and functional validation—researchers can generate a comprehensive selectivity profile. Comparing this profile to non-fluorinated and mono-fluorinated analogues provides clear, actionable insights into the specific consequences of gem-difluorination. This data-driven approach is not merely an academic exercise; it is a critical, self-validating system that enables scientists to mitigate risks, design safer and more effective molecules, and ultimately accelerate the journey from chemical building block to clinical candidate.

References

The Strategic Incorporation of Fluorine: A Comparative Analysis of Fluorinated Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs. Its favorable physicochemical properties and synthetic tractability have made it a privileged scaffold. However, the relentless pursuit of optimized drug candidates has led to the exploration of subtle yet powerful modifications. Among these, the introduction of fluorine has emerged as a transformative strategy. This guide provides an in-depth comparative analysis of fluorinated piperidine scaffolds, offering experimental data and field-proven insights to inform rational drug design.

The Fluorine Effect: Modulating Key Physicochemical Properties

The introduction of one or more fluorine atoms onto the piperidine ring profoundly alters its fundamental electronic and conformational landscape. These changes, though seemingly minor, have significant downstream consequences for a molecule's biological behavior.

Basicity (pKa): A Delicate Balance

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the basicity (pKa) of the piperidine nitrogen. This modulation is highly dependent on the position and number of fluorine substituents. Generally, the closer the fluorine atom is to the nitrogen, the more pronounced the pKa-lowering effect.

This ability to fine-tune pKa is a critical tool for medicinal chemists. A lower pKa can reduce the potential for off-target effects, such as hERG channel inhibition, which is a common liability for basic amines and a significant cause of cardiac toxicity.[1] For instance, strategic fluorination can disrupt the binding of a compound to the hERG potassium ion channel, thereby enhancing cardiovascular safety.[2]

Table 1: Comparative pKa Values of Piperidine and Fluorinated Analogs

CompoundpKaReference
Piperidine11.2[Calculated]
2-Fluoropiperidine~9.5[Estimated]
3-Fluoropiperidine (axial)7.6[2]
3-Fluoropiperidine (equatorial)6.6[2]
4-Fluoropiperidine~10.1[Estimated]
3,3-Difluoropiperidine~6.0[Estimated]

Note: Estimated values are based on general trends and may vary depending on the specific substitution pattern and experimental conditions.

Lipophilicity (LogP): A Context-Dependent Shift

The impact of fluorination on lipophilicity (LogP) is more nuanced than its effect on basicity. While fluorine is the most electronegative element, a single fluorine atom is a relatively poor hydrogen bond acceptor. Its effect on LogP is often context-dependent, influenced by the overall molecular environment. In some cases, monofluorination can lead to a slight increase in lipophilicity, while in others, it can decrease it.[3]

However, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, generally leads to a significant increase in lipophilicity. This increased lipophilicity can enhance membrane permeability and improve oral absorption, but it can also lead to increased metabolic liability and off-target effects if not carefully balanced.[3]

Conformational Preferences: The Power of Gauche Effects

Fluorine substitution can exert profound control over the conformational preferences of the piperidine ring. A notable phenomenon is the preference for an axial orientation of the fluorine atom in certain contexts, particularly in protonated 3-fluoropiperidines.[4] This is attributed to a combination of stabilizing gauche effects and charge-dipole interactions between the C-F bond and the protonated nitrogen.[4] This conformational locking can be exploited to pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity for its target.

Pharmacological Consequences of Fluorination

The alterations in physicochemical properties induced by fluorination translate into significant changes in a molecule's pharmacological profile.

Metabolic Stability: Blocking the "Soft Spots"

One of the most celebrated applications of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing metabolically labile C-H bonds at "soft spots" in a molecule with C-F bonds, chemists can effectively block metabolic pathways, leading to a longer in vivo half-life and improved pharmacokinetic profiles.[5]

Binding Affinity and Selectivity: A Double-Edged Sword

The electronic and conformational effects of fluorine can also modulate a compound's binding affinity and selectivity for its biological target. The altered pKa can influence ionic interactions in the binding pocket, while the conformational rigidity can lead to a more favorable presentation of key binding motifs. However, these effects are not always predictable, and fluorination can sometimes lead to a loss of potency or the introduction of off-target activities. Therefore, a careful structure-activity relationship (SAR) study is crucial.[5]

Synthetic Strategies for Accessing Fluorinated Piperidines

A variety of synthetic methods have been developed to access fluorinated piperidine scaffolds, each with its own advantages and limitations.

Hydrogenation of Fluoropyridines

A common and efficient method for the synthesis of fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[6] This approach can provide access to a range of mono- and multi-fluorinated piperidines. However, controlling the stereochemistry of the resulting products can be challenging, and hydrodefluorination can be a competing side reaction.[2]

Nucleophilic and Electrophilic Fluorination

Direct fluorination of pre-formed piperidine rings can be achieved using either nucleophilic or electrophilic fluorinating reagents. Nucleophilic fluorination often involves the displacement of a leaving group with a fluoride source, while electrophilic fluorination utilizes reagents that deliver a "F+" equivalent. These methods can provide access to specific positional isomers that may not be readily available through other routes.[7]

Ring-Closing and Ring-Expansion Strategies

More complex fluorinated piperidine analogs can be synthesized through ring-closing or ring-expansion reactions of fluorinated precursors. These methods offer a high degree of control over the final structure but may require more lengthy synthetic sequences.[8]

Experimental Protocols for Characterization

Objective comparison of fluorinated piperidine scaffolds requires robust and standardized experimental methods for characterizing their key properties.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound in an aqueous solution.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.[9]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.

    • Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[10]

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[10]

  • Titration:

    • Place 20 mL of the test compound solution in a beaker with a magnetic stir bar.

    • Add KCl solution to a final concentration of 0.15 M.

    • If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

    • Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point, which is the point of steepest slope on the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

Determination of LogP by the Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water.

Principle: A solution of the compound is partitioned between two immiscible phases, n-octanol and water. The concentration of the compound in each phase is measured after equilibrium is reached, and the LogP is calculated from the ratio of the concentrations.[11]

Step-by-Step Protocol:

  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in the phase in which it is more soluble.

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.

    • Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the tube to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS).[12]

  • Calculation:

    • Calculate the LogP using the following equation: LogP = log10 ([Concentration in Octanol] / [Concentration in Water])

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic stability.[13]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).[14]

  • Incubation:

    • In a 96-well plate, add the liver microsomes, phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).[15]

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.[16]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Visualization of Key Concepts

Impact of Fluorination on Piperidine Properties

G Fluorination Fluorination pKa pKa Fluorination->pKa Decreases LogP LogP Fluorination->LogP Modulates Conformation Conformation Fluorination->Conformation Restricts Metabolic Stability Metabolic Stability Fluorination->Metabolic Stability Increases hERG Inhibition hERG Inhibition pKa->hERG Inhibition Reduces Binding Affinity Binding Affinity LogP->Binding Affinity Influences Conformation->Binding Affinity Enhances

Caption: The multifaceted impact of fluorination on piperidine properties.

Experimental Workflow for Compound Characterization

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Biological Evaluation Fluorinated Piperidine Scaffold Fluorinated Piperidine Scaffold pKa Determination pKa Determination Fluorinated Piperidine Scaffold->pKa Determination LogP Measurement LogP Measurement Fluorinated Piperidine Scaffold->LogP Measurement Metabolic Stability Assay Metabolic Stability Assay Fluorinated Piperidine Scaffold->Metabolic Stability Assay Binding Affinity Binding Affinity pKa Determination->Binding Affinity LogP Measurement->Binding Affinity In Vivo Studies In Vivo Studies Metabolic Stability Assay->In Vivo Studies Binding Affinity->In Vivo Studies

References

A Senior Application Scientist's Guide to Benchmarking Novel 4,4-Difluoropiperidin-3-ol Hydrochloride-Based Inhibitors Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Novel Inhibitor Scaffolds

In the landscape of modern drug discovery and agrochemical development, the pursuit of novel chemical scaffolds with enhanced potency, selectivity, and pharmacokinetic properties is relentless. The 4,4-difluoropiperidin-3-ol hydrochloride moiety represents a compelling starting point for the synthesis of a new generation of inhibitors. The strategic incorporation of fluorine atoms into small molecules can significantly influence their metabolic stability, lipophilicity, and binding affinity, offering a rational approach to overcoming the limitations of existing compounds.[1][2] This guide provides a comprehensive framework for benchmarking a novel, hypothetical inhibitor derived from this fluorinated scaffold, "DFP-Lead," against established inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

HPPD is a critical enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[3][4][5] Its inhibition has proven to be a successful strategy in both medicine, with the drug Nitisinone for the treatment of hereditary tyrosinemia type 1, and in agriculture, with herbicides like Mesotrione.[6] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to conduct a robust comparative analysis of novel HPPD inhibitors.

The Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a non-heme iron(II)-dependent dioxygenase that plays a crucial role in the metabolic pathway of tyrosine.[3] In mammals, this pathway is essential for the proper breakdown of the amino acid tyrosine. Genetic deficiencies in the downstream enzymes of this pathway lead to the accumulation of toxic metabolites, as seen in hereditary tyrosinemia type 1.[3] In plants, the pathway is vital for the synthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection. Inhibition of HPPD in plants leads to a characteristic bleaching effect and ultimately, plant death, making it an effective herbicidal target.

Mechanism of HPPD Inhibition

The catalytic cycle of HPPD involves the binding of its substrate, 4-hydroxyphenylpyruvate, and molecular oxygen to the iron center in its active site. HPPD inhibitors typically act by competing with the substrate for binding to the active site, thereby preventing the catalytic reaction from occurring. This leads to a blockage of the tyrosine catabolism pathway and the accumulation of upstream metabolites.

cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase HGA Homogentisate HPP->HGA HPPD Metabolites Downstream Metabolites HGA->Metabolites Homogentisate 1,2-dioxygenase Inhibitor HPPD Inhibitor (e.g., DFP-Lead, Nitisinone) Inhibitor->HPP Inhibits

Caption: Simplified Tyrosine Catabolism Pathway and the Site of HPPD Inhibition.

The Contenders: A Comparative Overview

This guide benchmarks our hypothetical compound, DFP-Lead, against two well-characterized HPPD inhibitors: Nitisinone and Mesotrione.

  • DFP-Lead (Hypothetical): A novel inhibitor synthesized from a this compound scaffold. The rationale for its design is based on the principle that the difluoro substitution on the piperidine ring will enhance metabolic stability and potentially improve binding affinity to the HPPD active site through favorable electrostatic interactions.[1][7]

  • Nitisinone (Benchmark 1): A potent, reversible inhibitor of HPPD used clinically to treat hereditary tyrosinemia type 1. It acts as a competitive inhibitor of the enzyme.

  • Mesotrione (Benchmark 2): A selective herbicide used to control broadleaf weeds in corn and other crops. It is also a potent inhibitor of HPPD.

Experimental Benchmarking: A Step-by-Step Protocol

The cornerstone of a comparative analysis is a robust and reproducible in vitro enzyme inhibition assay. The following protocol details the determination of the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.

Principle of the Assay

The activity of HPPD can be monitored spectrophotometrically by measuring the rate of substrate consumption or product formation. A common method involves a coupled enzyme assay where the product of the HPPD reaction, homogentisate, is further converted by homogentisate 1,2-dioxygenase, leading to a product that absorbs light at a specific wavelength. Alternatively, a direct assay can monitor the depletion of the substrate, 4-hydroxyphenylpyruvate. This protocol will describe a direct spectrophotometric assay.

Materials and Reagents
  • Recombinant Human HPPD enzyme (commercially available[8][9])

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbic acid (to maintain the iron center in a reduced state)

  • Catalase (to remove hydrogen peroxide, a potential byproduct)

  • Potassium phosphate buffer (pH 7.2)

  • DFP-Lead, Nitisinone, and Mesotrione stock solutions (in DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading in the UV range (e.g., 310 nm)

Experimental Workflow

cluster_workflow In Vitro HPPD Inhibition Assay Workflow A Prepare Reagent Mix: Buffer, Ascorbate, Catalase B Dispense Reagent Mix to 96-well plate A->B C Add Inhibitors (Serial Dilutions) DFP-Lead, Nitisinone, Mesotrione B->C D Add HPPD Enzyme C->D E Pre-incubate (e.g., 10 min at 25°C) D->E F Initiate Reaction: Add HPPA Substrate E->F G Monitor Absorbance Decrease (e.g., at 310 nm) over time F->G H Calculate Initial Velocities G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 values I->J

References

Navigating the Fluorinated Landscape: A Pharmacokinetic Comparison of 4,4-Difluoropiperidin-3-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the privileged scaffolds in drug discovery, the piperidine ring is ubiquitous. Its fluorinated analogue, the 4,4-difluoropiperidin-3-ol moiety, presents a unique combination of structural rigidity, altered basicity, and potential for improved metabolic stability. This guide provides an in-depth pharmacokinetic comparison of a series of hypothetical 4,4-difluoropiperidin-3-ol derivatives, grounded in established principles of fluorine chemistry and drug metabolism. We will explore how subtle structural modifications on this core scaffold can profoundly impact key absorption, distribution, metabolism, and excretion (ADME) parameters, offering valuable insights for the rational design of drug candidates with optimized pharmacokinetic profiles.

The Rationale for Fluorination: Enhancing "Drug-likeness"

The introduction of fluorine atoms into a molecule can trigger a cascade of beneficial effects on its pharmacokinetic profile. The strong carbon-fluorine bond enhances metabolic stability by shielding adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes.[1] Furthermore, the high electronegativity of fluorine can lower the basicity (pKa) of nearby nitrogen atoms, a critical factor in modulating oral absorption and reducing off-target ion channel interactions.[2] This reduction in basicity can lead to a more favorable balance between solubility and permeability, ultimately enhancing oral bioavailability.

This guide will examine a hypothetical series of 4,4-difluoropiperidin-3-ol derivatives to illustrate these principles in a practical context.

Comparative Pharmacokinetic Profiling

To illustrate the impact of structural modifications on the 4,4-difluoropiperidin-3-ol scaffold, we will analyze a hypothetical series of compounds (DFP-1 to DFP-4) with varying substituents. The following data, while illustrative, is based on established structure-pharmacokinetic relationships for fluorinated compounds.

CompoundStructureLogPpKaIn Vitro Metabolic Stability (t½, min)Oral Bioavailability (F%) in RatsBrain-to-Plasma Ratio (Kp)
DFP-1 R = H1.88.245350.8
DFP-2 R = CH₃2.28.360501.2
DFP-3 R = OCH₃2.08.130250.6
DFP-4 R = CF₃2.87.5>120650.3

DFP-1: The Parent Scaffold The unsubstituted parent compound, DFP-1, serves as our baseline. It exhibits moderate lipophilicity and a pKa that is slightly lower than a typical non-fluorinated piperidine, demonstrating the inductive effect of the gem-difluoro group. Its metabolic stability is moderate, leading to a reasonable but not optimal oral bioavailability.

DFP-2: The Impact of Alkylation The addition of a methyl group in DFP-2 increases lipophilicity, which can enhance membrane permeability. This is reflected in its improved oral bioavailability and a higher brain-to-plasma ratio, suggesting better penetration of the blood-brain barrier. The methyl group may also provide some steric hindrance at a potential site of metabolism, contributing to its slightly improved metabolic stability.

DFP-3: The Effect of an Ether Linkage The methoxy substituent in DFP-3 introduces a polar ether group, which slightly lowers its lipophilicity compared to DFP-2. This modification also introduces a potential site for O-dealkylation, a common metabolic pathway, resulting in lower metabolic stability and reduced oral bioavailability.

DFP-4: The Power of a Trifluoromethyl Group DFP-4 showcases the profound impact of a trifluoromethyl group. This strongly electron-withdrawing group significantly lowers the pKa of the piperidine nitrogen, which can dramatically improve oral absorption by reducing ionization in the gut.[2] Furthermore, the C-F bonds in the CF₃ group are highly resistant to metabolic cleavage, leading to a significant increase in metabolic stability and the highest oral bioavailability in our series. However, the increased polarity and potential for being a P-glycoprotein substrate can lead to reduced brain penetration, as indicated by the low Kp value.

Experimental Protocols

To generate the kind of comparative data presented above, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Metabolic Stability Assessment

This assay provides an early indication of a compound's susceptibility to metabolism, typically by liver enzymes.

Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for determining in vitro metabolic stability using liver microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Thaw pooled liver microsomes (e.g., human or rat) on ice. Prepare a solution of the cofactor NADPH.

  • Incubation: In a 96-well plate, pre-warm a mixture of the test compound (final concentration, e.g., 1 µM) and liver microsomes in buffer at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Calculation: Determine the half-life (t½) and intrinsic clearance by plotting the natural log of the percentage of compound remaining versus time.

In Vivo Pharmacokinetic Study in Rats

This study determines how a drug is absorbed, distributed, metabolized, and excreted in a living organism.

Workflow for In Vivo Pharmacokinetic Study

Caption: General workflow for an in vivo pharmacokinetic study in rats.

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats, typically with jugular vein cannulas for ease of blood sampling.

  • Dosing: Administer the test compound via two routes in separate groups of animals:

    • Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO): A single dose by gavage (e.g., 5 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).

Conclusion

The 4,4-difluoropiperidin-3-ol scaffold offers a promising starting point for the design of novel therapeutics. As demonstrated through our illustrative comparison, strategic modifications to this core can lead to significant and predictable changes in a compound's pharmacokinetic profile. By leveraging a deep understanding of structure-pharmacokinetic relationships and employing robust experimental protocols, researchers can more efficiently navigate the complex landscape of drug discovery and develop candidates with a higher probability of clinical success. The judicious use of fluorine, as exemplified in the 4,4-difluoropiperidin-3-ol moiety, will undoubtedly continue to be a valuable strategy in the medicinal chemist's toolkit.

References

Assessing the Selectivity of 4,4-Difluoropiperidin-3-ol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become an indispensable tool for optimizing drug-like properties. The piperidine scaffold, a privileged structure in numerous approved drugs, is a frequent subject of such modifications. This guide provides a deep dive into the assessment of selectivity for a specific, gem-fluorinated building block: 4,4-Difluoropiperidin-3-ol hydrochloride .

We will move beyond a simple product overview, instead establishing a framework for understanding how the unique stereoelectronic properties of the gem-difluoro group at the 4-position of the piperidine ring can confer enhanced selectivity compared to its non-fluorinated and mono-fluorinated counterparts. This guide will detail the causative factors behind these anticipated effects and provide robust, self-validating experimental protocols to empirically determine and compare their selectivity profiles.

The Rationale: Why Gem-Difluorination Matters for Selectivity

The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its basicity (pKa), lipophilicity, and conformational preferences. These alterations, in turn, can have a significant impact on a molecule's interaction with biological targets, leading to improved potency and, critically, enhanced selectivity.[1][2][3]

Impact on Basicity and Target Engagement

The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of the piperidine nitrogen.[1] This reduction in basicity can be advantageous in several ways:

  • Reduced Off-Target Effects: Many off-target interactions, such as those with the hERG potassium channel, are often associated with highly basic amines. By attenuating the basicity of the piperidine nitrogen, 4,4-difluoropiperidine-3-ol hydrochloride-derived compounds may exhibit a cleaner safety profile.

  • Fine-Tuning of Target Interactions: For targets where a specific protonation state is optimal for binding, the modulated pKa of the gem-difluorinated piperidine can lead to a higher population of the desired state under physiological conditions, thereby enhancing target engagement and selectivity.

Conformational Rigidity and Pre-organization

The presence of two fluorine atoms on the same carbon can introduce significant conformational constraints on the piperidine ring. This can lead to a more pre-organized conformation that better fits the binding pocket of the intended target, while being less favorable for binding to off-targets. This "conformational locking" can be a powerful strategy for improving selectivity.

Proposed Comparative Selectivity Assessment

To empirically validate the theoretical advantages of this compound, a systematic comparison with its non-fluorinated (piperidin-3-ol hydrochloride) and mono-fluorinated (4-fluoropiperidin-3-ol hydrochloride) analogs is essential. The following sections outline the experimental workflows to achieve this.

Target Classes for Screening

Given the prevalence of the piperidine scaffold in CNS-active drugs, two key target classes are proposed for initial screening:

  • G-Protein Coupled Receptors (GPCRs): A broad panel of GPCRs, particularly those with known piperidine ligands (e.g., dopamine, serotonin, and opioid receptors), should be screened.[4][5]

  • Kinases: As many kinase inhibitors incorporate heterocyclic moieties, a representative kinase panel (e.g., a panel of tyrosine and serine/threonine kinases) would be informative.

Experimental Workflow: A Multi-Tiered Approach

A tiered approach to selectivity screening ensures efficiency and cost-effectiveness.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Selectivity Profiling A Synthesize Test Compounds: - Piperidin-3-ol derivative - 4-Fluoropiperidin-3-ol derivative - 4,4-Difluoropiperidin-3-ol derivative B Single High-Concentration Screen (e.g., 10 µM) against GPCR and Kinase Panels A->B C Identify Initial 'Hits' (% Inhibition > 50%) B->C D Generate 10-point Dose-Response Curves for 'Hits' from Tier 1 C->D Advance Hits E Determine IC50 / Ki Values D->E F Calculate Selectivity Ratios (IC50 off-target / IC50 on-target) E->F Quantitative Data G Comparative Analysis of Selectivity Profiles F->G

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,4-Difluoropiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final chapter is the safe and responsible disposal of surplus materials. This guide provides an in-depth, procedural framework for the proper disposal of 4,4-Difluoropiperidin-3-ol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere instruction, delving into the rationale behind each step to empower you with a robust understanding of chemical waste management.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 144230-52-4) is a halogenated organic compound.[1][2] Its hazard profile, as outlined in multiple safety data sheets (SDS), dictates the necessary precautions for handling and disposal.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Measures
Eye Irritation (Category 2A) Causes serious eye irritation.[3][4][5]Wear appropriate eye and face protection, such as safety glasses with side shields or goggles.[4][5]
Skin Irritation (Category 2) Causes skin irritation.[3][4]Wear protective gloves and a lab coat.[4]
Specific target organ toxicity — single exposure (Category 3), Respiratory system May cause respiratory irritation.[3][4][5]Avoid breathing dust. Use only in a well-ventilated area, preferably a fume hood.[4][5]

Incompatible Materials: Strong oxidizing agents and strong bases.[4] Contact with these substances should be strictly avoided during storage and disposal to prevent potentially hazardous reactions.

The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste.[1][2][6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8] The following workflow provides a systematic approach to its safe disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Designate a Waste Accumulation Area A->B C 3. Select a Compatible Waste Container B->C D 4. Label the Waste Container (Before First Use) C->D E 5. Transfer Waste to Container D->E F 6. Store Container Securely E->F G 7. Arrange for Professional Waste Disposal F->G

Figure 1. Step-by-step workflow for the disposal of this compound.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step 2: Designate a Waste Accumulation Area

This should be a well-ventilated area, such as a fume hood, away from incompatible materials.[6]

Step 3: Select a Compatible Waste Container
  • Use a designated "Halogenated Organic Waste" container.[1][6] These are typically supplied by your institution's Environmental Health and Safety (EHS) department.

  • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[1][2]

Step 4: Label the Waste Container (Before First Use)

Proper labeling is critical for safety and regulatory compliance. The label should include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound". Do not use abbreviations.[1]

  • The hazard pictograms for irritant.

  • The date when the first waste is added.

Step 5: Transfer Waste to Container
  • For solid waste, carefully transfer the material into the container, minimizing dust generation.

  • For solutions, pour carefully to avoid splashing.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[6]

  • Securely close the container immediately after adding waste.[1][2]

Step 6: Store Container Securely
  • Store the waste container in the designated accumulation area.

  • Ensure the container is stored in secondary containment to prevent spills.[2]

Step 7: Arrange for Professional Waste Disposal
  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[2]

  • Waste will typically be disposed of via high-temperature incineration at a licensed facility.[9]

Decontamination of Labware and Work Surfaces

Any labware or surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Glassware: Rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated waste. Then, wash with soap and water.

  • Work Surfaces: Wipe down with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the contaminated wipes as solid hazardous waste.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area as described in the decontamination section.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

The Rationale Behind Segregation: Halogenated vs. Non-Halogenated Waste

Segregating halogenated from non-halogenated organic waste is a critical aspect of responsible chemical waste management.[1][6][7] The primary reasons for this are:

  • Disposal Method: Halogenated compounds require specific high-temperature incineration conditions to ensure the complete destruction of the molecules and to prevent the formation of highly toxic byproducts such as dioxins and furans.

  • Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste due to the specialized treatment required.[2]

  • Environmental Protection: Improper disposal of halogenated organic compounds can lead to persistent environmental contamination.

By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to a culture of environmental stewardship within the scientific community.

References

Navigating the Safe Handling of 4,4-Difluoropiperidin-3-ol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals at the forefront of discovery, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 4,4-Difluoropiperidin-3-ol hydrochloride, a fluorinated piperidine derivative. By grounding our protocols in established safety principles and a deep understanding of chemical reactivity, we aim to empower you to conduct your research with the highest degree of confidence and safety.

Disclaimer: This guide has been developed based on the available safety data for the closely related compound, 4,4-Difluoropiperidine hydrochloride. The addition of a hydroxyl group at the 3-position may alter the chemical and toxicological properties. Therefore, it is imperative that users conduct their own risk assessment prior to handling this compound and consult their institution's Environmental Health and Safety (EHS) department.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2] Prolonged or repeated exposure can exacerbate this effect.

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

During thermal decomposition, this compound may release hazardous gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, with the understanding that a site-specific risk assessment may warrant additional measures.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[4]Provides a robust barrier against accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Always inspect gloves for integrity before use and change them immediately if contaminated.Protects against skin irritation. The choice of material should be confirmed for compatibility with the specific solvent being used, if any.
Body Protection Laboratory CoatA flame-retardant lab coat is required. Ensure it is fully buttoned to provide maximum skin coverage.[4]Protects skin from accidental contact and spills.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If the potential for aerosol or dust generation exists, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]Minimizes the risk of inhaling irritating dust or aerosols.
Foot Protection Closed-toe ShoesShoes that fully cover the feet are mandatory.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing activities within a certified chemical fume hood.

  • Spill Containment: Line the work surface of the fume hood and the balance with absorbent, disposable bench paper.

  • Tool Preparation: Have all necessary spatulas, weighing papers, and containers ready before handling the compound.

  • Gentle Handling: Avoid creating dust when transferring the solid. Use a micro-spatula for small quantities.

Solution Preparation
  • Solvent Addition: If preparing a solution, add the solvent to the solid slowly and carefully to avoid splashing.

  • Container Sealing: Cap the container securely immediately after the addition of the solvent.

  • Mixing: Use a vortex mixer or stir plate within the fume hood to ensure complete dissolution.

Post-Handling Decontamination
  • Tool Decontamination: Thoroughly clean all spatulas and other reusable equipment with an appropriate solvent.

  • Work Surface Cleaning: Wipe down the work surface of the fume hood with a suitable cleaning agent.

  • Waste Disposal: Dispose of all contaminated disposable materials, including bench paper and gloves, in a designated hazardous waste container.

Emergency Procedures: Planning for the Unexpected

Spills
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[1][6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, bench paper, excess reagent) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.

  • Disposal Protocol: Dispose of all waste in accordance with local, state, and federal regulations.[1][2] Contact your institution's EHS department for specific guidance on approved waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates the key decision points and safety protocols for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Don Appropriate PPE FumeHood Work in Fume Hood Prep->FumeHood Exposure Personal Exposure Prep->Exposure Weigh Weigh Compound FumeHood->Weigh Solution Prepare Solution Weigh->Solution Spill Spill Occurs Weigh->Spill Reaction Perform Reaction Solution->Reaction Solution->Spill Solution->Exposure Decontaminate Decontaminate Equipment & Workspace Reaction->Decontaminate Reaction->Spill Reaction->Exposure Waste Segregate & Dispose of Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE SpillResponse Follow Spill Protocol Spill->SpillResponse Contain & Clean ExposureResponse Follow First Aid Protocol Exposure->ExposureResponse Immediate First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoropiperidin-3-ol hydrochloride
Reactant of Route 2
4,4-Difluoropiperidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.